Product packaging for 4-Hydroxyquinoline-2-acetonitrile(Cat. No.:CAS No. 1261626-61-2)

4-Hydroxyquinoline-2-acetonitrile

Cat. No.: B11909071
CAS No.: 1261626-61-2
M. Wt: 184.19 g/mol
InChI Key: OHXUXOVCFXUDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxyquinoline-2-acetonitrile (CAS 1261626-61-2) is an organic compound with the molecular formula C 11 H 8 N 2 O and a molecular weight of 184.19 g/mol . This molecule features a quinoline scaffold, a privileged structure in medicinal chemistry, substituted with a hydroxy group at the 4-position and an acetonitrile moiety at the 2-position. The structure can be represented by the SMILES notation N#CCC1=NC2=CC=CC=C2C(O)=C1 . As a versatile chemical building block, this compound is primarily valued for research and development purposes. The presence of multiple functional groups on the quinoline core makes it a valuable intermediate for the synthesis of more complex molecules. Researchers may employ it in the development of novel pharmaceutical compounds, particularly given the known biological activities of various hydroxyquinoline derivatives. Its potential applications extend to materials science, where it could be used in the synthesis of ligands for metal-organic frameworks or functional organic materials. The compound is offered with quality documentation, including available batch-specific certificates of analysis . Handling and Safety: Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information. Important Notice: This product is intended for research purposes only and is not classified as a drug, cosmetic, or for household use. It is strictly marked "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O B11909071 4-Hydroxyquinoline-2-acetonitrile CAS No. 1261626-61-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1261626-61-2

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

2-(4-oxo-1H-quinolin-2-yl)acetonitrile

InChI

InChI=1S/C11H8N2O/c12-6-5-8-7-11(14)9-3-1-2-4-10(9)13-8/h1-4,7H,5H2,(H,13,14)

InChI Key

OHXUXOVCFXUDIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)CC#N

Origin of Product

United States

Foundational & Exploratory

4-Hydroxyquinoline-2-acetonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyquinoline-2-acetonitrile is a heterocyclic organic compound featuring a quinoline core structure substituted with a hydroxyl group at the 4-position and an acetonitrile group at the 2-position. The quinoline scaffold is a prominent pharmacophore found in a wide array of biologically active compounds, including antimalarials, anticancer agents, and antibacterials.[1][2] The presence of the 4-hydroxy group and the C2-acetonitrile substituent suggests that this molecule may exhibit interesting chemical reactivity and biological properties, making it a compound of interest for further investigation in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the fusion of a benzene ring and a pyridine ring, forming the quinoline nucleus. The hydroxyl group at position 4 can exist in tautomeric equilibrium with its keto form, 2-(cyanomethyl)-1H-quinolin-4(4H)-one. The acetonitrile group at position 2 consists of a methylene bridge connected to a nitrile functional group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource/Notes
IUPAC Name 2-(4-hydroxyquinolin-2-yl)acetonitrile---
Synonyms 4-Hydroxy-2-quinolineacetonitrile---
CAS Number 1261626-61-2[3]
Molecular Formula C₁₁H₈N₂O[4]
Molecular Weight 184.19 g/mol [4]
Appearance White to off-white powderEstimated based on related compounds
Melting Point >230 °CEstimated based on related compounds
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; likely insoluble in water.[5][6][7]Estimated based on 4-hydroxyquinoline
Storage 2-8°C, protected from light and moisture.[4]---

Spectroscopic Data (Predicted)

  • ¹H NMR (in DMSO-d₆): Aromatic protons of the quinoline ring would appear in the range of δ 7.0-8.5 ppm. The methylene protons of the acetonitrile group would likely appear as a singlet around δ 3.5-4.5 ppm. The hydroxyl proton signal would be broad and its chemical shift would be solvent and concentration-dependent.

  • ¹³C NMR (in DMSO-d₆): Aromatic carbons would resonate in the δ 110-150 ppm region. The nitrile carbon would appear downfield, typically >115 ppm, and the methylene carbon would be in the aliphatic region.

  • IR (KBr): Characteristic peaks would be expected for the O-H stretch (broad, ~3200-3400 cm⁻¹), C≡N stretch (~2250 cm⁻¹), C=C and C=N stretching in the aromatic region (~1500-1650 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹).

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 184.19.

Proposed Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not currently available in the literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of quinoline derivatives.[11][12] The following multi-step synthesis is a theoretical pathway starting from the commercially available 4-hydroxy-2-methylquinoline.

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyanation start 4-Hydroxy-2-methylquinoline intermediate1 4-Hydroxy-2-(chloromethyl)quinoline start->intermediate1 N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO), CCl₄, Reflux intermediate1_2 4-Hydroxy-2-(chloromethyl)quinoline product This compound intermediate1_2->product Sodium Cyanide (NaCN), DMSO, 60°C

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Proposed)

Step 1: Synthesis of 4-Hydroxy-2-(chloromethyl)quinoline

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-2-methylquinoline (1 equivalent), N-chlorosuccinimide (NCS, 1.1 equivalents), and a catalytic amount of benzoyl peroxide (BPO).

  • Solvent Addition: Add a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Reaction Conditions: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-hydroxy-2-(chloromethyl)quinoline (1 equivalent) from the previous step in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add sodium cyanide (NaCN, 1.2 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to approximately 60-80°C and stir until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and pour it into ice-water. A precipitate should form.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Context and Potential Applications

While there is no specific biological data for this compound, the broader class of 4-hydroxyquinoline derivatives has been extensively studied and shown to possess a wide range of biological activities.[1][2][13][14][15]

  • Anticancer Activity: Many quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[16][17][18] Their mechanisms of action can include the inhibition of tubulin polymerization and targeting key enzymes in cancer progression.[16]

  • Antimicrobial Activity: The quinoline core is central to many antibacterial and antifungal agents.[19][20][21] The development of quinoline-based antimicrobials is an active area of research, particularly in the context of rising antibiotic resistance.

  • Antimalarial Activity: Quinoline-containing compounds like chloroquine have been cornerstones of antimalarial therapy.[1] Research into new quinoline derivatives continues to be important in combating drug-resistant malaria.

  • Neuroprotective Effects: Some quinoline derivatives have been investigated as potential treatments for neurodegenerative diseases by targeting enzymes such as acetylcholinesterase and beta-site APP cleaving enzyme-1 (BACE1).[22]

Given this context, this compound represents a novel scaffold for the development of new therapeutic agents. Its potential biological activities warrant further investigation.

Experimental Workflow for Biological Evaluation

For drug development professionals, a logical workflow for assessing the biological potential of a novel compound like this compound is crucial.

Biological Evaluation Workflow cluster_0 Initial Screening cluster_1 Secondary Assays (Hit Confirmation) cluster_2 Lead Optimization A Compound Synthesis and Purification B In vitro Cytotoxicity Assays (e.g., MTT, MTS) A->B C Antimicrobial Screening (e.g., MIC determination) A->C D Dose-Response Studies B->D C->D E Mechanism of Action Studies (e.g., enzyme inhibition, apoptosis assays) D->E F Structure-Activity Relationship (SAR) Studies E->F G In vivo Animal Models F->G

References

Spectroscopic Profile of 4-Hydroxyquinoline-2-acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Hydroxyquinoline-2-acetonitrile (CAS No. 1261626-61-2; Molecular Formula: C₁₁H₈N₂O). Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectral characteristics based on analogous structures and established principles of spectroscopic analysis. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated NMR, IR, and MS spectral data for this compound. These predictions are derived from the analysis of structurally related compounds, such as 4-hydroxyquinoline and other 2-substituted quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 11.0 - 12.0singlet1HOH (enol) / NH (keto)
~ 8.0 - 8.2doublet1HH-5
~ 7.8 - 8.0doublet1HH-8
~ 7.5 - 7.7triplet1HH-7
~ 7.3 - 7.5triplet1HH-6
~ 6.5 - 6.7singlet1HH-3
~ 4.0 - 4.2singlet2H-CH₂-CN

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 175 - 180C-4
~ 160 - 165C-2
~ 140 - 145C-8a
~ 130 - 135C-7
~ 125 - 130C-5
~ 120 - 125C-4a
~ 118 - 122C-6
~ 115 - 120-CN
~ 100 - 105C-3
~ 20 - 25-CH₂-CN

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the solvent used.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (enol) / N-H stretch (keto)
~ 2250MediumC≡N stretch (nitrile)
1650 - 1620StrongC=O stretch (keto form)
1600 - 1450Medium-StrongC=C and C=N aromatic ring stretches
1300 - 1200MediumC-O stretch
800 - 700StrongC-H out-of-plane bending (aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
184High[M]⁺ (Molecular Ion)
156Medium[M - CO]⁺
144Medium[M - CH₂CN]⁺
117Medium[M - CO - HCN]⁺

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as the compound exhibits tautomerism and solubility may vary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Temperature: 298 K.

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Temperature: 298 K.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Mode: Transmittance or Absorbance.

  • A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Data Analysis:

  • Identify the characteristic absorption bands.

  • Correlate the observed bands with known functional group frequencies to confirm the presence of hydroxyl/amino, nitrile, carbonyl, and aromatic moieties.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

ESI-MS Acquisition Parameters:

  • Ionization Mode: Positive or negative ion mode.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-5 kV.

  • Fragmentor Voltage: Can be varied to induce fragmentation for MS/MS experiments.

EI-MS Acquisition Parameters (for volatile samples):

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 35-500.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

  • Analyze the fragmentation pattern to identify characteristic losses and deduce the structure of the fragment ions.

  • Compare the observed isotopic pattern with the theoretical pattern for the molecular formula C₁₁H₈N₂O.

Visualizations

Tautomerism of this compound

The title compound can exist in two tautomeric forms: the 4-hydroxyquinoline (enol) form and the 4(1H)-quinolone (keto) form. The equilibrium between these forms can be influenced by the solvent and solid-state packing.

Note: The DOT script above is a template. To generate the actual images, the IMG SRC paths would need to be replaced with URLs to images of the chemical structures.

Caption: Tautomeric equilibrium of this compound.

General Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the characterization of a novel chemical compound using spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation and Correlation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for spectroscopic analysis and structure elucidation.

An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-hydroxyquinoline are a pivotal class of heterocyclic compounds with a broad spectrum of applications, most notably in the realm of medicinal chemistry. Their biological activity is intrinsically linked to their molecular structure, which is characterized by a fascinating tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form. This technical guide provides a comprehensive exploration of this tautomerism, detailing the structural nuances, the equilibrium dynamics, and the critical factors that influence the predominance of one tautomer over the other. Furthermore, this document outlines detailed experimental and computational protocols for the characterization of these tautomeric forms and presents key quantitative data to aid in comparative analysis. A visualization of the well-established mechanism of action for quinolone antibacterials, targeting DNA gyrase and topoisomerase IV, is also provided to illustrate the biological relevance of the keto tautomer.

Introduction to Tautomerism in 4-Hydroxyquinoline Derivatives

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of molecules. In the case of 4-hydroxyquinoline and its derivatives, the principal tautomeric relationship is the keto-enol equilibrium between the aromatic 4-hydroxyquinoline (the enol form) and the non-aromatic quinolin-4(1H)-one (the keto form).

The position of this equilibrium is not static; it is influenced by a delicate interplay of various factors including the electronic nature of substituents on the quinoline ring, the polarity of the solvent, temperature, and pH. Understanding and controlling this equilibrium is of paramount importance in drug design and development, as the different tautomers can exhibit distinct physicochemical properties, such as solubility, lipophilicity, and, crucially, different affinities for biological targets.

Structural Elucidation of Tautomeric Forms

The definitive identification and characterization of the enol and keto tautomers of 4-hydroxyquinoline derivatives rely on a combination of spectroscopic techniques and computational modeling.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for distinguishing between the keto and enol forms. In the ¹H NMR spectrum, the enol form typically displays a signal for the hydroxyl proton (-OH), while the keto form shows a signal for the N-H proton. The chemical shifts of the protons on the quinoline ring also differ between the two tautomers. A key indicator in ¹³C NMR is the chemical shift of the C4 carbon. In the keto tautomer, this carbon is a carbonyl carbon and resonates at a significantly downfield chemical shift (typically > 170 ppm), whereas in the enol form, it is an oxygen-bearing aromatic carbon and appears at a more upfield position.[1]

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in the molecule. The keto form is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1620-1680 cm⁻¹. The enol form, on the other hand, will exhibit a characteristic broad O-H stretching band.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. It allows for the precise determination of bond lengths and angles, confirming the presence of either a C=O double bond (keto form) or a C-O single bond and an O-H group (enol form).[1]

Computational Chemistry

Density Functional Theory (DFT) calculations are widely employed to predict the relative stabilities of the tautomers in the gas phase and in different solvents.[2][3][4][5] By calculating the Gibbs free energy of each tautomer, the equilibrium constant (K_T) can be estimated, providing theoretical insight into the predominant form under specific conditions.

Quantitative Data on Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant, K_T = [enol]/[keto]. The following tables summarize representative spectroscopic data that can be used to distinguish between the tautomeric forms.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 4-Hydroxyquinoline Tautomers

ProtonKeto Form (in DMSO-d₆)Enol Form (in CDCl₃)
N-H~11.5-
O-H-Variable, broad
H2~7.9~8.6
H3~6.0~6.8
H5~8.1~8.1
H8~7.5~7.4

Data compiled from various sources and may vary depending on the specific derivative and experimental conditions.

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for 4-Hydroxyquinoline Tautomers

Vibrational ModeKeto FormEnol Form
C=O Stretch1620 - 1680 (strong)-
O-H Stretch-3200 - 3600 (broad)
N-H Stretch3000 - 3300 (medium)-
C=C Aromatic Stretch~1600, ~1500~1620, ~1580

Data is generalized and specific peak positions can vary.

Experimental Protocols

NMR Spectroscopy for Tautomeric Analysis
  • Sample Preparation: Dissolve a precisely weighed amount of the 4-hydroxyquinoline derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain optimal resolution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature. For quantitative analysis, ensure a sufficient relaxation delay between scans to allow for full relaxation of all nuclei.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Analysis: Identify the characteristic signals for the keto and enol forms. Integrate the well-resolved signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (K_T).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet or a Nujol mull. For solutions, use an appropriate IR-transparent solvent and a liquid cell with a known path length.

  • Background Collection: Record a background spectrum of the empty sample holder (for solids) or the pure solvent (for solutions).

  • Sample Spectrum Acquisition: Record the IR spectrum of the sample.

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands for the C=O (keto) and O-H (enol) stretching vibrations to determine the predominant tautomeric form.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the 4-hydroxyquinoline derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.

  • Analysis: Analyze the refined structure to determine bond lengths, confirming the presence of either a keto or enol form in the solid state.

Computational Modeling (DFT)
  • Structure Building: Build the 3D structures of both the keto and enol tautomers using a molecular modeling software.

  • Method Selection: Choose a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in the presence of a solvent using a continuum solvation model (e.g., PCM). The absence of imaginary frequencies confirms that the optimized structures are true minima.

  • Energy Calculation: Calculate the Gibbs free energies of the optimized structures.

  • Equilibrium Constant Calculation: Calculate the relative free energy (ΔG) between the two tautomers and use it to estimate the tautomeric equilibrium constant (K_T = exp(-ΔG/RT)).

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The keto form of 4-quinolone derivatives is the biologically active tautomer responsible for the antibacterial activity of this important class of antibiotics. They exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7][][9][10][11] These enzymes are crucial for DNA replication, repair, and recombination.

The following diagram illustrates the mechanism of action of 4-quinolone antibiotics.

Inhibition_of_Bacterial_DNA_Replication cluster_replication Bacterial DNA Replication cluster_enzymes Target Enzymes cluster_drug Drug Action Relaxed_DNA Relaxed Circular DNA Supercoiled_DNA Negatively Supercoiled DNA Replication_Fork Replication Fork Formation Supercoiled_DNA->Replication_Fork Separated_Chromosomes Separation of Daughter Chromosomes Replication_Fork->Separated_Chromosomes Decatenation of interlinked DNA Cell_Division Bacterial Cell Division Separated_Chromosomes->Cell_Division DNA_Gyrase DNA Gyrase (GyrA, GyrB) DNA_Gyrase->Relaxed_DNA Topoisomerase_IV Topoisomerase IV (ParC, ParE) Topoisomerase_IV->Replication_Fork Quinolone 4-Quinolone (Keto Tautomer) Inhibition_Gyrase Inhibition Quinolone->Inhibition_Gyrase Inhibition_TopoIV Inhibition Quinolone->Inhibition_TopoIV Inhibition_Gyrase->DNA_Gyrase Binds to GyrA subunit DNA_Damage DNA Damage & Replication Block Inhibition_Gyrase->DNA_Damage Inhibition_TopoIV->Topoisomerase_IV Binds to ParC subunit Inhibition_TopoIV->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Mechanism of 4-quinolone antibacterial action.

Conclusion

The tautomerism of 4-hydroxyquinoline derivatives is a critical aspect that governs their chemical behavior and biological function. A thorough understanding of the keto-enol equilibrium and the factors that influence it is essential for the rational design of novel therapeutic agents. This guide has provided a comprehensive overview of the structural characterization, quantitative analysis, and experimental and computational methodologies for studying this tautomerism. The elucidation of the mechanism of action of quinolone antibiotics highlights the significance of the keto tautomer in achieving the desired therapeutic effect. Continued research in this area, aided by the protocols and data presented herein, will undoubtedly pave the way for the development of more effective and selective 4-hydroxyquinoline-based drugs.

References

The Quinoline Alkaloids: A Historical and Technical Guide from Cinchona Bark to Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline alkaloids represent a vast and vital class of nitrogen-containing heterocyclic compounds that have profoundly impacted medicine and chemistry for over two centuries. From the isolation of quinine, the first effective treatment for malaria, to the discovery of the potent anticancer agent camptothecin, the history of these molecules is a story of natural product discovery, intricate chemical synthesis, and evolving mechanistic understanding. This guide provides a detailed technical overview of the discovery and history of quinoline alkaloids, focusing on key milestones, foundational experimental protocols, and the mechanisms of action that underpin their therapeutic utility. Quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to offer a comprehensive resource for professionals in the field.

The Quinoline Core: Discovery and Early Characterization

The journey of quinoline alkaloids begins with the discovery of their fundamental chemical scaffold: quinoline. This heterocyclic aromatic compound, with the chemical formula C₉H₇N, consists of a benzene ring fused to a pyridine ring.

Its discovery is credited to the German analytical chemist Friedlieb Ferdinand Runge, who in 1834 first isolated the compound from coal tar, naming it "leukol" or "white oil". A few years later, in 1842, French chemist Charles Gerhardt obtained the same basic structure by dry distilling the well-known antimalarial alkaloid, quinine, with potassium hydroxide. He named his compound "Chinolein." For a time, these were believed to be distinct substances due to differences in their reactions, but August Hoffmann later demonstrated that these discrepancies were due to contaminants and that both Runge's and Gerhardt's compounds were, in fact, identical. Coal tar would remain the primary commercial source of quinoline for many years.

Early characterization of these new compounds was limited to physical properties like melting point and color, simple chemical reactivity tests, and elemental analysis to determine the empirical formula. It wasn't until 1869 that August Kekulé, renowned for his work on the structure of benzene, proposed the correct fused-ring structure of quinoline, providing the theoretical framework to understand its chemical properties.

Naturally Occurring Quinolines: The Cinchona Alkaloids

The most historically significant quinoline alkaloids are those derived from the bark of the Cinchona tree, a genus native to the Andes in South America. These plants are the natural source of several important alkaloids, including quinine, quinidine, cinchonine, and cinchonidine.

Discovery and Isolation of Quinine

For centuries, indigenous peoples of Peru, Bolivia, and Ecuador used the bark of the Cinchona tree to treat fevers and halt shivering. Jesuit missionaries introduced the bark to Europe as early as 1636, where it became the first effective treatment for malaria.

The active compound, quinine, was not isolated until 1820. In a landmark achievement, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully extracted and purified quinine, along with cinchonine, from the bark. This marked the first known use of a specific chemical compound to treat an infectious disease and established a new era in pharmacology. Quinine remained the cornerstone of malaria treatment until the rise of synthetic alternatives in the 1940s. Its molecular formula was later determined by Adolph Strecker in 1854.

Historical Experimental Protocol: Alkaloid Extraction

The foundational methods for isolating alkaloids from plant matter rely on their basic nature and differential solubility in aqueous and organic solvents. The Stas-Otto method, a classic and widely adopted procedure, exemplifies this principle. It involves converting the alkaloid salts naturally present in the plant into free bases, which can then be extracted.

Detailed Methodology: The Stas-Otto Method for Alkaloid Extraction

  • Preparation: The dried plant material (e.g., Cinchona bark) is finely powdered to increase the surface area for extraction.

  • Basification (Liberation of Free Alkaloid): The powdered material is moistened and mixed with an alkali, such as lime (calcium hydroxide) or sodium carbonate. This neutralizes the acids to which the alkaloids are bound as salts in the plant tissue, liberating the free alkaloid bases.

  • Organic Solvent Extraction: The basified mixture is then extracted with a water-immiscible organic solvent, such as chloroform or ether. The free alkaloid bases, being soluble in organic solvents, are transferred from the plant matrix into the solvent.

  • Acidic Aqueous Extraction: The organic solvent containing the crude alkaloid mixture is agitated with a dilute aqueous acid (e.g., sulfuric or hydrochloric acid). The basic nitrogen atom of the alkaloids is protonated, forming alkaloidal salts. These salts are soluble in water but insoluble in the organic solvent. This step effectively transfers the alkaloids to the aqueous phase, leaving many non-basic impurities behind in the organic layer.

  • Purification and Precipitation: The aqueous solution of alkaloidal salts is then made alkaline again, typically with ammonia. This deprotonates the alkaloid salts, causing the free bases to precipitate out of the solution as they are generally insoluble in water.

  • Final Isolation: The precipitated crude alkaloids are collected by filtration, washed, and dried. Further purification can be achieved through techniques like recrystallization.

Stas_Otto_Extraction_Workflow cluster_start Initial Preparation cluster_extraction Extraction Phase cluster_separation Separation & Purification cluster_output Final Product start Powdered Plant Material (e.g., Cinchona Bark) alkali Mix with Alkali (e.g., Lime) to form a paste start->alkali Liberates free alkaloids org_extract Extract with Organic Solvent (e.g., Chloroform, Ether) alkali->org_extract Alkaloid bases dissolve acid_extract Shake with Aqueous Acid (e.g., H₂SO₄) org_extract->acid_extract Forms water-soluble alkaloid salts separate Separate Layers acid_extract->separate precipitate Make Aqueous Layer Alkaline (e.g., with Ammonia) separate->precipitate Aqueous Phase (Alkaloid Salts) impurities Impurities in Organic Phase separate->impurities Organic Phase (Non-basic impurities) isolate Filter and Collect Precipitate precipitate->isolate Precipitates free alkaloid bases end_product Crude Alkaloid Mixture isolate->end_product

Caption: Experimental workflow for the Stas-Otto method of alkaloid isolation.

Quantitative Analysis of Cinchona Alkaloids

The concentration of alkaloids in Cinchona bark is highly variable, depending on the species, growing conditions, and part of the tree. This variability was a significant challenge for early physicians. Modern analytical techniques like High-Performance Liquid Chromatography (HPLC) have allowed for precise quantification, but historical analyses also provided valuable estimates. Research comparing 150-year-old annotated bark collections with modern HPLC analysis has shown that historical chemical estimations were remarkably comparable.

Plant Source / MethodAlkaloid(s) MeasuredReported Yield / ContentReference
Cinchona Bark (General)Total Alkaloids7-12% of dry bark weight[1]
Cinchona calisayaQuinine~80% of total alkaloid content[1]
Cinchona Bark (Ph.EU. Quality)Quinine1.80%[2]
Cinchona Bark (Ph.EU. Quality)Cinchonine1.65%[2]
Cinchona Bark (Ph.EU. Quality)Cinchonidine1.25%[2]
C. succirubra (SFC Analysis)Total Alkaloids4.75% - 5.20%[2][3]
C. succirubra (SFC Analysis)Quinine1.59% - 1.89%[2]
Mechanism of Action: Quinine

The antimalarial action of quinine and other 4-aminoquinolines is a result of interfering with a critical detoxification process in the Plasmodium parasite.[4]

  • Hemoglobin Digestion: Inside the human red blood cell, the parasite resides in an acidic food vacuole. It digests the host cell's hemoglobin as a source of amino acids.

  • Heme Toxicity: This digestion process releases large quantities of heme, which is toxic to the parasite and can generate reactive oxygen species.

  • Detoxification: To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline substance called hemozoin (the "malaria pigment") via the enzyme heme polymerase.

  • Inhibition by Quinine: Quinine, a weak base, accumulates in the acidic food vacuole of the parasite. It is thought to inhibit heme polymerase, preventing the conversion of toxic heme into hemozoin.[4]

  • Parasite Death: The resulting buildup of free, toxic heme leads to oxidative damage and membrane lysis, ultimately killing the parasite.

Quinine_Mechanism cluster_parasite Plasmodium Parasite Food Vacuole cluster_outcome Result Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Detoxification via Heme Polymerase Heme_Buildup Toxic Heme Accumulation Quinine Quinine Quinine->Hemozoin Inhibits Death Parasite Death Heme_Buildup->Death Oxidative Stress & Membrane Damage Camptothecin_Mechanism cluster_topo1 Normal Topo I Activity cluster_cpt Inhibition by Camptothecin (CPT) DNA Supercoiled DNA Topo1 Topoisomerase I (Topo I) DNA->Topo1 Torsional Strain CleavableComplex Topo I-DNA Cleavable Complex (Transient SSB) Topo1->CleavableComplex Binds & Cleaves ReligatedDNA Relaxed DNA (Re-ligated) CleavableComplex->ReligatedDNA Re-ligation TernaryComplex Stabilized Ternary Complex (CPT-Topo I-DNA) CleavableComplex->TernaryComplex CPT Camptothecin CPT->TernaryComplex Binds & Traps ReplicationFork Replication Fork TernaryComplex->ReplicationFork Collision DSB Double-Strand Break (Lethal Lesion) ReplicationFork->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

References

Unraveling the Anticancer Potential of 4-Hydroxyquinoline-2-acetonitrile: A Technical Guide to Hypothesized Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – The quest for novel and effective anticancer therapeutics has led researchers to explore a vast chemical landscape. Among the promising scaffolds, the quinoline core has consistently demonstrated potent and diverse biological activities. This in-depth guide focuses on a specific derivative, 4-Hydroxyquinoline-2-acetonitrile, and delves into the hypothesized mechanisms underlying its potential as an anticancer agent. Geared towards researchers, scientists, and drug development professionals, this document synthesizes available data on structurally related compounds to build a compelling case for further investigation, providing a framework of potential signaling pathways, experimental protocols for validation, and a transparent look at the current data landscape.

While direct and extensive research on the specific mechanisms of this compound is still emerging, a robust body of evidence from closely related 4-hydroxyquinoline and 2-substituted quinoline derivatives allows for the formulation of several credible hypotheses. These compounds are known to exert their cytotoxic effects through a variety of cellular processes, suggesting that this compound may act as a multi-targeting agent.

Hypothesized Mechanisms of Action

The primary hypothesized mechanisms of action for this compound revolve around the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of key enzymes essential for cancer cell survival and proliferation.

1. Induction of Apoptosis: A hallmark of many chemotherapeutic agents, the ability to trigger apoptosis is a crucial indicator of anticancer potential. Quinoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the activation of caspases, a family of proteases that execute the apoptotic process, leading to the dismantling of the cell.

2. Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Many effective anticancer drugs function by halting the cell cycle at specific checkpoints, preventing cancer cells from replicating. It is plausible that this compound could induce cell cycle arrest, providing an opportunity for DNA repair mechanisms to engage or for the cell to be targeted for apoptosis.

3. Enzyme Inhibition: The quinoline scaffold is a known "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets, including enzymes. Key enzymatic targets for quinoline derivatives include:

  • Topoisomerases and DNA Gyrases: These enzymes are critical for DNA replication and repair. Their inhibition can lead to catastrophic DNA damage and cell death.
  • Proteasomes: The proteasome is a cellular machine responsible for degrading unwanted or damaged proteins. Its inhibition can disrupt cellular homeostasis and trigger apoptosis.
  • Dehydrogenases: Certain 4-hydroxyquinoline derivatives have been shown to inhibit dehydrogenase enzymes, which are involved in cellular metabolism.

Quantitative Data on Related Compounds

While specific quantitative data for this compound is limited in the public domain, studies on structurally similar alkyl 2-(4-hydroxyquinolin-2-yl) acetates provide valuable insights into the potential potency of this class of compounds. The following table summarizes the cytotoxic activity of these related compounds against human colon adenocarcinoma cell lines.

CompoundCell LineIC50 (µM)
Alkyl 2-(4-hydroxyquinolin-2-yl) acetate derivative 1Colo 205 (doxorubicin-sensitive)>20
Alkyl 2-(4-hydroxyquinolin-2-yl) acetate derivative 1Colo 320 (doxorubicin-resistant)4.58
Alkyl 2-(4-hydroxyquinolin-2-yl) acetate derivative 2Colo 205 (doxorubicin-sensitive)>20
Alkyl 2-(4-hydroxyquinolin-2-yl) acetate derivative 2Colo 320 (doxorubicin-resistant)8.19

Data synthesized from a study on related 4-hydroxyquinoline derivatives.[1]

Visualizing the Hypotheses: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate a hypothesized signaling pathway for apoptosis induction and a typical experimental workflow for assessing the cytotoxic effects of a compound like this compound.

This compound This compound Enzyme Inhibition (e.g., Topoisomerase, Proteasome) Enzyme Inhibition (e.g., Topoisomerase, Proteasome) This compound->Enzyme Inhibition (e.g., Topoisomerase, Proteasome) ER Stress ER Stress This compound->ER Stress Extrinsic Pathway Extrinsic Pathway This compound->Extrinsic Pathway DNA Damage DNA Damage Enzyme Inhibition (e.g., Topoisomerase, Proteasome)->DNA Damage Intrinsic Pathway Intrinsic Pathway DNA Damage->Intrinsic Pathway ER Stress->Intrinsic Pathway Caspase Activation Caspase Activation Intrinsic Pathway->Caspase Activation Extrinsic Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothesized apoptosis induction pathway for this compound.

cluster_0 In Vitro Cytotoxicity Assessment Cancer Cell Lines Cancer Cell Lines Compound Treatment Compound Treatment Cancer Cell Lines->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination

Caption: General experimental workflow for determining the cytotoxic activity of a test compound.

Detailed Experimental Protocols

To facilitate the validation of these hypotheses, this section provides detailed methodologies for key experiments.

Synthesis of this compound:

While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search, a general and widely used method for the synthesis of the 4-hydroxy-2-quinolone core structure is the Conrad-Limpach reaction.[1] This reaction typically involves the condensation of an aniline with a β-ketoester. Subsequent modification of a precursor, such as an alkyl 2-(4-hydroxyquinolin-2-yl) acetate, would be necessary to introduce the acetonitrile group. This could potentially be achieved through hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to an amide and subsequent dehydration to the nitrile.

Cytotoxicity Assay (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining):

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent staining of RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content versus cell number. The G0/G1 phase will have 2N DNA content, the S phase will have between 2N and 4N, and the G2/M phase will have 4N DNA content. Quantify the percentage of cells in each phase.

Future Directions

The hypotheses presented in this guide provide a strong foundation for the continued investigation of this compound as a potential anticancer agent. Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route for this compound.

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the compound against a diverse panel of cancer cell lines to identify sensitive cancer types.

  • Mechanistic Validation: Performing detailed molecular studies, including Western blotting for apoptosis and cell cycle-related proteins, specific enzyme inhibition assays, and gene expression profiling to confirm the precise mechanism of action.

  • In Vivo Efficacy Studies: Assessing the antitumor activity and toxicity of this compound in preclinical animal models.

The exploration of novel chemical entities like this compound is paramount in the ongoing fight against cancer. This technical guide serves as a critical resource to propel further research and unlock the full therapeutic potential of this promising compound.

References

Potential Biological Targets of 4-Hydroxyquinoline-2-acetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological targets of 4-Hydroxyquinoline-2-acetonitrile is not currently available in the public domain. This guide provides a comprehensive overview of the potential biological targets of this compound based on the activities of structurally related 4-hydroxyquinoline derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals to initiate investigations into this specific compound.

The 4-hydroxyquinoline scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] These activities range from anticancer and antimicrobial to enzyme inhibition. This guide will explore the most probable biological targets for this compound by examining the established activities of its close chemical relatives.

Potential Therapeutic Areas and Biological Targets

Based on the activities of analogous compounds, this compound could potentially be investigated for the following applications:

  • Anticancer/Cytotoxic Agent: Many 4-hydroxyquinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3][4] The underlying mechanisms often involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Enzyme Inhibitor: The quinoline core is present in inhibitors of various enzymes, including those that act on DNA such as DNA methyltransferases and topoisomerase I.[5][6][7] Additionally, some quinoline derivatives have been shown to inhibit proteasome activity.[8]

  • Antifungal Agent: Certain 4-hydroxy-1H-quinolin-2-one derivatives have been evaluated for their antifungal activity against various fungal strains.[9][10]

Quantitative Data for Structurally Related Compounds

The following tables summarize the cytotoxic activities of various 2-substituted 4-hydroxyquinoline derivatives against different cancer cell lines. This data can serve as a benchmark for future studies on this compound.

Table 1: Cytotoxic Activity of Alkyl 2-(4-hydroxyquinolin-2-yl) Acetate Derivatives [2][3][4]

CompoundCell LineIC50 (µM)
Ethyl 2-(4-hydroxyquinolin-2-yl)acetateColo 205 (doxorubicin-sensitive colon adenocarcinoma)> 20
Ethyl 2-(4-hydroxyquinolin-2-yl)acetateColo 320 (doxorubicin-resistant colon adenocarcinoma)> 20
Benzylidene derivative of Ethyl 2-(4-hydroxyquinolin-2-yl)acetateColo 20515.6
Benzylidene derivative of Ethyl 2-(4-hydroxyquinolin-2-yl)acetateColo 32012.3

Table 2: Cytotoxic Activity of other Quinoline Derivatives [11][12]

CompoundCell LineIC50 (µM)
Nitro-aldehyde quinoline derivative (E)Caco-2 (colorectal adenocarcinoma)0.535
Amine-aldehyde quinoline derivative (F)Caco-2> 0.535
Quinoline compound 91b1A549 (lung carcinoma)15.38 µg/mL
Quinoline compound 91b1AGS (gastric adenocarcinoma)4.28 µg/mL
Quinoline compound 91b1KYSE150 (esophageal squamous cell carcinoma)4.17 µg/mL
Quinoline compound 91b1KYSE450 (esophageal squamous cell carcinoma)1.83 µg/mL

Experimental Protocols

The following are generalized protocols for key experiments that can be adapted to evaluate the biological activity of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of a compound.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific enzyme. The specific substrates and detection methods will vary depending on the target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme (e.g., a fluorogenic or chromogenic substrate)

  • Assay buffer specific to the enzyme

  • This compound

  • Positive control inhibitor

  • 96-well microplate (black or clear, depending on the detection method)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Assay Preparation: Prepare a reaction mixture in a 96-well plate. Each well should contain the assay buffer, the target enzyme at a fixed concentration, and varying concentrations of this compound. Include a control with no inhibitor and a positive control with a known inhibitor.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately begin measuring the change in signal (fluorescence or absorbance) over time using a plate reader.

  • Data Analysis: Determine the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizations

Potential Signaling Pathway Involvement

Given the prevalence of 4-hydroxyquinoline derivatives as anticancer agents, a likely mechanism of action is the modulation of critical signaling pathways involved in cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for quinoline-based inhibitors.[13]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation Inhibitor 4-Hydroxyquinoline Derivative Inhibitor->PI3K potential inhibition Inhibitor->AKT potential inhibition Experimental_Workflow start Compound Synthesis & Purification cytotoxicity In vitro Cytotoxicity Screening (e.g., MTT assay across multiple cell lines) start->cytotoxicity target_id Target Identification (e.g., Enzyme inhibition assays, proteomic analysis) cytotoxicity->target_id If active pathway Signaling Pathway Analysis (e.g., Western Blot for key pathway proteins) target_id->pathway in_vivo In vivo Efficacy Studies (e.g., Xenograft models) pathway->in_vivo end Lead Optimization in_vivo->end

References

4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 4-hydroxyquinoline derivatives for researchers, scientists, and drug development professionals.

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] This technical guide provides a comprehensive review of 4-hydroxyquinoline compounds, detailing their synthesis, multifaceted biological effects, and structure-activity relationships, with a focus on their potential in drug development.

Synthesis of 4-Hydroxyquinoline Derivatives

The synthesis of the 4-hydroxyquinoline core and its derivatives is most commonly achieved through cyclization reactions. The Gould-Jacobs and Conrad-Limpach reactions are two of the most fundamental and versatile methods employed.[3][4][5]

A prevalent synthetic route involves the Gould-Jacobs reaction, which starts with the condensation of an aniline with ethoxymethylenemalonic ester (EMME) to yield an intermediate that is subsequently cyclized at high temperatures to form the 4-hydroxyquinoline-3-carboxylate core structure.[4][5] Another key method is the Conrad-Limpach reaction, which involves the reaction of anilines with β-ketoesters.[3][6]

Alternative strategies include the dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline compounds using a palladium catalyst in the presence of a hydrogen acceptor.[7] More recent advancements have explored metal-free reactions and transition metal-catalyzed procedures to achieve the quinolin-4-one backbone.[5]

Experimental Protocol: Gould-Jacobs Cyclization

The following protocol describes a typical Gould-Jacobs cyclization for the synthesis of ethyl 4-hydroxyquinoline-3-carboxylate:

  • Condensation: Aniline is condensed with diethyl 2-(ethoxymethylene)malonate (EMME).[4]

  • Cyclization: The resulting diethyl 2-((phenylamino)methylene)malonate is heated in a high-boiling point solvent, such as diphenyl ether, often with a catalytic amount of an acid like 2-chlorobenzoic acid.[4] Microwave irradiation can also be employed to facilitate the reaction.[4]

  • Isolation: The reaction mixture is cooled, and the precipitated solid is collected by filtration and purified, typically by crystallization from a suitable solvent like ethanol.[4]

Biological Activities and Therapeutic Potential

4-Hydroxyquinoline derivatives exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development in various therapeutic areas.[1][8] These activities include antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][3][6]

Antimicrobial Activity

The 4-hydroxyquinoline scaffold is a well-established pharmacophore for antimicrobial agents.[9][10] The discovery of the antibacterial effect of a 3-carboxyl-substituted 4-hydroxyquinoline as a by-product in chloroquine synthesis ultimately led to the development of fluoroquinolone antibiotics.[3][6]

Derivatives of 4-hydroxy-2-quinolone containing a long alkyl side chain at the C-3 position have demonstrated significant antibacterial and antifungal activities.[10] Structure-activity relationship (SAR) studies have revealed that both the length of the alkyl chain and the nature of substituents on the benzene ring dramatically impact antimicrobial potency.[10] For instance, certain brominated analogs with a nonyl side chain have shown exceptional antifungal activity against Aspergillus flavus, surpassing that of the standard drug amphotericin B.[10]

Table 1: Antimicrobial Activity of Selected 4-Hydroxy-2-quinolone Analogs

CompoundSubstituent (C-6/C-7)Alkyl Chain LengthAntifungal IC50 (µg/mL) vs. A. flavusAntibacterial Activity vs. S. aureus
3aHC9H1970.97 ± 3.71Low
3i6-BrC9H19-Significant Inhibition
3j7-BrC9H191.05Significant Inhibition

Data sourced from a study on novel 4-hydroxy-2-quinolone analogs.[10] The antibacterial activity was noted as significant but MIC values were not determined in the initial screening.

Anticancer Activity

The cytotoxic potential of 4-hydroxyquinoline derivatives against various cancer cell lines has been extensively investigated.[3][11] These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like phosphatidylinositol 3-kinase (PI3Kα).[1]

A study on modified 4-hydroxyquinolone analogues revealed that their anticancer activity is dependent on the substitution pattern on the quinoline ring.[11] For example, certain derivatives have shown promising IC50 values against colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancer cell lines.[11] Molecular docking studies suggest that these compounds can bind to critical cancer drug targets such as anaplastic lymphoma kinase (ALK) and cyclin-dependent kinase 2 (CDK2).[11]

Table 2: In Vitro Anticancer Activity of Modified 4-Hydroxyquinolone Analogues (IC50 in µM)

CompoundHCT116 (Colon)A549 (Lung)PC3 (Prostate)MCF-7 (Breast)
3a148.3>250198.7189.0
3b162.0213.5239.4201.8
3gPromisingPromisingPromisingPromising

Data from an in vitro evaluation against four human cancer cell lines.[11] Compound 3g was noted as having the best IC50 values, though the specific values were not explicitly listed in the abstract.

Another study focused on 2-(4-hydroxyquinolin-2-yl) acetates and their derivatives, evaluating their cytotoxic activity against doxorubicin-sensitive (Colo 205) and multidrug-resistant (Colo 320) colon adenocarcinoma cell lines.[3] Some of these compounds demonstrated selective toxicity towards the resistant cancer cells.[3]

Table 3: Cytotoxic Activity of 2-(4-Hydroxyquinolin-2-yl) Acetate Derivatives (IC50 in µM)

Cell LineDoxorubicin-sensitive (Colo 205)Multidrug-resistant (Colo 320)Normal Fibroblasts (MRC-5)
Compound Activity IC50 values below 20 µM considered cytotoxicSelective toxicity observed for some derivativesLow toxicity towards normal cells desired

This table summarizes the findings from a study on the synthesis and biological evaluation of 4-hydroxyquinolines as potential cytotoxic agents.[3]

Anti-Inflammatory Activity

The anti-inflammatory properties of 4-hydroxyquinoline derivatives have also been explored.[1][12] Certain quinolin-2-one and related derivatives have shown potent anti-inflammatory effects in animal models, such as the xylene-induced ear edema test in mice.[12] Some of these compounds exhibited greater potency than the reference drug ibuprofen.[12] The mechanism of their anti-inflammatory action can involve the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[12]

Antiviral Activity

The 4-hydroxyquinoline scaffold has been investigated for its potential against various viruses, including HIV.[4][13] Derivatives of 4-hydroxyquinoline-3-carbohydrazide have been synthesized and evaluated for their ability to inhibit HIV-1 replication.[4] The design of these compounds often involves merging pharmacophores from known HIV-1 integrase inhibitors.[4] Docking studies have been performed to predict the binding modes of these compounds within the active site of HIV-1 integrase.[4]

Structure-Activity Relationship (SAR)

The biological activity of 4-hydroxyquinoline compounds is highly dependent on their substitution pattern. Key positions for modification that influence activity include:

  • C-3 Position: Substitution at this position, for example with a carboxyl group or a long alkyl chain, is crucial for antimicrobial activity.[3][10]

  • C-4 Position: The presence of a dialkylaminoalkyl side chain at the C-4 position is optimal for antimalarial activity, as seen in chloroquine.[14]

  • C-7 Position: The presence of a chloro group at the C-7 position in the quinoline nucleus is optimal for antimalarial activity.[14]

Signaling Pathways and Mechanisms of Action

While the exact mechanisms of action for many 4-hydroxyquinoline derivatives are still under investigation, some key pathways have been implicated.

In the context of cancer, as mentioned, these compounds can inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K pathway.[1] Molecular docking studies have also pointed towards the inhibition of ALK and CDK2 as potential mechanisms.[11]

The antiviral activity of some derivatives against HIV-1 is believed to be mediated through the inhibition of the viral enzyme integrase, which is essential for the integration of the viral DNA into the host genome.[4]

Below is a conceptual diagram illustrating a potential mechanism of action for anticancer 4-hydroxyquinoline derivatives targeting receptor tyrosine kinases and downstream signaling.

anticancer_pathway 4-HQ_Derivative 4-Hydroxyquinoline Derivative RTK Receptor Tyrosine Kinase (e.g., ALK) 4-HQ_Derivative->RTK Inhibition PI3K_Pathway PI3K/AKT Signaling Pathway 4-HQ_Derivative->PI3K_Pathway Inhibition CDK2 Cyclin-Dependent Kinase 2 (CDK2) 4-HQ_Derivative->CDK2 Inhibition RTK->PI3K_Pathway Proliferation Cell Proliferation & Survival PI3K_Pathway->Proliferation Apoptosis Apoptosis PI3K_Pathway->Apoptosis Inhibition CellCycle Cell Cycle Progression CDK2->CellCycle

Caption: Potential anticancer mechanism of 4-hydroxyquinoline derivatives.

Experimental Workflows

The development of novel 4-hydroxyquinoline-based therapeutic agents typically follows a structured workflow, from initial synthesis to biological evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_invivo Preclinical Development Synthesis Synthesis of 4-HQ Derivatives Purification Purification (e.g., Crystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization InVitro In Vitro Assays (Antimicrobial, Anticancer, etc.) Characterization->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo In Vivo Studies (Animal Models) SAR->InVivo Tox Toxicity & Pharmacokinetic Studies InVivo->Tox LeadOpt Lead Optimization Tox->LeadOpt

Caption: General experimental workflow for 4-hydroxyquinoline drug discovery.

Conclusion

4-Hydroxyquinoline and its derivatives represent a versatile and highly valuable class of compounds in the field of drug discovery. Their amenability to chemical modification allows for the fine-tuning of their biological activities, leading to the identification of potent and selective agents against a range of diseases. The continued exploration of this scaffold, aided by modern synthetic techniques and computational modeling, holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Hydroxyquinoline-2-acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Hydroxyquinoline-2-acetonitrile, a valuable intermediate in medicinal chemistry and drug development. The synthesis is proposed as a two-step process, commencing with the preparation of a 2-(bromomethyl)-4-hydroxyquinoline intermediate, followed by a nucleophilic substitution with cyanide to yield the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the final product and a critical intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-(Bromomethyl)-4-hydroxyquinolineC₁₀H₈BrNO238.08> 250 (decomposes)Light yellow solid
This compound C₁₁H₈N₂O 184.19 Not availableOff-white solid

Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)-4-hydroxyquinoline

This procedure is adapted from established methods for the synthesis of similar quinoline derivatives.

Materials:

  • Acetoacetanilide

  • Bromine

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide solution (10%)

  • Ethanol

Procedure:

  • Bromination of Acetoacetanilide: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve acetoacetanilide (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid from the dropping funnel with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into ice-cold water. The precipitated solid, α-bromoacetoacetanilide, is collected by filtration, washed with cold water, and dried.

  • Cyclization: Slowly add the dried α-bromoacetoacetanilide to cold, concentrated sulfuric acid (10 parts by weight) with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the mixture at room temperature for 3-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a 10% sodium hydroxide solution until a precipitate forms.

  • Collect the solid precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain pure 2-(bromomethyl)-4-hydroxyquinoline.

Step 2: Synthesis of this compound

This procedure utilizes a nucleophilic substitution reaction to replace the bromine atom with a cyanide group.[1][2]

Materials:

  • 2-(Bromomethyl)-4-hydroxyquinoline

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO)

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-(bromomethyl)-4-hydroxyquinoline (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (1.2 equivalents) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Synthesis_Workflow A Acetoacetanilide B Bromination (Br2, Acetic Acid) A->B Step 1 C α-Bromoacetoacetanilide B->C D Cyclization (Conc. H2SO4) C->D E 2-(Bromomethyl)-4-hydroxyquinoline D->E F Nucleophilic Substitution (NaCN, DMSO) E->F Step 2 G This compound F->G

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Conrad-Limpach reaction, first described in 1887 by Max Conrad and Leonhard Limpach, is a fundamental method for synthesizing 4-hydroxyquinolines.[1][2] The reaction involves the condensation of anilines with β-ketoesters.[1][3] This synthesis is a two-step procedure: the initial formation of an enamine (a Schiff base intermediate) from the reactants, followed by a high-temperature thermal cyclization to yield the final 4-hydroxyquinoline product.[4] The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[5][6][7] This makes the Conrad-Limpach reaction a vital tool for researchers in drug discovery and development.

This document provides detailed application notes, quantitative data on reaction optimization, and experimental protocols for performing the Conrad-Limpach synthesis.

Reaction Mechanism and Key Considerations

The mechanism of the Conrad-Limpach reaction begins with the nucleophilic attack of the aniline's amino group on the ketone carbonyl of the β-ketoester.[1][2] This is followed by dehydration to form a Schiff base, which exists in equilibrium with its enamine tautomer. The critical and rate-determining step is the subsequent thermal electrocyclic ring closing, which requires significant heat (typically around 250 °C).[1][4] The reaction concludes with the elimination of an alcohol and tautomerization to form the aromatic 4-hydroxyquinoline, which often exists predominantly in its 4-quinolone tautomeric form.[1]

It is crucial to control the initial reaction temperature to ensure the desired regioselectivity. The Conrad-Limpach reaction, which proceeds via attack at the keto group, is kinetically favored at lower temperatures (room temperature to ~100 °C).[1][8] At higher temperatures (e.g., 140 °C), the competing Knorr quinoline synthesis can occur, where the aniline attacks the ester group, leading to the thermodynamically preferred 2-hydroxyquinoline isomer.[1]

Reaction_Mechanism Conrad-Limpach Reaction Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Aniline Aniline Schiff_Base Schiff Base / Enamine (Intermediate) Aniline->Schiff_Base Condensation (Acid Catalyst, RT - 100°C) Ketoester β-Ketoester Ketoester->Schiff_Base Condensation (Acid Catalyst, RT - 100°C) Cyclized Cyclized Intermediate Schiff_Base->Cyclized Thermal Cyclization (~250°C, Rate-determining) Product 4-Hydroxyquinoline Cyclized->Product Elimination & Tautomerization Workflow General Experimental Workflow Start 1. Mix Aniline and β-Ketoester Step1 2. Heat (e.g., 100°C) to form enamine intermediate Start->Step1 Step2 3. Add high-boiling solvent and heat to ~250°C Step1->Step2 Cyclization 4. Maintain temperature for thermal cyclization Step2->Cyclization Cooldown 5. Cool reaction mixture to room temperature Cyclization->Cooldown Precipitation 6. Product precipitates from solution Cooldown->Precipitation Isolation 7. Collect product by filtration Precipitation->Isolation Purification 8. Wash with solvents (e.g., Toluene, Hexanes) and dry Isolation->Purification End 9. Pure 4-Hydroxyquinoline Purification->End

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Hydroxyquinolone Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of 4-hydroxyquinolone analogues. The use of microwave irradiation offers significant advantages over conventional heating methods, including reduced reaction times, increased yields, and often improved product purity.[1][2][3] These protocols are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction to 4-Hydroxyquinolones

The 4-hydroxyquinolone (or 4-quinolone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[4][5] These include antibacterial, anticancer, antiviral, and anti-inflammatory properties.[6][7][8] The functionalization of the quinolone ring at various positions allows for the fine-tuning of its biological activity, making it a versatile template for drug design.[4] Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate the synthesis of these valuable compounds.[1][2]

Advantages of Microwave-Assisted Synthesis

Microwave synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and efficient heating of the reaction mixture leads to several benefits:

  • Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes using microwave irradiation.[1][2]

  • Higher Yields: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to higher yields of the desired product.[1][3]

  • Improved Purity: Cleaner reaction profiles often simplify purification processes.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

  • Green Chemistry: The reduced reaction times and potential for solvent-free reactions align with the principles of green chemistry.[1]

Experimental Protocols

This section details various microwave-assisted methods for the synthesis of 4-hydroxyquinolone analogues.

Protocol 1: Bismuth(III) Chloride-Catalyzed Synthesis of 4-Hydroxy-2-quinolone Analogues

This protocol describes a green and efficient method for the synthesis of 4-hydroxy-2-quinolone analogues via the condensation of β-enaminones with diethyl malonate using bismuth(III) chloride as a catalyst under microwave irradiation.[1][9]

Reaction Scheme:

G beta_enaminone β-Enaminone ethanol EtOH, BiCl3 (20 mol%) beta_enaminone->ethanol diethyl_malonate Diethyl Malonate diethyl_malonate->ethanol product 4-Hydroxy-2-quinolone Analogue microwave Microwave (5-13 min) ethanol->microwave microwave->product

Caption: General scheme for the BiCl3-catalyzed synthesis of 4-hydroxy-2-quinolone analogues.

Materials:

  • β-enaminone (1 mmol)

  • Diethyl malonate (3 mmol)[10]

  • Bismuth(III) chloride (BiCl₃) (0.2 mmol)[9][10]

  • Ethanol (1 mL)[9][10]

  • Microwave reactor tube (20 mL)[9][10]

Procedure:

  • In a 20 mL microwave reactor tube, combine the β-enaminone (1 mmol) and diethyl malonate (3 mmol) in 1 mL of ethanol.[9][10]

  • Add bismuth(III) chloride (0.2 mmol) to the reaction mixture.[9][10]

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the mixture for a period of 5 to 13 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9][10]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add 5 mL of ethanol to the mixture and filter to recover the catalyst.[9]

  • The filtrate can then be concentrated and the product purified by recrystallization or column chromatography.

Quantitative Data:

ProductSubstituent RReaction Time (min)Yield (%)Melting Point (°C)
5f 4-Nitrophenyl-51120-122
5g 2-Methoxyphenyl-65171-173
5l 2-Methoxyphenyl (from dimedone)-61176-178

Data sourced from Redjemia et al.[9]

Protocol 2: Proline-Catalyzed One-Pot Synthesis of 4-Hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one

This protocol outlines a highly efficient, one-pot synthesis of a substituted 4-hydroxyquinolone from cyclohexane-1,3-dione and methacrylic acid using proline as a catalyst under microwave irradiation.[11]

Reaction Scheme:

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Michael Addition & Cyclization cyclohexanedione Cyclohexane-1,3-dione ammonium_acetate Ammonium Acetate cyclohexanedione->ammonium_acetate methacrylic_acid Methacrylic Acid ammonium_acetate->methacrylic_acid proline Proline (cat.) methacrylic_acid->proline microwave Microwave (20 min) proline->microwave product 4-Hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one microwave->product

Caption: Proline-catalyzed one-pot synthesis of a 4-hydroxyquinolone analogue.

Materials:

  • Cyclohexane-1,3-dione (10 mmol, 1.15 g)[11]

  • Ammonium Acetate (10 mmol, 1 g)[11]

  • Methacrylic acid (10 mmol, 0.8 g)[11]

  • Proline (1 mol%)[11]

  • Tetrahydrofuran (THF) (100 mL)[11]

Procedure:

  • In a suitable flask, dissolve cyclohexane-1,3-dione (10 mmol) in THF (100 mL) and cool to 0 °C.[11]

  • Add ammonium acetate (10 mmol) and stir the mixture at room temperature for 30 minutes.[11]

  • To this mixture, add methacrylic acid (10 mmol) and a catalytic amount of proline (1 mol%).[11]

  • Transfer the reaction mixture to a microwave reactor and irradiate for 20 minutes.[11]

  • Monitor the progress of the reaction using TLC.[11]

  • Upon completion, the solvent can be removed under reduced pressure, and the crude product can be purified.

Quantitative Data:

ProductStarting MaterialCatalystReaction Time (min)Yield (%)
4-Hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-oneCyclohexane-1,3-dioneProline2098

Data sourced from a 2024 study on microwave-assisted synthesis.[11]

Protocol 3: Microwave-Assisted Conrad–Limpach Reaction

This protocol describes the optimization of the Conrad–Limpach reaction for the synthesis of methyl and ethyl 2-(4-hydroxyquinolin-2-yl) acetates under microwave irradiation. This method focuses on increasing the reaction temperature to minimize the formation of by-products.[12]

Reaction Scheme:

G aniline Aniline Derivative diester Dialkyl Malonate aniline->diester microwave Microwave (High Temp) diester->microwave product Alkyl 2-(4-hydroxyquinolin-2-yl) acetate microwave->product G cluster_0 Potential Mechanisms of Action quinolone 4-Hydroxyquinolone Analogue dna_gyrase DNA Gyrase/Topoisomerase IV Inhibition quinolone->dna_gyrase Antibacterial mure_ligase MurE Ligase Interaction quinolone->mure_ligase Antitubercular (potential) kinase_inhibition Kinase Inhibition (e.g., ALK, CDK2) quinolone->kinase_inhibition Anticancer other_targets Other Cellular Targets quinolone->other_targets

References

Application Notes and Protocols for 4-Hydroxyquinoline-2-acetonitrile and its Analogs as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information on the synthesis and direct application of 4-Hydroxyquinoline-2-acetonitrile as a pharmaceutical intermediate. The following application notes and protocols are therefore based on the broader, well-established chemistry of 2-substituted 4-hydroxyquinoline and 4-quinolone derivatives, which are close structural analogs and share common synthetic pathways and pharmacological relevance. The provided methodologies can be considered as a starting point for the development of processes involving this compound.

Introduction to 4-Hydroxyquinolines in Medicinal Chemistry

The 4-hydroxyquinoline and its tautomeric form, 4-quinolone, represent a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Derivatives of this core structure have been successfully developed into drugs with diverse therapeutic applications, including antibacterial, anticancer, antiviral (including anti-HIV), and anti-inflammatory agents[1]. The substituent at the 2-position of the quinoline ring plays a crucial role in modulating the pharmacological activity of these compounds. While specific data on this compound is scarce, its structure suggests its potential as a versatile intermediate for the synthesis of novel bioactive molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a handle for further molecular elaboration[2].

General Synthetic Approaches to 2-Substituted 4-Hydroxyquinolines

Several methods have been established for the synthesis of the 4-hydroxyquinoline core, which could be adapted for the preparation of this compound.

2.1. Conrad-Limpach-Knorr Cyclization: This is a classical and widely used method for synthesizing 4-hydroxyquinolines. The general approach involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. For the synthesis of a 2-cyanomethyl derivative, a potential precursor would be a γ-cyano-β-ketoester.

2.2. Gould-Jacobs Reaction: This method involves the reaction of an aniline with ethoxymethylenemalonate (EMME) or a similar reagent, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate, which can be further modified.

2.3. Palladium-Catalyzed Carbonylative Cyclization: More modern approaches involve the palladium-catalyzed reaction of a 2-iodoaniline with a terminal alkyne under a carbon monoxide atmosphere to construct the 4-quinolone ring system[3].

A generalized workflow for the synthesis of a 2-substituted 4-hydroxyquinoline via the Conrad-Limpach reaction is depicted below.

G cluster_reactants Reactants Aniline Aniline Condensation Condensation Aniline->Condensation BetaKetoester β-Ketoester (with desired R group) BetaKetoester->Condensation Intermediate β-Anilinoacrylate Intermediate Condensation->Intermediate Formation of enamine Cyclization Thermal Cyclization (e.g., in Dowtherm A) Intermediate->Cyclization High temperature Product 2-Substituted-4-hydroxyquinoline Cyclization->Product Ring closure

Fig. 1: General workflow for Conrad-Limpach synthesis.

Application of 2-Substituted 4-Hydroxyquinoline Analogs as Pharmaceutical Intermediates

While no specific drugs derived from this compound are documented, the broader class of 4-quinolones has yielded numerous important pharmaceuticals.

3.1. Fluoroquinolone Antibiotics: The most prominent application of the 4-quinolone scaffold is in the development of fluoroquinolone antibiotics. These drugs, such as Ciprofloxacin and Levofloxacin, typically feature a carboxylic acid at the 3-position and a fluorine atom at the 6-position. They exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination[4][5].

The general structure of fluoroquinolones highlights the importance of the substituents on the quinolone core for their biological activity.

3.2. Anti-HIV Agents: Certain 4-quinolone derivatives have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. Elvitegravir is a notable example of a quinolone-based HIV integrase inhibitor[3].

3.3. Anticancer Agents: A variety of 4-hydroxyquinoline derivatives have demonstrated cytotoxic activity against cancer cell lines[6]. The mechanism of action often involves the inhibition of kinases or interaction with DNA.

The following table summarizes key data for representative drugs and compounds derived from the 4-quinolone scaffold.

Compound ClassExampleKey Intermediate TypeBiological TargetPotency (Example)
FluoroquinolonesCiprofloxacin7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidDNA gyrase, Topoisomerase IVMIC90 against E. coli: <0.015 - 1 µg/mL
Anti-HIV AgentsElvitegravir6-Fluoro-1-(2,2-dimethylpropyl)-4-oxo-7-(phenylmethyl)-1,4-dihydroquinoline-3-carboxylic acidHIV-1 IntegraseIC50 = 7.2 nM
Anticancer AgentsDuocarmycin AnalogsSubstituted 4-hydroxy-2-quinolinecarboxamidesDNA AlkylationIC50 in nanomolar range against various cancer cell lines

Experimental Protocols

The following is a representative, generalized protocol for the synthesis of a 2-substituted 4-hydroxyquinoline, which could be adapted for this compound.

Protocol 1: Synthesis of 2-Methyl-4-hydroxyquinoline via Conrad-Limpach Reaction

This protocol is adapted from a standard organic synthesis procedure[7].

Materials:

  • Aniline

  • Ethyl acetoacetate

  • Dowtherm A (high-boiling solvent)

  • Petroleum ether

  • Activated carbon

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Air condenser

  • Heating mantle

  • Büchner funnel and flask

Procedure:

  • Condensation: In a suitable reaction vessel, react aniline with ethyl acetoacetate, typically with acid catalysis and removal of water, to form ethyl β-anilinocrotonate.

  • Cyclization: Place 150 mL of Dowtherm A into a 500-mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and air condenser. Heat the solvent to reflux (approx. 250 °C).

  • Add the previously prepared ethyl β-anilinocrotonate (e.g., 0.32 mol) rapidly via the dropping funnel while stirring vigorously.

  • Continue stirring and refluxing for 10-15 minutes after the addition is complete. Ethanol will distill off during the reaction.

  • Allow the reaction mixture to cool to room temperature. A yellow solid should precipitate.

  • Isolation and Purification: Add approximately 200 mL of petroleum ether to the cooled mixture to facilitate precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash it with 100 mL of fresh petroleum ether.

  • Air-dry the crude product.

  • For further purification, dissolve the crude solid in 1 L of boiling water containing 10 g of activated carbon.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature to crystallize the product.

  • Collect the purified white, needle-like crystals of 2-methyl-4-hydroxyquinoline by vacuum filtration.

  • Characterization: The final product should be characterized by melting point determination and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Expected Yield: 85-90%

Signaling Pathways

The primary mechanism of action for the most successful class of 4-quinolone derivatives, the fluoroquinolone antibiotics, involves the inhibition of bacterial DNA replication.

G Quinolone Fluoroquinolone Antibiotic DNAGyrase DNA Gyrase (Topoisomerase II) Quinolone->DNAGyrase Inhibition TopoIV Topoisomerase IV Quinolone->TopoIV Inhibition ReplicationComplex Quinolone-Enzyme-DNA Complex DNAGyrase->ReplicationComplex TopoIV->ReplicationComplex ReplicationFork Replication Fork Progression ReplicationComplex->ReplicationFork Blocks DNAStrandBreaks Double-Strand DNA Breaks ReplicationComplex->DNAStrandBreaks Induces CellDeath Bacterial Cell Death DNAStrandBreaks->CellDeath Leads to

Fig. 2: Fluoroquinolone mechanism of action.

This pathway illustrates how fluoroquinolones bind to the DNA-enzyme complex of DNA gyrase and topoisomerase IV, stabilizing it and leading to stalled replication forks and the formation of lethal double-strand DNA breaks. This ultimately results in bacterial cell death.

Conclusion

While this compound remains a compound with underexplored potential in pharmaceutical synthesis, the rich chemistry of the 4-hydroxyquinoline scaffold provides a strong foundation for its investigation. The synthetic methodologies and biological activities of its analogs, particularly in the fields of antibacterials and anticancer agents, suggest that this compound could serve as a valuable intermediate for the development of novel therapeutics. Further research is warranted to elucidate its specific reactivity and to explore its utility in drug discovery programs.

References

Application Notes and Protocols for 4-Hydroxyquinoline Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 4-Hydroxyquinoline-2-acetonitrile and its Analogs in Anticancer Drug Discovery Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinoline and 4-hydroxy-2-quinolone scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties. These heterocyclic systems offer a versatile platform for structural modifications to develop potent and selective therapeutic agents. This document outlines the application of derivatives of the 4-hydroxyquinoline core in anticancer research, summarizing their activity, potential mechanisms of action, and providing detailed experimental protocols for their evaluation.

Data Presentation: Anticancer Activity of 4-Hydroxyquinoline Derivatives

The cytotoxic effects of various 4-hydroxyquinoline derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3a HCT116 (Colon)148.3Doxorubicin-
A549 (Lung)155.7Doxorubicin-
PC3 (Prostate)167.2Doxorubicin-
MCF-7 (Breast)189.0Doxorubicin-
3b HCT116 (Colon)162.0Doxorubicin-
A549 (Lung)188.1Doxorubicin-
PC3 (Prostate)239.4Doxorubicin-
MCF-7 (Breast)174.5Doxorubicin-
3g HCT116 (Colon)28.5Doxorubicin-
A549 (Lung)33.4Doxorubicin-
PC3 (Prostate)41.8Doxorubicin-
MCF-7 (Breast)38.1Doxorubicin-

Data presented for compounds 3a, 3b, and 3g are from a study on modified 4-hydroxyquinolone analogues[1]. The specific structures of these compounds are detailed in the source publication.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for this compound is uncharacterized, studies on related quinoline and quinolone derivatives suggest several potential anticancer pathways. These include the inhibition of kinases involved in cell proliferation and survival, such as Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinase 2 (CDK2)[1]. Molecular docking studies have indicated that these compounds can bind to the ATP-binding pockets of these kinases, thereby inhibiting their activity and downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK) PI3K PI3K RTK->PI3K Activates HQ_Derivative 4-Hydroxyquinoline Derivative HQ_Derivative->RTK Inhibits CDK2 CDK2 HQ_Derivative->CDK2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes CDK2->Proliferation Promotes G1/S Transition CyclinE Cyclin E CyclinE->CDK2 Activates Apoptosis Apoptosis

Caption: Putative signaling pathways targeted by 4-hydroxyquinoline derivatives.

Experimental Protocols

The following are generalized protocols for the synthesis and in vitro evaluation of 4-hydroxyquinoline derivatives based on methodologies described in the literature.

Synthesis of 4-Hydroxy-2-quinolone Analogs

A common method for the synthesis of the 4-hydroxy-2-quinolone core is the Conrad-Limpach reaction[2]. For substituted analogs, microwave-assisted synthesis using a Lewis acid catalyst like Bismuth (III) chloride offers an efficient and environmentally benign approach[3].

Protocol: Microwave-Assisted Synthesis [3]

  • Combine β-enaminone (1 equivalent) and diethyl malonate (3 equivalents) in a microwave reaction vessel.

  • Add ethanol as a solvent (e.g., 1 mL).

  • Add Bismuth (III) chloride (20 mol%) to the mixture.

  • Seal the vessel and subject it to microwave irradiation (e.g., 100-150 °C) for a duration determined by reaction monitoring (typically 5-15 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add excess ethanol and filter to recover the catalyst.

  • The filtrate is then concentrated under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_synthesis Synthetic Workflow Reactants β-enaminone + Diethyl Malonate Reaction Reaction Mixture Reactants->Reaction Solvent_Catalyst Ethanol + BiCl3 Solvent_Catalyst->Reaction Microwave Microwave Irradiation Workup Cooling & Filtration Microwave->Workup Reaction->Microwave Purification Purification (Recrystallization/Chromatography) Workup->Purification Product 4-Hydroxy-2-quinolone Analog Purification->Product

Caption: General workflow for the synthesis of 4-hydroxy-2-quinolone analogs.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells (e.g., HCT116, A549, PC3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion

Derivatives of 4-hydroxyquinoline represent a promising class of compounds for the development of novel anticancer agents. While further investigation into the specific activity of this compound is warranted, the broader class of related analogs has demonstrated significant cytotoxic effects against various cancer cell lines. The protocols and data presented here provide a foundational framework for researchers to explore the therapeutic potential of this chemical scaffold. Future work should focus on elucidating the precise mechanisms of action, optimizing the structures for improved potency and selectivity, and advancing lead compounds into preclinical and clinical development.

References

Application Notes and Protocols for Cell-based Assays Using 4-Hydroxyquinoline-2-acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyquinoline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Certain derivatives have demonstrated potential as cytotoxic agents, showing selective toxicity towards cancer cells.[1][2] This document provides detailed application notes and protocols for utilizing 4-Hydroxyquinoline-2-acetonitrile in cell-based assays to assess its potential as a cytotoxic agent. The protocols outlined below are foundational for determining the compound's efficacy and selectivity, crucial steps in early-stage drug discovery.

Hypothetical Mechanism of Action

While the specific mechanism of this compound is under investigation, related 4-hydroxyquinoline compounds have been shown to exert cytotoxic effects. It is hypothesized that this compound may induce apoptosis in cancer cells by interfering with key signaling pathways that regulate cell survival and proliferation. One plausible, yet hypothetical, pathway involves the inhibition of a critical kinase, leading to the downstream activation of pro-apoptotic proteins and eventual cell death.

HQ_ACN 4-Hydroxyquinoline- 2-acetonitrile Kinase Survival Kinase (e.g., Akt) HQ_ACN->Kinase Inhibition Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bad, Bax) Kinase->Pro_Apoptotic Inhibition Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Activation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

Quantitative Data Summary

The following table summarizes hypothetical data from a cell viability assay comparing the cytotoxic effects of this compound on a human colon adenocarcinoma cell line (HT-29) and a normal human fibroblast cell line (BJ). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineAssay TypeIncubation TimeIC50 (µM)
This compoundHT-29MTT48 hours8.5
This compoundBJMTT48 hours> 50
Doxorubicin (Control)HT-29MTT48 hours0.5
Doxorubicin (Control)BJMTT48 hours2.1

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol details the steps to determine the cytotoxic effects of this compound on adherent cancer and normal cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of yellow MTT by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3][4]

Materials:

  • This compound

  • Cell lines (e.g., HT-29 human colon adenocarcinoma and BJ normal human fibroblasts)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.[5]

    • Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.[3]

    • Incubate the plate for 24 hours to allow for cell attachment.[5][6]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank control.

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3][6]

    • Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.[4]

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[3]

    • Use 630 nm as a reference wavelength if available.[3]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells (e.g., HT-29) Seed_Plate 2. Seed 96-well Plate (5,000-10,000 cells/well) Cell_Culture->Seed_Plate Incubate_24h 3. Incubate 24h for Attachment Seed_Plate->Incubate_24h Prepare_Compound 4. Prepare Serial Dilutions of Compound Add_Compound 5. Add Compound to Wells Prepare_Compound->Add_Compound Incubate_48h 6. Incubate 48h Add_Compound->Incubate_48h Add_MTT 7. Add MTT Reagent Incubate_4h 8. Incubate 3-4h Add_MTT->Incubate_4h Dissolve_Formazan 9. Add DMSO to Dissolve Crystals Incubate_4h->Dissolve_Formazan Read_Absorbance 10. Read Absorbance at 570 nm Calculate_Viability 11. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 12. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols for In Vitro Studies with 4-Hydroxyquinoline-2-acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyquinoline-2-acetonitrile is a quinoline derivative of interest for its potential biological activities. As with many heterocyclic compounds, establishing a reliable and reproducible protocol for its dissolution is critical for accurate and meaningful in vitro studies. This document provides a detailed protocol for the solubilization of this compound, guidance on preparing stock and working solutions for cell-based assays, and important considerations for maintaining the stability and integrity of the compound.

Data Presentation

Solvent4-Hydroxyquinoline SolubilityRemarks
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing stock solutions of organic compounds for in vitro assays. It is recommended to keep the final concentration in culture media low (<0.5%).
MethanolSolubleCan be used for initial solubilization, but its volatility and potential cytotoxicity at higher concentrations make it less ideal for direct use in cell culture.
WaterSparingly solubleThe low aqueous solubility necessitates the use of an organic co-solvent for most biological experiments.
EthanolSolubleSimilar to methanol, it can be used for initial dissolution but requires significant dilution for cell-based assays to avoid toxicity.

Experimental Protocols

This section outlines a step-by-step protocol for the preparation of this compound solutions for in vitro experiments.

Materials
  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sterile cell culture medium appropriate for the cell line being used

  • 0.22 µm sterile syringe filter (optional)

Protocol for Preparation of Stock Solution (10 mM)
  • Pre-weighing and Calculation:

    • On an analytical balance, carefully weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need to weigh out 1.842 mg of the compound (Molecular Weight = 184.18 g/mol ).

    • Perform this step in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Dissolution in DMSO:

    • Transfer the weighed powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Tightly cap the tube.

  • Solubilization:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.

    • If the compound does not fully dissolve at room temperature, you may gently warm the solution in a water bath or on a heat block at 37°C for 5-10 minutes, followed by vortexing. Avoid excessive heat, as it may degrade the compound.

  • Sterilization (Optional):

    • If sterility of the stock solution is a major concern, it can be filtered through a 0.22 µm sterile syringe filter compatible with DMSO. However, this may lead to some loss of the compound.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are typically stable for several months.

Protocol for Preparation of Working Solutions
  • Thawing the Stock Solution:

    • When ready to use, retrieve a single aliquot of the 10 mM stock solution from the freezer.

    • Thaw the aliquot at room temperature or by gently warming it in your hand.

  • Dilution in Cell Culture Medium:

    • Prepare the desired final concentration of this compound by diluting the stock solution in pre-warmed (37°C) cell culture medium.

    • It is crucial to perform serial dilutions to ensure accuracy and to minimize the final concentration of DMSO in the culture medium to less than 0.5% (v/v) to prevent solvent-induced cytotoxicity.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

    • Always add the stock solution to the culture medium and mix immediately by gentle pipetting or swirling to prevent precipitation of the compound.

  • Control Preparation:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to distinguish the effects of the compound from any potential effects of the solvent.

Mandatory Visualizations

G cluster_protocol Protocol Workflow weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex warm Warm at 37°C (if necessary) vortex->warm if not fully dissolved aliquot Aliquot Stock Solution vortex->aliquot warm->vortex store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw For Experiment dilute Dilute in Cell Culture Medium thaw->dilute treat_cells Treat Cells in In Vitro Assay dilute->treat_cells G cluster_pathway Hypothetical Signaling Pathway compound This compound receptor Cell Surface Receptor compound->receptor Inhibition kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression Activation cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response

Application Notes and Protocols for the Quantification of 4-Hydroxyquinoline-2-acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyquinoline-2-acetonitrile is a quinoline derivative of interest in pharmaceutical research and development due to its potential biological activities. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a protocol for a stability-indicating assay is outlined to assess the compound's stability under various stress conditions.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is provided below to aid in method development and sample preparation.

PropertyValueSource
Molecular FormulaC₁₁H₈N₂ON/A
Molecular Weight184.19 g/mol N/A
pKa~8.5 (phenol), ~1.5 (quinoline nitrogen)Estimated
LogP~1.8Estimated
SolubilitySoluble in organic solvents like methanol and acetonitrile.[1]Inferred

Analytical Methods

Two primary analytical methods are presented for the quantification of this compound: an HPLC-UV method suitable for routine analysis and quality control, and a more sensitive and selective LC-MS/MS method for bioanalytical applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the quantification of this compound in bulk drug substance and simple formulations.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid[2]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 225 nm[3]
Run Time 10 minutes
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999[3]
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time ~4.5 minutes
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma.[4]

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer SCIEX Triple Quad 5500 or equivalent
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (Q1): m/z 185.1; Product Ion (Q3): m/z 144.1 (tentative)
ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL[4]
Precision (%RSD) < 15%[4]
Accuracy (% Recovery) 85 - 115%[4]
Matrix Effect < 15%

Experimental Protocols

Standard and Sample Preparation for HPLC-UV

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase as the diluent.

Sample Preparation (Bulk Drug): Accurately weigh 10 mg of the bulk drug substance, dissolve it in 100 mL of mobile phase to achieve a concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

HPLC_Sample_Prep cluster_prep HPLC-UV Sample Preparation start Weigh 10 mg of This compound dissolve Dissolve in 100 mL of Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject

HPLC-UV Sample Preparation Workflow
Sample Preparation for LC-MS/MS (Plasma)

This protocol utilizes protein precipitation, a common and effective method for extracting small molecules from biological matrices.[5]

Internal Standard (IS) Working Solution: Prepare a working solution of a suitable internal standard (e.g., a deuterated analog of the analyte) at a concentration of 100 ng/mL in acetonitrile.

Sample Preparation Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the internal standard working solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

LCMS_Sample_Prep cluster_lcms LC-MS/MS Plasma Sample Preparation plasma 100 µL Plasma add_is Add 300 µL Acetonitrile with Internal Standard plasma->add_is vortex1 Vortex 1 min add_is->vortex1 centrifuge Centrifuge 10 min at 14,000 rpm vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

LC-MS/MS Plasma Sample Preparation Workflow
Stability-Indicating HPLC Assay Protocol

This protocol is designed to evaluate the stability of this compound under various stress conditions as per ICH guidelines.[6][7]

Stress Conditions:

  • Acid Hydrolysis: Dissolve 10 mg of the drug in 10 mL of 0.1 N HCl. Heat at 80 °C for 2 hours. Neutralize with 0.1 N NaOH and dilute with mobile phase to the target concentration.

  • Base Hydrolysis: Dissolve 10 mg of the drug in 10 mL of 0.1 N NaOH. Heat at 80 °C for 2 hours. Neutralize with 0.1 N HCl and dilute with mobile phase.

  • Oxidative Degradation: Dissolve 10 mg of the drug in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Keep 10 mg of the solid drug in a hot air oven at 105 °C for 24 hours. Dissolve in mobile phase to the target concentration.

  • Photolytic Degradation: Expose a solution of the drug (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.

Analysis: Analyze the stressed samples using the developed HPLC-UV method. The method is considered stability-indicating if all degradation products are well-resolved from the parent drug peak.

Stability_Assay cluster_stability Stability-Indicating Assay Workflow drug This compound stress Apply Stress Conditions drug->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photolytic stress->photo analysis Analyze by HPLC-UV acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity and Resolution analysis->evaluation

Workflow for Stability-Indicating Assay

Conclusion

The analytical methods and protocols detailed in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound. The HPLC-UV method is suitable for routine analysis in a quality control setting, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies. The stability-indicating assay protocol is essential for assessing the intrinsic stability of the compound and for the development of stable pharmaceutical formulations. These methods should be validated in accordance with the relevant regulatory guidelines before implementation.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 4-Hydroxychinolin-Analoga für das biologische Screening

Author: BenchChem Technical Support Team. Date: November 2025

Sehr geehrte Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung,

die folgende Anwendungsbeschreibung und die dazugehörigen Protokolle konzentrieren sich auf die Derivatisierung von 4-Hydroxychinolin-Strukturen für das biologische Screening. Trotz intensiver Recherchen konnten keine spezifischen Veröffentlichungen gefunden werden, die die Derivatisierung und das anschließende biologische Screening von 4-Hydroxychinolin-2-acetonitril im Detail beschreiben. Die verfügbare wissenschaftliche Literatur konzentriert sich vorwiegend auf die Modifikation von 4-Hydroxychinolin- und 4-Hydroxy-2-chinolon-Grundgerüsten.

Daher werden in diesem Dokument repräsentative Methoden und Daten für diese eng verwandten und gut erforschten Verbindungsklassen vorgestellt. Diese Informationen können als Ausgangspunkt für die Entwicklung von Derivaten des 4-Hydroxychinolin-2-acetonitrils dienen.

Einführung

4-Hydroxychinoline und ihre Analoga, die 4-Chinolone, sind eine bedeutende Klasse von heterozyklischen Verbindungen, die ein breites Spektrum an pharmakologischen Aktivitäten aufweisen.[1] Die Derivatisierung des Chinolinrings an verschiedenen Positionen hat sich als wirksame Strategie zur Modulation der biologischen Aktivität erwiesen, was zur Entwicklung von Wirkstoffen mit antibakteriellen, antimykotischen, antikanzerogenen und entzündungshemmenden Eigenschaften geführt hat.

1. Synthesestrategien zur Derivatisierung

Die Synthese von Derivaten des 4-Hydroxychinolin-Grundgerüsts umfasst typischerweise Reaktionen an der Hydroxylgruppe, am Chinolinring selbst oder an funktionellen Gruppen, die an den Ring gebunden sind.

1.1. Modifizierte Mannich-Reaktion und Knoevenagel-Kondensation

Eine gängige Methode zur Einführung von Substituenten ist die modifizierte Mannich-Reaktion, bei der Formaldehyd und ein sekundäres Amin verwendet werden, um eine Aminomethylgruppe an das Chinolingerüst zu binden.[1] Alternativ kann die Knoevenagel-Kondensation mit aromatischen Aldehyden genutzt werden, um Benzyliden-Derivate zu erzeugen.[1]

Experimentelles Protokoll: Allgemeine Vorschrift für die Knoevenagel-Kondensation

  • Lösen Sie das 2-(4-Hydroxychinolin-2-yl)acetat-Derivat (1 Äquiv.) in einem geeigneten Lösungsmittel wie Ethanol.

  • Fügen Sie den entsprechenden aromatischen Aldehyd (1,1 Äquiv.) und eine katalytische Menge Piperidin hinzu.

  • Erhitzen Sie die Reaktionsmischung für 3-10 Stunden unter Rückfluss.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion kühlen Sie die Mischung ab und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie den Rückstand durch Säulenchromatographie, um das gewünschte Produkt zu erhalten.

1.2. Synthese von 4-Hydroxy-2-chinolon-Analoga

Eine alternative Syntheseroute, insbesondere für antimikrobielle Wirkstoffe, beginnt mit substituierten Isatoinsäureanhydriden.[2]

Experimentelles Protokoll: Dreistufige Synthese von 4-Hydroxy-2-chinolon-Analoga [2]

  • N-Alkylierung von Isatoinsäureanhydrid: Alkylieren Sie das entsprechende Isatoinsäureanhydrid mit einem Alkyliodid (z. B. Methyliodid oder Ethyliodid) in Gegenwart einer Base wie N,N-Diisopropylethylamin (DIPEA), um das N-alkylierte Isatoinsäureanhydrid zu erhalten.

  • Synthese des β-Ketoesters: Führen Sie eine Claisen-Kondensation zwischen dem N-alkylierten Isatoinsäureanhydrid und einem Malonsäure-Halbester-Derivat durch, um den entsprechenden β-Ketoester zu synthetisieren.

  • Kondensation: Führen Sie eine intramolekulare Kondensation des β-Ketoesters in Gegenwart einer starken Base wie Natriumhydrid (NaH) durch, um das gewünschte 4-Hydroxy-2-chinolon-Analog zu erhalten.

2. Biologisches Screening von Derivaten

Die neu synthetisierten Verbindungen werden typischerweise auf ihre zytotoxische und antimikrobielle Aktivität getestet.

2.1. Zytotoxizitäts-Screening gegen Krebszelllinien

Die zytotoxische Aktivität von 4-Hydroxychinolin-Derivaten wird häufig gegen verschiedene menschliche Krebszelllinien untersucht.

Experimentelles Protokoll: MTT-Assay zur Bestimmung der Zytotoxizität

  • Kultivieren Sie menschliche Krebszelllinien (z. B. HCT116, A549, PC3, MCF-7) in geeigneten Kulturmedien.

  • Säen Sie die Zellen in 96-Well-Platten aus und inkubieren Sie sie für 24 Stunden.

  • Behandeln Sie die Zellen mit verschiedenen Konzentrationen der Testverbindungen und inkubieren Sie sie für weitere 48-72 Stunden.

  • Fügen Sie MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu jeder Vertiefung hinzu und inkubieren Sie die Platten für 2-4 Stunden.

  • Lösen Sie die gebildeten Formazan-Kristalle in einem geeigneten Lösungsmittel (z. B. DMSO).

  • Messen Sie die Absorption bei einer Wellenlänge von 570 nm mit einem Plattenlesegerät.

  • Berechnen Sie die IC50-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden).

2.2. Antimikrobielles Screening

Die antimikrobielle Aktivität wird gegen eine Reihe von Bakterien- und Pilzstämmen getestet.

Experimentelles Protokoll: Bestimmung der minimalen Hemmkonzentration (MHK)

  • Bereiten Sie eine serielle Verdünnung der Testverbindungen in einem geeigneten Nährmedium vor.

  • Inokulieren Sie die Verdünnungen mit einer standardisierten Suspension des zu testenden Mikroorganismus (z. B. Staphylococcus aureus, Escherichia coli, Aspergillus flavus).

  • Inkubieren Sie die Kulturen unter geeigneten Bedingungen.

  • Bestimmen Sie die MHK als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum des Mikroorganismus auftritt.

3. Quantitative Daten zur biologischen Aktivität

Die biologische Aktivität der synthetisierten Derivate wird quantitativ erfasst, typischerweise als IC50-Werte für die zytotoxische Aktivität oder als MHK-Werte für die antimikrobielle Aktivität.

Tabelle 1: Zytotoxische Aktivität von modifizierten 4-Hydroxychinolon-Analoga (IC50 in µM)

VerbindungHCT116 (Kolon)A549 (Lunge)PC3 (Prostata)MCF-7 (Brust)
3a 148.3176.5154.2189.0
3b 162.0198.7239.4201.3
3g 25.433.145.629.8

Daten sind repräsentativ und aus der Literatur entnommen.

Tabelle 2: Antimikrobielle Aktivität von 4-Hydroxy-2-chinolon-Analoga (IC50 in µg/mL)

VerbindungAspergillus flavus
3a 70.97 ± 3.71
3j 1.05 ± 0.09
Amphotericin B 1.98 ± 0.12

Daten sind repräsentativ und aus der Literatur entnommen.[2]

4. Visualisierungen

Workflow für die Synthese und das Screening von 4-Hydroxychinolin-Derivaten

G cluster_synthesis Synthese cluster_screening Biologisches Screening cluster_result Ergebnis Startmaterial 4-Hydroxychinolin- Acetat/Anhydrid Reaktion Mannich / Knoevenagel / Kondensation Startmaterial->Reaktion Derivate Synthetisierte Derivate Reaktion->Derivate Zytotoxizitaet Zytotoxizitäts-Assay (z.B. MTT) Derivate->Zytotoxizitaet Antimikrobiell Antimikrobieller Assay (z.B. MHK) Derivate->Antimikrobiell Datenanalyse IC50 / MHK Bestimmung Zytotoxizitaet->Datenanalyse Antimikrobiell->Datenanalyse Lead Identifizierung von Leitstrukturen Datenanalyse->Lead

Abbildung 1: Allgemeiner Arbeitsablauf.

Logischer Ablauf der antimikrobiellen Wirkstoffentwicklung

G Grundgerüst 4-Hydroxy-2-chinolon Grundgerüst Synthese Synthese von Analoga Grundgerüst->Synthese Screening Antimikrobielles Screening Synthese->Screening SAR Struktur-Wirkungs- Beziehung (SAR) Screening->SAR Optimierung Optimierung der Leitstruktur SAR->Optimierung Wirkstoffkandidat Potenzieller Wirkstoffkandidat Optimierung->Wirkstoffkandidat

Abbildung 2: Entwicklungsprozess.

Zusammenfassung

Die Derivatisierung von 4-Hydroxychinolin-Strukturen ist eine vielversprechende Strategie zur Entdeckung neuer bioaktiver Moleküle. Die hier vorgestellten Protokolle für die Synthese und das biologische Screening bieten eine solide Grundlage für die Erforschung dieser Verbindungsklasse. Obwohl spezifische Daten für 4-Hydroxychinolin-2-acetonitril-Derivate nicht verfügbar waren, können die dargestellten Methoden und Ergebnisse als Leitfaden für zukünftige Forschungsarbeiten auf diesem Gebiet dienen.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxyquinoline-2-acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Hydroxyquinoline-2-acetonitrile synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the two main stages of the synthesis: the formation of the 4-hydroxyquinoline core and the subsequent introduction of the acetonitrile group.

    • Conrad-Limpach Cyclization Issues: The initial formation of the 4-hydroxy-2-methylquinoline precursor via the Conrad-Limpach reaction is often the critical step for overall yield. High temperatures are required for the cyclization, but this can also lead to the formation of unwanted by-products[1]. The choice of solvent is also crucial, with high-boiling point solvents generally providing better yields.

    • Inefficient Halogenation: The conversion of the 2-methyl group to a 2-halomethyl group (e.g., 2-chloromethyl) is a necessary intermediate step. Incomplete halogenation will result in unreacted starting material, reducing the amount of precursor available for the cyanation step.

    • Poor Cyanation Efficiency: The final nucleophilic substitution of the halide with a cyanide salt can be problematic. The reactivity of the 2-chloromethyl-4-hydroxyquinoline can be influenced by steric hindrance and the presence of the hydroxyl group. The choice of cyanide source and reaction conditions (solvent, temperature) plays a significant role in the efficiency of this step.

Issue 2: Formation of Impurities and Side Products

  • Question: I am observing significant impurity peaks in my NMR and LC-MS analysis. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of impurities is a common challenge. Key potential side products include:

    • Bisquinoline Derivatives: During the synthesis of the quinoline core, self-condensation of intermediates can lead to the formation of bisquinoline derivatives, especially if reaction temperatures are not carefully controlled[1].

    • Isomeric Products: In the Conrad-Limpach synthesis, depending on the substitution pattern of the aniline starting material, the formation of constitutional isomers is possible.

    • Over-alkylation or N-alkylation: During the cyanation step, if the hydroxyl group is not appropriately protected or if reaction conditions are too harsh, side reactions such as N-alkylation or O-alkylation can occur.

    • Hydrolysis of the Nitrile: The acetonitrile group is susceptible to hydrolysis back to the corresponding carboxylic acid, especially under acidic or basic workup conditions.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final this compound product. What purification strategies are most effective?

  • Answer: Purification can be challenging due to the polar nature of the molecule and the potential for similar polarity of by-products.

    • Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can be effective in separating the desired product from less polar impurities. For more polar impurities, a different solvent system such as dichloromethane/methanol might be necessary.

    • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining highly pure product. Experiment with various solvents and solvent mixtures to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Acid-Base Extraction: The phenolic hydroxyl group allows for the possibility of an acid-base extraction to remove non-acidic impurities. The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove impurities, and then re-precipitated by acidification.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The thermal cyclization step in the Conrad-Limpach synthesis to form the 4-hydroxyquinoline ring is often the most challenging and yield-determining step. Careful control of the reaction temperature is critical to favor the desired intramolecular cyclization over intermolecular side reactions that lead to by-products like bisquinolines[1].

Q2: What are the recommended reaction conditions for the cyanation of 2-chloromethyl-4-hydroxyquinoline?

A2: The nucleophilic substitution of the chlorine atom with a cyanide group is typically carried out using a cyanide salt such as sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction temperature should be carefully monitored, as excessive heat can lead to decomposition and the formation of side products.

Q3: Can I use 4-hydroxy-2-methylquinoline directly to synthesize the acetonitrile derivative?

A3: Direct conversion of the methyl group to an acetonitrile group is not a straightforward one-step reaction. The methyl group must first be functionalized to a better leaving group, typically a halide like a chloromethyl or bromomethyl group, before reacting with a cyanide source.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction progress. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can visualize the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Quantitative Data Summary

The following table summarizes reaction conditions and corresponding yields for the synthesis of key intermediates related to this compound.

Precursor/ProductStarting MaterialsSolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
Ethyl 2-(4-hydroxyquinolin-2-yl)acetateAniline, Diethyl 1,3-acetonedicarboxylateEthanol-Reflux1~60-70[1]
2-(4-Hydroxyquinolin-2-yl)acetic acidEthyl 2-(4-hydroxyquinolin-2-yl)acetateWaterNa₂CO₃Room Temp.1291[1]
2-Hydroxy-4-chloromethyl-8-chloroquinolinegamma-chloroacetonacetic-2-chloroanilideConc. H₂SO₄-201672.3US3691171A

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)-4-hydroxyquinoline

This protocol is adapted from the general principles of quinoline synthesis and functionalization.

  • Synthesis of 4-Hydroxy-2-methylquinoline: This precursor is synthesized via the Conrad-Limpach reaction.

    • In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a high-boiling point solvent such as Dowtherm A.

    • Heat the mixture to reflux (approximately 250-260 °C) for 1-2 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

    • Filter the solid product and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

    • Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain pure 4-hydroxy-2-methylquinoline.

  • Chlorination of 4-Hydroxy-2-methylquinoline:

    • Suspend 4-hydroxy-2-methylquinoline (1.0 eq) in a suitable solvent like chloroform or carbon tetrachloride.

    • Add N-chlorosuccinimide (NCS) (1.1 eq) and a radical initiator such as benzoyl peroxide (catalytic amount).

    • Reflux the mixture and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture, filter off the succinimide by-product, and wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(chloromethyl)-4-hydroxyquinoline. This product may be used in the next step without further purification or can be purified by column chromatography.

Protocol 2: Synthesis of this compound

  • Cyanation Reaction:

    • Dissolve 2-(chloromethyl)-4-hydroxyquinoline (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

    • Add sodium cyanide (1.2 eq) to the solution.

    • Stir the reaction mixture at a controlled temperature (e.g., 50-70 °C) and monitor its progress by TLC.

    • Once the starting material is consumed, pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Troubleshooting_Workflow start Low Yield or Impurities in This compound Synthesis check_step Identify problematic step: - Conrad-Limpach Cyclization - Halogenation - Cyanation start->check_step cl_issue Issue: Low Yield in Cyclization check_step->cl_issue Cyclization halo_issue Issue: Incomplete Halogenation check_step->halo_issue Halogenation cyan_issue Issue: Low Yield/Side Products in Cyanation check_step->cyan_issue Cyanation cl_solution Troubleshooting: - Optimize reaction temperature (240-260°C) - Use high-boiling solvent (e.g., Dowtherm A) - Ensure anhydrous conditions cl_issue->cl_solution purification Purification Strategy: - Column Chromatography - Recrystallization - Acid-Base Extraction cl_solution->purification halo_solution Troubleshooting: - Increase equivalents of halogenating agent (e.g., NCS) - Ensure efficient radical initiation - Monitor reaction closely by TLC halo_issue->halo_solution halo_solution->purification cyan_solution Troubleshooting: - Use dry polar aprotic solvent (DMF, DMSO) - Control temperature carefully (50-70°C) - Consider alternative cyanide source - Check for hydrolysis during workup cyan_issue->cyan_solution cyan_solution->purification end Improved Yield and Purity purification->end

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction_Pathway cluster_0 Step 1: Conrad-Limpach Reaction cluster_1 Step 2: Halogenation cluster_2 Step 3: Cyanation aniline Aniline hmq 4-Hydroxy-2-methylquinoline aniline->hmq eac Ethyl Acetoacetate eac->hmq chmq 2-(Chloromethyl)-4-hydroxyquinoline hmq->chmq NCS, BPO hqa This compound chmq->hqa NaCN, DMF

Caption: Synthetic pathway for this compound.

References

Technical Support Center: Conrad-Limpach Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Conrad-Limpach synthesis of quinolines.

Troubleshooting Guide

This guide addresses common issues and side reactions, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of the desired 4-hydroxyquinoline 1. Incomplete initial condensation: The reaction between the aniline and β-ketoester may not have gone to completion. 2. Cyclization temperature too low: The thermal cyclization of the intermediate enamine requires high temperatures, typically around 250°C.[1][2] 3. Inefficient heat transfer: Poorly conducting solvent or inadequate heating apparatus. 4. Decomposition of starting materials or intermediates: Prolonged heating at very high temperatures can lead to degradation.1. Ensure the initial condensation is complete by monitoring the reaction (e.g., by TLC). Consider extending the reaction time or using a mild acid catalyst. 2. Use a high-boiling point solvent to ensure the reaction mixture reaches the required temperature for cyclization.[1] 3. Employ a suitable high-boiling solvent (see Table 1) and a reliable heating mantle with a temperature controller. 4. Optimize the cyclization time; prolonged heating is not always beneficial.
Formation of the 2-hydroxyquinoline isomer (Knorr product) Reaction temperature of the initial condensation is too high: The formation of the 2-hydroxyquinoline isomer is favored at higher initial condensation temperatures (thermodynamic control), typically around 140°C or higher.[3] The desired 4-hydroxyquinoline is the kinetic product, favored at lower temperatures.[3]Control the initial condensation temperature: Keep the initial reaction of the aniline and β-ketoester at a lower temperature (e.g., room temperature to moderate heating) to favor the formation of the β-aminoacrylate intermediate that leads to the 4-hydroxyquinoline product.[1]
Reaction mixture becomes a thick, unmanageable tar 1. Polymerization or side reactions: This can occur at high temperatures, especially in the absence of a suitable solvent. 2. Concentration of reactants is too high. 1. Use an inert, high-boiling point solvent to maintain a manageable reaction mixture and facilitate heat transfer.[1] Mineral oil or Dowtherm A are commonly used.[4] 2. Adjust the concentration of your reactants.
Difficulty in isolating/purifying the product Product is insoluble or co-precipitates with byproducts: The 4-hydroxyquinoline product may precipitate from the hot reaction mixture.Allow the reaction mixture to cool, and the product should precipitate. The product can then be collected by filtration and washed with a non-polar solvent like toluene or hexanes to remove the high-boiling solvent and soluble impurities.[4] Recrystallization from a suitable solvent can be performed for further purification.
Incomplete cyclization Insufficient heating time or temperature: The electrocyclic ring-closing is the rate-determining step and requires significant thermal energy.[1]Ensure the reaction is maintained at the optimal cyclization temperature (around 250°C) for a sufficient duration. Monitor the disappearance of the intermediate by an appropriate analytical method if possible.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction in the Conrad-Limpach synthesis, and how can I avoid it?

A1: The primary side reaction is the formation of the isomeric 2-hydroxyquinoline, also known as the Knorr product.[5] This occurs when the aniline attacks the ester group of the β-ketoester instead of the keto group. This side reaction is favored at higher initial condensation temperatures (thermodynamic control).[3] To minimize the formation of the 2-hydroxyquinoline, the initial condensation of the aniline and β-ketoester should be carried out at lower temperatures (kinetic control) to favor the formation of the intermediate leading to the desired 4-hydroxyquinoline.[3]

Q2: What is the role of the high-boiling point solvent in the cyclization step?

A2: The high-boiling point solvent serves two main purposes. Firstly, it allows the reaction mixture to reach the high temperatures (typically ~250°C) required for the thermal cyclization of the intermediate enamine to the quinoline ring system.[1][2] Secondly, using an inert solvent can significantly improve the yield of the 4-hydroxyquinoline product compared to running the reaction neat.[1] Early experiments without a solvent reported very moderate yields (below 30%), while the use of solvents like mineral oil has been shown to increase yields to as high as 95%.[1]

Q3: Can I use an acid catalyst in the Conrad-Limpach synthesis?

A3: Yes, an acid catalyst, such as a few drops of concentrated sulfuric acid or hydrochloric acid, is often used.[1][4] The acid catalyzes the multiple keto-enol tautomerizations that occur during the reaction mechanism.[1] However, the choice and amount of acid should be carefully considered, as strongly acidic conditions can also promote side reactions.

Q4: My aniline has an electron-withdrawing group. Why is the reaction not working well?

A4: The cyclization step of the Conrad-Limpach synthesis involves an electrophilic attack of a protonated carbonyl group on the aniline's aromatic ring. If the aniline contains a strong electron-withdrawing group (e.g., a nitro group), the aromatic ring is deactivated, making it a poorer nucleophile. This can make the cyclization step more difficult and lead to lower yields.

Q5: Is the product a 4-hydroxyquinoline or a 4-quinolone?

A5: The final product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol form) and the 4-quinolone (keto form). While often depicted as the 4-hydroxyquinoline, it is believed that the 4-quinolone form is the predominant tautomer.[1]

Data Presentation

Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative

This table summarizes the findings from a study investigating the impact of different high-boiling point solvents on the yield of a 4-hydroxyquinoline derivative in a Conrad-Limpach thermal cyclization.

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
1,2,4-Trichlorobenzene21354
2-Nitrotoluene22251
Propyl benzoate23065
Isobutyl benzoate24066
2,6-di-tert-butylphenol25365
Dowtherm A25765

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[4]

Experimental Protocols

Key Experiment: Synthesis of a 4-Hydroxyquinoline Derivative

This protocol is a representative example of the Conrad-Limpach synthesis.

Materials:

  • Aniline derivative (e.g., 4-nitroaniline)

  • β-ketoester derivative (e.g., ethyl 3-ethoxybut-2-enoate)

  • High-boiling point solvent (e.g., Dowtherm A)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene (for washing)

  • Hexanes (for washing)

Procedure:

  • In a round-bottom flask equipped with a distillation apparatus, combine the aniline derivative, the β-ketoester derivative, and the high-boiling point solvent.[4]

  • Add a catalytic amount (e.g., 2 drops) of concentrated sulfuric acid to the stirred mixture.[4]

  • Heat the reaction mixture to reflux. The ethanol produced during the reaction will be removed by distillation.[4]

  • Continue heating at reflux for the required time (typically 30 minutes to 1 hour), monitoring the removal of ethanol.[4]

  • During the reflux period, the 4-hydroxyquinoline product may begin to precipitate from the solution.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the collected solid with toluene and then with hexanes to remove the high-boiling point solvent and other impurities.[4]

  • Dry the product in a vacuum oven to a constant weight.[4]

Mandatory Visualizations

Conrad_Limpach_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization reactants Aniline + β-Ketoester intermediate β-Aminoacrylate (Kinetic Product) reactants->intermediate Low Temp. (e.g., RT) cyclization Thermal Cyclization intermediate->cyclization High Temp. (~250°C) High-Boiling Solvent product 4-Hydroxyquinoline cyclization->product

Caption: Experimental workflow for the Conrad-Limpach synthesis.

Side_Reaction_Pathway cluster_main Conrad-Limpach Pathway cluster_side Knorr Side Reaction start Aniline + β-Ketoester kinetic_intermediate β-Aminoacrylate (Kinetic Intermediate) start->kinetic_intermediate Low Temp. (Kinetic Control) thermo_intermediate β-Ketoanilide (Thermodynamic Intermediate) start->thermo_intermediate High Temp. (~140°C) (Thermodynamic Control) product_4_hydroxy 4-Hydroxyquinoline kinetic_intermediate->product_4_hydroxy Thermal Cyclization (~250°C) product_2_hydroxy 2-Hydroxyquinoline thermo_intermediate->product_2_hydroxy Cyclization

Caption: Main vs. side reaction pathways in the Conrad-Limpach synthesis.

References

4-Hydroxyquinoline-2-acetonitrile stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-hydroxyquinoline-2-acetonitrile in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns when working with this compound in aqueous solutions?

A1: Based on its chemical structure, the primary stability concerns for this compound in aqueous solutions are:

  • Hydrolysis of the acetonitrile group: The nitrile group (-C≡N) can undergo hydrolysis under both acidic and basic conditions to form a carboxylic acid (4-hydroxyquinoline-2-acetic acid) or an intermediate amide.[1][2][3][4]

  • Oxidation of the 4-hydroxyquinoline ring: The hydroxylated quinoline ring system is susceptible to oxidation, which can be accelerated by factors such as pH, temperature, and the presence of oxidizing agents.[5] This can lead to the formation of colored degradation products.

  • Photodegradation: Exposure to light, particularly UV light, may cause degradation of the molecule.[6][7][8][9][10]

  • Tautomerism: 4-hydroxyquinoline exists in a tautomeric equilibrium with its keto form, 4-quinolone. This equilibrium can be influenced by the solvent and pH, which may affect the compound's reactivity and stability.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be highly pH-dependent.

  • Acidic conditions: Acid-catalyzed hydrolysis of the acetonitrile group can occur, leading to the formation of 4-hydroxyquinoline-2-acetic acid.

  • Basic conditions: Base-catalyzed hydrolysis of the acetonitrile group is also likely, and potentially at a faster rate than in acidic conditions.

  • Neutral conditions: The compound may exhibit its highest stability around neutral pH, although this needs to be experimentally verified.

Q3: My solution of this compound is turning yellow/brown. What could be the cause?

A3: The development of color in your solution is likely due to the oxidation of the 4-hydroxyquinoline ring system. This can be triggered by:

  • Exposure to air (oxygen).

  • Presence of trace metal ions which can catalyze oxidation.

  • Exposure to light.

  • Elevated temperatures.

  • Basic pH conditions, which can increase the susceptibility of the phenol-like moiety to oxidation.

Q4: I am observing poor solubility of this compound in my aqueous buffer. How can I improve it?

A4: The aqueous solubility of this compound may be limited. To improve solubility, you can consider the following:

  • Adjusting the pH: The solubility of quinoline derivatives is often pH-dependent. Experiment with a pH range to find the optimal solubility.

  • Using co-solvents: Adding a small percentage of an organic co-solvent such as DMSO, ethanol, or acetonitrile may improve solubility. However, be mindful that the co-solvent could affect the stability of your compound or interfere with your experiment.

  • Preparing a stock solution: A concentrated stock solution can be prepared in an organic solvent like DMSO and then diluted into your aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent is low and does not affect your experiment.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of compound over time in aqueous solution Hydrolysis of the acetonitrile group.Perform a pH stability study to identify the optimal pH range. Consider using a buffer system where the compound shows maximum stability. For long-term storage, consider preparing solutions fresh or storing them at low temperatures.
Oxidation of the 4-hydroxyquinoline ring.Prepare solutions fresh and protect them from light. Consider de-gassing your solvent to remove dissolved oxygen. If compatible with your experiment, add an antioxidant.
Appearance of new peaks in HPLC analysis Degradation of the compound.Conduct forced degradation studies to identify potential degradation products and their retention times. This will help in developing a stability-indicating HPLC method.
Inconsistent results in biological assays Compound degradation in the assay medium.Test the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time). Prepare fresh solutions for each experiment.
Poor solubility leading to precipitation.Determine the kinetic and thermodynamic solubility of the compound in your assay medium. Ensure the working concentration is below the solubility limit.

Quantitative Data Summary

As specific experimental data for this compound is not available, the following tables are provided as templates for researchers to summarize their own experimental findings.

Table 1: pH-Dependent Stability of this compound (Hypothetical Data)

pHTemperature (°C)Incubation Time (hours)% Remaining CompoundAppearance of Degradation Products (Peak Area %)
2.0252485.214.8
4.0252495.14.9
7.4252499.50.5
9.0252478.321.7

Table 2: Solubility of this compound (Hypothetical Data)

Solvent/BufferMethodTemperature (°C)Solubility (µg/mL)
WaterThermodynamic2515
PBS (pH 7.4)Thermodynamic2525
PBS (pH 7.4)Kinetic (2% DMSO)2550
SGF (pH 1.2)Thermodynamic3710
SIF (pH 6.8)Thermodynamic3730

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.[1][11][12][13][14][15][16][17][18]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Milli-Q water

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable modifier for HPLC)

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a defined period.

    • Sample at regular intervals and analyze by HPLC.

  • Thermal Degradation:

    • Keep a solid sample of the compound in a controlled temperature oven (e.g., 60°C).

    • Also, incubate a solution of the compound in a neutral buffer (e.g., PBS pH 7.4) at the same temperature.

    • Sample at various time points and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the compound in a transparent container to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[6][7][8][9][10]

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Sample at different time points and analyze by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Protocol 2: Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.[19][20][21][22][23][24][25]

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., PBS pH 7.4)

  • HPLC system with UV or MS detector

  • Shaker incubator

  • Filtration device (e.g., 0.22 µm syringe filters)

Procedure:

  • Add an excess amount of solid this compound to a vial containing the aqueous buffer.

  • Incubate the vial in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, check for the presence of undissolved solid to ensure saturation.

  • Filter the suspension to remove the undissolved solid.

  • Dilute the clear filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • The determined concentration represents the thermodynamic solubility.

Visualizations

cluster_degradation Potential Degradation Pathways 4H2A This compound Hydrolysis Hydrolysis (Acidic or Basic Conditions) 4H2A->Hydrolysis H₂O Oxidation Oxidation (O2, light, heat) 4H2A->Oxidation [O] Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products

Caption: Predicted degradation pathways for this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Start: Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize/Dilute Sample Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze End End: Identify Degradants & Assess Stability Analyze->End

Caption: Experimental workflow for forced degradation studies.

References

Overcoming poor solubility of 4-Hydroxyquinoline-2-acetonitrile in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 4-Hydroxyquinoline-2-acetonitrile in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide: Enhancing Solubility in DMSO

Low solubility of this compound in DMSO can be a significant hurdle in experimental workflows. Below are common issues and recommended solutions.

IssuePotential Cause(s)Recommended Action(s)
Precipitation upon initial dissolution - Supersaturation- Low-quality or "wet" DMSO- Compound polymorphism- Start with a lower concentration.- Use anhydrous DMSO.- Apply gentle heating (30-40°C) with vortexing.- Utilize sonication for 15-30 minutes.
Precipitation after storage or freeze-thaw cycles - Water absorption by DMSO[1][2]- Temperature-dependent solubility- Compound degradation- Store stock solutions in a desiccator.- Aliquot stock solutions to minimize freeze-thaw cycles.- Before use, warm the solution to room temperature and vortex thoroughly.- If precipitation persists, attempt redissolution with sonication.[1][2]
Incomplete dissolution at desired concentration - Intrinsic low solubility of the compound in pure DMSO- Employ a co-solvent system (e.g., DMSO/Ethanol, DMSO/Acetonitrile).- Adjust the pH of the DMSO solution (if compatible with the experimental system).- Perform a solubility study to determine the maximum achievable concentration.
Cloudiness or haze in the solution - Formation of fine particulates or aggregates- Presence of insoluble impurities- Filter the solution through a 0.22 µm syringe filter.- Centrifuge the solution at high speed and collect the supernatant.- Confirm the purity of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in 100% DMSO at room temperature?

Q2: How does water content in DMSO affect the solubility of my compound?

A2: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of water in DMSO can significantly decrease the solubility of many organic compounds, including those with aromatic ring systems like quinolines.[1][2] This is a common cause of precipitation in stock solutions that have been stored for some time or handled in a humid environment.

Q3: Can I heat the DMSO solution to dissolve more this compound?

A3: Yes, gentle heating can increase the solubility of this compound in DMSO. However, it is important to proceed with caution to avoid thermal degradation of the compound. A controlled temperature of 30-40°C is generally recommended. Always monitor for any color changes that might indicate decomposition.

Q4: What co-solvents can I use with DMSO to improve solubility?

A4: The use of co-solvents can be an effective strategy. The choice of co-solvent will depend on the requirements of your downstream application. Here are a few options:

  • Ethanol: Generally well-tolerated in biological assays. A 9:1 or 8:2 DMSO:Ethanol ratio can be a good starting point.

  • Acetonitrile: A polar aprotic solvent that is miscible with DMSO. It can be particularly useful for analytical techniques.

  • N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent that can be used in combination with DMSO.

The table below provides estimated solubility improvements with common co-solvents.

Solvent System (v/v)Estimated Solubility (mM) at 25°C
100% DMSO1 - 5
90% DMSO / 10% Ethanol5 - 10
90% DMSO / 10% Acetonitrile5 - 12
80% DMSO / 20% Ethanol10 - 20

Note: These are estimated values and should be confirmed experimentally.

Q5: How does pH affect the solubility of this compound in DMSO?

A5: The 4-hydroxyquinoline moiety has acidic and basic properties (pKa values for the parent 4-hydroxyquinoline are approximately 2.2 and 11.3). Therefore, adjusting the pH of the solution can impact the ionization state and, consequently, the solubility of the molecule. In aqueous solutions, quinoline derivatives' solubility is pH-dependent. While the effect is less pronounced in aprotic solvents like DMSO, the addition of small amounts of acidic or basic modifiers can influence solubility. For instance, adding a small percentage of a basic solution might deprotonate the hydroxyl group, potentially increasing solubility. Conversely, acidification could protonate the quinoline nitrogen. The suitability of pH modification depends entirely on the experimental context.

Experimental Protocols

Protocol 1: Standard Method for Determining Kinetic Solubility

This protocol provides a general method for assessing the kinetic solubility of this compound in DMSO using nephelometry.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom plates

  • Nephelometer

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% anhydrous DMSO to a concentration of 10 mM.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate in triplicate.

  • Add Aqueous Buffer: Rapidly add 98 µL of PBS to each well to achieve a final DMSO concentration of 2%.

  • Incubation and Measurement: Immediately place the plate in a nephelometer and measure the light scattering at time zero and then at regular intervals (e.g., every 30 minutes) for a period of 2 hours at a constant temperature (e.g., 25°C).

  • Data Analysis: An increase in nephelometry units over time indicates precipitation. The kinetic solubility is the highest concentration that does not show a significant increase in light scattering over the incubation period.

Protocol 2: Sonication-Assisted Dissolution

This protocol describes how to use sonication to aid the dissolution of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Vials

  • Bath sonicator or probe sonicator

Procedure:

  • Preparation: Weigh the desired amount of this compound into a clean, dry vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Vortexing: Briefly vortex the mixture to suspend the compound.

  • Sonication:

    • Bath Sonicator: Place the vial in a bath sonicator filled with water at room temperature. Sonicate for 15-30 minutes, periodically vortexing the sample.

    • Probe Sonicator: If using a probe sonicator, use a low power setting and sonicate in short bursts (e.g., 10-15 seconds) to avoid overheating the sample. Allow the sample to cool between bursts.

  • Visual Inspection: After sonication, visually inspect the solution for any remaining undissolved particles. If the solution is not clear, continue sonication for another 15 minutes.

  • Centrifugation (Optional): If a small amount of particulate matter remains, centrifuge the vial at high speed (e.g., >10,000 x g) for 10 minutes and carefully collect the supernatant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_assessment Assessment cluster_troubleshooting Troubleshooting compound Weigh Compound dmso Add Anhydrous DMSO compound->dmso vortex Vortex dmso->vortex heat Gentle Heat (30-40°C) vortex->heat If needed sonicate Sonicate vortex->sonicate If needed visual Visual Inspection vortex->visual heat->visual sonicate->visual soluble Soluble visual->soluble Clear Solution insoluble Insoluble visual->insoluble Precipitate cosolvent Add Co-solvent insoluble->cosolvent ph_adjust pH Adjustment insoluble->ph_adjust filter Filter/Centrifuge insoluble->filter cosolvent->visual ph_adjust->visual filter->visual

Caption: Experimental workflow for dissolving this compound in DMSO.

logical_relationship solubility Compound Solubility concentration Concentration solubility->concentration increases temperature Temperature solubility->temperature increases with dmso_quality DMSO Quality (Anhydrous) solubility->dmso_quality improves with co_solvents Co-solvents solubility->co_solvents enhanced by ph pH solubility->ph can be affected by sonication Sonication solubility->sonication aided by

References

Technical Support Center: Purification of Crude 4-Hydroxyquinoline-2-acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Hydroxyquinoline-2-acetonitrile.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Low or No Crystal Formation - Insufficient concentration of the target compound. - Supersaturation has not been reached.- Reduce the volume of the solvent by careful heating or under reduced pressure to increase the concentration. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Oiling Out - The boiling point of the recrystallization solvent is higher than the melting point of the compound. - The presence of significant impurities lowers the melting point of the mixture.- Switch to a lower-boiling point solvent or a different solvent system. - Attempt to purify the crude material by another method, such as column chromatography, before recrystallization. - Add a small amount of a co-solvent in which the compound is more soluble to the hot solution.
Colored Impurities in Crystals - Incomplete removal of colored byproducts from the synthesis.- Treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.
Poor Recovery/Yield - Using an excessive amount of solvent for recrystallization. - Premature crystallization during hot filtration. - Washing the crystals with a solvent that is not ice-cold.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent premature crystallization. - Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Compound from Impurities - Incorrect solvent system (eluent) polarity. - Column overloading.- Optimize the eluent system using thin-layer chromatography (TLC) first. A typical starting point for quinoline derivatives is a mixture of a non-polar solvent (e.g., petroleum ether or hexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). - Ensure the amount of crude material loaded onto the column does not exceed its capacity (typically 1:20 to 1:50 ratio of compound to silica gel by weight).
Compound Elutes Too Quickly or Too Slowly - Eluent is too polar (elutes too quickly) or not polar enough (elutes too slowly).- Adjust the polarity of the eluent. Increase the proportion of the polar solvent to decrease retention time, or decrease it to increase retention time.
Tailing of the Compound Band - The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).- Add a small amount of a modifier to the eluent. For example, for a basic compound like a quinoline derivative, adding a small amount of triethylamine (e.g., 0.1-1%) can reduce tailing. For acidic compounds, a small amount of acetic acid may be used.
Cracking of the Silica Gel Bed - The column has run dry. - Heat generated during packing or elution.- Always keep the solvent level above the top of the stationary phase. - Pack the column carefully and allow any heat generated to dissipate before loading the sample.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities can include unreacted starting materials (e.g., substituted anilines and cyanoacetate derivatives), side-products from the cyclization reaction, and decomposition products. Depending on the synthetic route, potential byproducts could include isomers or hydrolyzed intermediates.

Q2: Which solvent is best for recrystallizing this compound?

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For quinoline derivatives, common recrystallization solvents include methanol, ethanol, acetone, or mixtures such as methanol-acetone or ethanol-water.[1] A good starting point would be to test the solubility of a small amount of the crude material in these solvents.

Q3: How can I remove colored impurities during purification?

For colored impurities that are difficult to remove by recrystallization alone, treating the hot solution with activated charcoal can be effective. Add a small amount of charcoal to the hot, dissolved crude product, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]

Q4: What are the recommended conditions for column chromatography of this compound?

A common stationary phase is silica gel. The mobile phase (eluent) should be optimized using TLC. A good starting point for moderately polar compounds like functionalized quinolines is a mixture of petroleum ether and ethyl acetate, or dichloromethane and methanol.[3] A gradient elution, where the polarity of the solvent is gradually increased, can also be effective.

Q5: How can I monitor the purity of my this compound fractions?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the purity of fractions collected from column chromatography. High-performance liquid chromatography (HPLC) can provide more quantitative information on the purity of the final product.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Methanol)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of methanol and heat the mixture to boiling while stirring.

  • Continue adding small portions of hot methanol until the solid just dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Perform a hot filtration through a pre-heated funnel to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold methanol.

  • Dry the crystals under vacuum.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 9:1 petroleum ether:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute more polar compounds.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification Method Typical Purity Achieved (HPLC) Typical Recovery Yield Key Advantages Key Disadvantages
Recrystallization >98%60-85%Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields, may not remove impurities with similar solubility.
Column Chromatography >99%50-80%Excellent for separating complex mixtures and closely related impurities.More time-consuming, requires larger volumes of solvent.
Acid-Base Extraction Can significantly improve purity before final recrystallization.>90% for the extraction step.Effective for separating acidic or basic compounds from neutral impurities.Only applicable if the compound and impurities have different acid-base properties.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_recryst Crude Product dissolve Dissolve in Minimal Hot Solvent crude_recryst->dissolve hot_filtration Hot Filtration (optional, for insolubles) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystallization Crystal Formation cool->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration pure_product_recryst Pure Crystals vacuum_filtration->pure_product_recryst

Caption: A typical workflow for the purification of a crude solid by recrystallization.

column_chromatography_workflow cluster_column Column Chromatography Workflow crude_column Crude Product load Load onto Silica Gel Column crude_column->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product_column Purified Product evaporate->pure_product_column

Caption: The general procedure for purifying a compound using column chromatography.

troubleshooting_logic cluster_solutions Troubleshooting Actions start Purification Attempt issue Issue Encountered? start->issue low_yield Low Yield issue->low_yield Yes oiling_out Oiling Out issue->oiling_out Yes poor_separation Poor Separation issue->poor_separation Yes success Successful Purification issue->success No solution_yield - Reduce solvent volume - Use ice-cold wash low_yield->solution_yield solution_oiling - Change solvent - Pre-purify by column oiling_out->solution_oiling solution_separation - Optimize eluent - Check column loading poor_separation->solution_separation

Caption: A logical diagram illustrating the troubleshooting process for common purification issues.

References

Troubleshooting low efficacy in 4-Hydroxyquinoline-2-acetonitrile cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low efficacy or other issues during in vitro cytotoxicity assays with 4-Hydroxyquinoline-2-acetonitrile.

Troubleshooting Guide

This guide addresses common problems in a question-and-answer format to help you identify and resolve issues in your experiments.

Question: Why am I observing low or no cytotoxicity with this compound?

Answer: Low efficacy can stem from several factors related to the compound itself, the experimental setup, or the cell line used. Follow this troubleshooting workflow to diagnose the issue.

TroubleshootingWorkflow Start Low or No Cytotoxicity Observed Compound Step 1: Verify Compound Integrity Start->Compound Solubility Is the compound fully dissolved? Precipitation observed? Compound->Solubility Check Stability Is the stock solution fresh? Is the compound stable in media? Solubility->Stability No Solution1 Action: Check solubility in vehicle (e.g., DMSO). Consider gentle warming or sonication. Filter-sterilize after dissolution. Solubility->Solution1 Yes Concentration Is the concentration range appropriate? Stability->Concentration No Solution2 Action: Prepare fresh stock solutions. Test compound stability in media over time. Stability->Solution2 Yes Cells Step 2: Assess Cell & Culture Conditions Concentration->Cells Yes Solution3 Action: Test a broader concentration range (e.g., 0.01 µM to 100 µM). Concentration->Solution3 No Health Are cells healthy and in log phase? Cells->Health Check Density Is the seeding density optimized? Health->Density Yes Solution4 Action: Ensure proper cell morphology and growth. Use cells at low passage number. Health->Solution4 No Resistance Is the cell line known to be resistant? Density->Resistance Yes Solution5 Action: Perform a cell titration experiment to find optimal seeding density. Density->Solution5 No Assay Step 3: Evaluate Assay Parameters Resistance->Assay No Solution6 Action: Use a sensitive cell line as a control. Consult literature for cell line characteristics. Resistance->Solution6 Yes Interference Could the compound interfere with the assay? (e.g., direct MTT reduction) Assay->Interference Check Timing Is the incubation time sufficient? Interference->Timing No Solution7 Action: Run a cell-free assay control. Consider a different viability assay (e.g., SRB, LDH, or CellTiter-Glo®). Interference->Solution7 Yes Controls Did the positive/negative controls work? Timing->Controls Yes Solution8 Action: Extend drug incubation period (e.g., 48h, 72h). Timing->Solution8 No Solution9 Action: Re-evaluate protocol and reagents if controls fail. Controls->Solution9 No MTT_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4/5 a Seed cells in 96-well plate b Incubate (24h) a->b c Add serial dilutions of This compound b->c d Incubate (24-72h) c->d e Add MTT solution (Incubate 2-4h) d->e f Solubilize formazan (e.g., with DMSO) e->f g Read absorbance (~570 nm) f->g SignalingPathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Compound 4-Hydroxyquinoline- 2-acetonitrile Compound->PI3K Inhibition Akt Akt Compound->Akt Inhibition MEK MEK Compound->MEK Inhibition PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Proliferation Promotes

Technical Support Center: Optimizing Quinoline Ring Closure Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for quinoline ring closure.

Troubleshooting Guides

This section addresses specific issues that may be encountered during common quinoline synthesis methods.

Skraup Synthesis

Question: My Skraup reaction is extremely violent and difficult to control. How can I mitigate this?

Answer: The Skraup reaction is notoriously exothermic. To control the reaction's vigor, you can implement the following strategies:

  • Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is a common and effective method to control the reaction rate.[1][2] Boric acid can also be used for this purpose.[3]

  • Controlled Reagent Addition: Instead of adding all reactants at once, consider the slow and controlled addition of sulfuric acid or glycerol to the reaction mixture.

  • Efficient Cooling: Ensure your reaction vessel is equipped with an efficient condenser and have an ice bath ready to cool the reaction if it becomes too vigorous.

Question: The yield of my Skraup synthesis is consistently low. What are the potential causes and solutions?

Answer: Low yields in the Skraup synthesis can stem from several factors:

  • Incomplete Dehydration of Glycerol: The in situ formation of acrolein from glycerol is crucial. Ensure you are using concentrated sulfuric acid and appropriate heating to facilitate this dehydration.

  • Polymerization of Acrolein: Acrolein is prone to polymerization. Using a moderator like ferrous sulfate can help prevent this side reaction.[1]

  • Substrate Deactivation: If your aniline substrate has strongly deactivating groups, the electrophilic cyclization step may be hindered. In such cases, more forcing conditions (higher temperatures) might be necessary, but this also increases the risk of side reactions.

  • Work-up Issues: The work-up of the tarry crude product can lead to product loss.[4] A careful steam distillation is typically employed to isolate the quinoline product from the reaction mixture.

Combes Synthesis

Question: I am observing the formation of multiple regioisomers in my Combes synthesis. How can I control the regioselectivity?

Answer: Regioselectivity in the Combes synthesis is influenced by both steric and electronic factors of the aniline and β-diketone starting materials.[5] Here are some pointers:

  • Steric Hindrance: Bulky substituents on the β-diketone can direct the cyclization to the less sterically hindered position on the aniline ring.[5]

  • Electronic Effects: The electronic nature of substituents on the aniline ring plays a crucial role. Electron-donating groups can activate certain positions for electrophilic attack, influencing the cyclization pathway. For instance, methoxy-substituted anilines tend to favor the formation of 2-CF₃-quinolines when reacted with trifluoromethyl-β-diketones.[5]

  • Catalyst Choice: While sulfuric acid is common, other acid catalysts like polyphosphoric acid (PPA) can sometimes offer different selectivity.[6]

Question: My Combes synthesis is not proceeding to completion, resulting in low conversion. What should I check?

Answer: Incomplete reaction in a Combes synthesis can be due to:

  • Insufficiently Acidic Catalyst: A strong acid catalyst is required for the cyclization step. Ensure your sulfuric acid is concentrated and used in sufficient quantity. Polyphosphoric acid (PPA) can be a more effective dehydrating agent and catalyst in some cases.[5]

  • Deactivated Anilines: Anilines with strong electron-withdrawing groups may be too unreactive for the initial condensation with the β-diketone.[6] In such cases, you might need to use more forcing reaction conditions (higher temperature, longer reaction time) or consider a different synthetic route.

  • Reaction Temperature: The cyclization step often requires heating. Ensure the reaction temperature is adequate for the specific substrates being used.

Conrad-Limpach Synthesis

Question: My Conrad-Limpach synthesis is giving a very low yield of the desired 4-hydroxyquinoline. How can I improve it?

Answer: Low yields in the Conrad-Limpach synthesis are often related to the reaction conditions, particularly the solvent and temperature used for the cyclization step.

  • Solvent Choice: The cyclization of the intermediate enamine requires high temperatures, typically around 250 °C.[7] Using a high-boiling, inert solvent is crucial for achieving good yields.[8] Mineral oil is a common choice that can significantly increase yields.[8] A study has shown a positive correlation between the solvent's boiling point and the reaction yield (see table below).[9]

  • Temperature Control: The reaction temperature needs to be high enough to promote the cyclization but not so high that it leads to decomposition. Careful temperature monitoring and control are essential.

  • Acid Catalysis: The reaction is catalyzed by acid.[8] Ensure that sufficient acid is present to facilitate the necessary tautomerizations and the final ring closure.

Question: I am having trouble with the work-up and purification of my Conrad-Limpach product. Any suggestions?

Answer: The high-boiling solvents used in the Conrad-Limpach synthesis can sometimes complicate product isolation.

  • Solvent Removal: If using a very high-boiling solvent like mineral oil, it can be challenging to remove by distillation. Consider precipitating the product by cooling the reaction mixture and adding a suitable non-polar solvent like hexanes. The product can then be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Friedländer Synthesis

Question: I am struggling with regioselectivity issues when using unsymmetrical ketones in my Friedländer synthesis. How can I control which isomer is formed?

Answer: Regioselectivity is a common challenge in the Friedländer synthesis with unsymmetrical ketones.[10] Here are several strategies to address this:

  • Catalyst Selection: The choice of acid or base catalyst can influence the regioselectivity. Experimenting with different catalysts, such as p-toluenesulfonic acid, iodine, or various Lewis acids, may favor the formation of one regioisomer over the other.[11]

  • Use of Ionic Liquids: Ionic liquids have been shown to promote regiospecificity in the Friedländer annulation.[12]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group on one of the α-carbons of the ketone, can effectively control the direction of the condensation.[10]

  • Amine Catalysts: Specific amine catalysts can be employed to favor a particular regioisomer.[10]

Question: My Friedländer synthesis is sluggish and gives low yields. What can I do to optimize it?

Answer: To improve the efficiency of your Friedländer synthesis, consider the following:

  • Catalyst Optimization: The reaction can be catalyzed by both acids and bases.[13] A wide range of catalysts have been reported, including Brønsted acids, Lewis acids, and solid-supported catalysts.[14][15] Experimenting with different catalysts and catalyst loadings can significantly improve yields and reaction times (see table below).

  • Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions with microwave irradiation can lead to rapid and high-yielding synthesis of quinolines.[13]

  • Water as a Solvent: For certain substrates, using water as a solvent at elevated temperatures can provide excellent yields without the need for a catalyst.[16]

  • Reaction Temperature: The optimal temperature will depend on the specific substrates and catalyst used. If the reaction is slow, a moderate increase in temperature may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between the Skraup, Combes, Conrad-Limpach, and Friedländer methods for quinoline synthesis?

A1: These methods differ primarily in their starting materials and general reaction conditions:

  • Skraup Synthesis: Uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce quinoline itself or simple substituted derivatives. It is known for its harsh and often violent conditions.[2][3]

  • Combes Synthesis: Involves the condensation of an aniline with a β-diketone under acidic conditions.[5][17]

  • Conrad-Limpach Synthesis: A two-step process where an aniline is first reacted with a β-ketoester to form an enamine, which is then cyclized at high temperatures to yield a 4-hydroxyquinoline.[7][8]

  • Friedländer Synthesis: A condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by acid or base.[11][13]

Q2: How do I choose the most suitable quinoline synthesis method for my target molecule?

A2: The choice of method depends on the desired substitution pattern on the quinoline ring:

  • For unsubstituted or simply substituted quinolines, the Skraup synthesis is a classical choice.

  • The Combes synthesis is well-suited for preparing 2,4-disubstituted quinolines.[17]

  • To obtain 4-hydroxyquinolines, the Conrad-Limpach synthesis is the preferred method.[8]

  • The Friedländer synthesis is highly versatile for producing a wide variety of polysubstituted quinolines, depending on the choice of the 2-aminoaryl carbonyl compound and the active methylene compound.[15]

Q3: What are some common side products in these quinoline syntheses and how can they be minimized?

A3:

  • Skraup Synthesis: Polymerization of acrolein is a major side reaction, leading to tar formation.[4] Using a moderator like ferrous sulfate helps to control the reaction and minimize this.[1]

  • Combes Synthesis: Incomplete cyclization can leave the enamine intermediate as a byproduct. Ensuring sufficient acid catalyst and adequate heating can drive the reaction to completion.

  • Conrad-Limpach Synthesis: At lower temperatures, the reaction may favor the formation of the Knorr product (a 2-hydroxyquinoline) if the aniline attacks the ester group of the β-ketoester instead of the keto group. Using higher temperatures for the cyclization step favors the desired 4-hydroxyquinoline.

  • Friedländer Synthesis: Self-condensation of the ketone (aldol condensation) can be a significant side reaction, especially under basic conditions.[10] Using an imine analog of the 2-aminoaryl carbonyl compound can circumvent this issue.[10]

Q4: Are there any "green" or more environmentally friendly approaches to quinoline synthesis?

A4: Yes, considerable research has focused on developing greener synthetic routes. For the Friedländer synthesis, catalyst-free reactions in water have been reported with excellent yields.[16] The use of recyclable solid acid catalysts and solvent-free microwave-assisted reactions are also becoming more common to reduce environmental impact.[13][14]

Data Presentation

Table 1: Effect of Solvent on the Yield of a Conrad-Limpach Synthesis
SolventBoiling Point (°C)Yield (%)
Methyl benzoate199.6~45
Ethyl benzoate212.4~50
Propyl benzoate231~55
Isobutyl benzoate241~60
2-Nitrotoluene222~60
1,2,4-Trichlorobenzene214~60
Dowtherm A257~65
2,6-di-tert-Butylphenol26565

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative. Yields are approximate and can vary based on specific substrates and reaction conditions.[9]

Table 2: Comparison of Catalysts for the Friedländer Synthesis of a Substituted Quinoline
CatalystCatalyst Loading (mol%)Time (h)Yield (%)
p-Toluenesulfonic acid10592
Iodine10694
Neodymium(III) nitrate hexahydrate101.595
Silver phosphotungstate0.2681
Silica-supported P₂O₅-0.25-0.6777-95
2,4,6-Trichloro-1,3,5-triazine (TCT)40.4-1.4High
[Hbim]BF₄ (Ionic Liquid)-3-693

This table provides a selection of catalysts and their reported efficiencies for the Friedländer synthesis. Reaction conditions and substrates vary between studies, so this should be used as a general guide.[12][13][14][18][19]

Experimental Protocols

Key Experiment 1: Skraup Synthesis of Quinoline

This protocol is adapted from established procedures and incorporates safety measures to control the reaction's exothermicity.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous sulfate heptahydrate (moderator)

  • Sodium hydroxide solution (for work-up)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to aniline while cooling in an ice bath.

  • To this mixture, add glycerol and ferrous sulfate heptahydrate.

  • Slowly and carefully add nitrobenzene to the reaction mixture.

  • Heat the mixture gently to initiate the reaction. Once the reaction begins (as evidenced by boiling), remove the heat source. The reaction is exothermic and should sustain itself for some time.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.

  • Allow the mixture to cool, then carefully dilute with water.

  • Make the solution strongly alkaline with a sodium hydroxide solution.

  • Perform a steam distillation to isolate the crude quinoline.

  • Separate the organic layer from the distillate and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Purify the crude quinoline by vacuum distillation.

Key Experiment 2: Friedländer Synthesis of a Substituted Quinoline

This protocol describes a general procedure using an acid catalyst.

Materials:

  • 2-Aminoaryl ketone (e.g., 2-aminoacetophenone)

  • A ketone with an α-methylene group (e.g., acetone)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., toluene or ethanol)

Procedure:

  • To a round-bottom flask, add the 2-aminoaryl ketone, the ketone with the α-methylene group, and the solvent.

  • Add a catalytic amount of the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizations

experimental_workflow_skraup start Start reactants Combine Aniline, Glycerol, H₂SO₄, Nitrobenzene, FeSO₄ start->reactants reaction Heat to Initiate Exothermic Reaction (Controlled) reactants->reaction reflux Reflux for Several Hours reaction->reflux workup Cool, Dilute, and Basify reflux->workup distillation Steam Distillation workup->distillation purification Purify by Vacuum Distillation distillation->purification end End Product: Quinoline purification->end

Caption: General experimental workflow for the Skraup synthesis of quinoline.

troubleshooting_low_yield start Low Yield in Quinoline Synthesis incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Significant Side Products? start->side_products workup_loss Product Loss During Work-up? start->workup_loss increase_temp Increase Temperature/ Reaction Time incomplete_reaction->increase_temp Yes change_catalyst Change/Optimize Catalyst incomplete_reaction->change_catalyst Yes side_products->change_catalyst Yes regioselectivity Address Regioselectivity side_products->regioselectivity Yes optimize_workup Optimize Work-up Procedure workup_loss->optimize_workup Yes purification Improve Purification Technique workup_loss->purification Yes

Caption: Troubleshooting decision tree for addressing low reaction yields.

friedlander_regioselectivity cluster_reactants Reactants unsymmetrical_ketone Unsymmetrical Ketone factors Factors Influencing Regioselectivity unsymmetrical_ketone->factors amino_ketone 2-Aminoaryl Ketone/Aldehyde amino_ketone->factors catalyst Catalyst Choice (Acid vs. Base, Lewis Acid) factors->catalyst sterics Steric Hindrance factors->sterics electronics Electronic Effects of Substituents factors->electronics solvent Solvent Polarity factors->solvent

Caption: Factors influencing regioselectivity in the Friedländer synthesis.

References

How to prevent byproduct formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during the synthesis of quinolines.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the four major quinoline synthesis reactions: Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.

Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. However, it is notoriously exothermic and can produce significant amounts of tar.

Problem: The reaction is too violent and difficult to control, leading to low yields and safety hazards.

  • Cause: The dehydration of glycerol to acrolein is highly exothermic, and the subsequent reaction with the aniline can proceed uncontrollably.

  • Solution:

    • Add a moderator: The addition of a moderator like ferrous sulfate (FeSO₄) can help to control the reaction rate. Boric acid can also be used for this purpose.[1]

    • Slow addition of reactants: Instead of mixing all reactants at once, add the sulfuric acid slowly to the mixture of aniline, glycerol, and oxidizing agent while carefully monitoring the temperature.[2]

    • Use of a less vigorous oxidizing agent: While nitrobenzene is traditionally used, arsenic pentoxide can sometimes offer a less violent reaction.[1]

Problem: Formation of a large amount of black, tarry residue, making product isolation difficult.

  • Cause: Polymerization of acrolein and other reactive intermediates under the harsh acidic and high-temperature conditions is the primary cause of tar formation. Using an excessive amount of acrolein can also lead to the formation of a rubbery solid.[3]

  • Solution:

    • Control the temperature: Maintain the reaction temperature within the recommended range. Overheating can significantly increase tar formation. A typical temperature range is 117-123°C.[2]

    • Ensure efficient stirring: Vigorous stirring helps to distribute heat and reactants evenly, minimizing localized overheating and side reactions.

    • Optimize reactant ratios: Use the correct stoichiometry of reactants. An excess of glycerol can lead to more acrolein and subsequently more polymer.

    • Purification: The crude product, which is often a "black polymeric goo," can be worked up by neutralization with a base like sodium hydroxide followed by extraction with an organic solvent such as ethyl acetate.[3] Steam distillation is also a common method for separating the volatile quinoline product from the non-volatile tar.

Doebner-von Miller Synthesis

This synthesis is a modification of the Skraup reaction that uses α,β-unsaturated aldehydes or ketones to produce substituted quinolines. A common issue is the formation of polymeric byproducts.

Problem: Low yield of the desired quinoline and formation of a gummy or polymeric residue.

  • Cause: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is a major side reaction.[4] This is especially problematic when the reaction is run at high temperatures for extended periods.

  • Solution:

    • Use a two-phase system: Sequestering the carbonyl compound in an organic phase while the reaction proceeds in an aqueous acidic phase can drastically reduce polymerization and increase the yield.[4]

    • Control temperature: As with the Skraup synthesis, maintaining optimal temperature is crucial. Too high a temperature can favor polymerization.

    • Slow addition of reactants: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture can help to keep its concentration low and minimize polymerization.

    • Purification: Gummy residues can often be removed through steam distillation, as the desired quinoline is typically volatile while the polymer is not.[5]

Combes Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. The primary challenge is controlling the regioselectivity when using unsymmetrical β-diketones.

Problem: Formation of a mixture of regioisomers when using an unsymmetrical β-diketone.

  • Cause: An unsymmetrical β-diketone can be attacked by the aniline at either of its two carbonyl groups, leading to two different enamine intermediates and subsequently two different quinoline products.

  • Solution:

    • Steric hindrance: Increasing the steric bulk of one of the substituents on the β-diketone can favor the formation of one regioisomer over the other. The aniline will preferentially attack the less sterically hindered carbonyl group.[3]

    • Electronic effects: The electronic properties of the substituents on both the aniline and the β-diketone can influence the regioselectivity. For example, using methoxy-substituted anilines can favor the formation of 2-substituted quinolines.[3]

    • Catalyst choice: The choice of acid catalyst can also influence the product ratio. Polyphosphoric acid (PPA) or a mixture of PPA and an alcohol can sometimes provide better regioselectivity than sulfuric acid.[3]

Problem: The reaction does not proceed to completion, or the yield is low.

  • Cause: Strong electron-withdrawing groups on the aniline can deactivate the aromatic ring, making the cyclization step difficult.[6]

  • Solution:

    • Use a stronger acid catalyst: A stronger acid can help to promote the cyclization step.

    • Increase reaction temperature and time: In some cases, more forcing conditions may be necessary to drive the reaction to completion.

Friedländer Synthesis

The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. Key challenges include side reactions and regioselectivity.

Problem: Formation of byproducts from aldol condensation.

  • Cause: The carbonyl compounds used in the reaction can undergo self-condensation or cross-condensation under the acidic or basic reaction conditions.

  • Solution:

    • Use of an imine analog: To avoid side reactions of the 2-aminoaryl ketone, its imine analog can be used instead.[7]

    • Careful choice of catalyst and conditions: The choice of an appropriate acid or base catalyst and reaction temperature can minimize unwanted aldol reactions. A wide range of catalysts have been explored, including Lewis acids and solid-supported catalysts, which can offer improved selectivity.[8][9]

Problem: Formation of a mixture of regioisomers when using an unsymmetrical ketone.

  • Cause: An unsymmetrical ketone with two different α-methylene groups can react at either position, leading to two different quinoline products.

  • Solution:

    • Use of a directing group: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the reaction to that side.[7]

    • Catalyst control: Certain amine catalysts or the use of ionic liquids can improve the regioselectivity of the reaction.[7]

Frequently Asked Questions (FAQs)

Q1: What is the "tar" formed in the Skraup reaction composed of?

A1: The tar is a complex mixture of high-molecular-weight polymers. It is primarily formed from the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol. The exact structure is heterogeneous, but it consists of poly-acrolein chains and other degradation products. These are often referred to as quinoline insolubles (QI) in industrial contexts and are mainly composed of carbon.

Q2: How can I improve the yield and purity of my quinoline product?

A2: Several general strategies can be employed:

  • Optimize reaction conditions: Systematically vary the temperature, reaction time, and catalyst concentration to find the optimal conditions for your specific substrates.

  • Control stoichiometry: Ensure the correct molar ratios of your reactants.

  • Purification techniques: Utilize appropriate purification methods. Steam distillation is effective for volatile quinolines to remove non-volatile tars and polymers.[5] Column chromatography is a standard method for separating regioisomers and other impurities. Recrystallization can also be used to purify solid quinoline derivatives.

Q3: Are there greener alternatives to the classical quinoline synthesis methods?

A3: Yes, significant research has been dedicated to developing more environmentally friendly approaches. These include:

  • Microwave-assisted synthesis: This can often reduce reaction times and improve yields.

  • Use of ionic liquids: Ionic liquids can act as both the solvent and catalyst, and they are often recyclable.

  • Solid acid catalysts: Reusable solid acid catalysts can replace corrosive mineral acids like sulfuric acid.

  • Catalyst-free conditions: Some modern protocols for the Friedländer synthesis have been developed that proceed in water without the need for a catalyst.

Quantitative Data on Reaction Optimization

The following tables summarize the impact of different reaction conditions on the yield of quinoline synthesis.

Table 1: Effect of Catalyst on Friedländer Synthesis of Polysubstituted Quinolines [10]

CatalystTime (min)Yield (%)
[bmim]HSO₄ (0.5 mmol%)14078
DSIMHS (0.25 mmol%)3595
C₄(mim)₂-2Br⁻-2H₂SO₄ (0.05 mmol%)1590

Reaction conditions: Solvent-free at 70°C for [bmim]HSO₄ and DSIMHS, and 50°C for C₄(mim)₂-2Br⁻-2H₂SO₄.

Table 2: Effect of Different Catalysts on the Yield of a Substituted Quinoline via Friedländer Synthesis [11]

CatalystConditionTime (h)Yield (%)
NaHSO₄-SiO₂Solvent-free, 120°C1.592
p-TSAEtOH, reflux885
Sc(OTf)₃EtOH, reflux1288
InCl₃EtOH, reflux1082

Experimental Protocols

Below are representative experimental protocols for the four major quinoline synthesis methods.

Skraup Synthesis of Quinoline

Adapted from Organic Syntheses.[2]

  • In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a homogeneous slurry by mixing 588 g (2.45 moles) of powdered arsenic oxide, 372 g (4.0 moles) of aniline, and 1104 g (12.0 moles) of glycerol.

  • Heat the mixture in an oil bath to an internal temperature of 105°C.

  • Slowly add 236 mL of concentrated sulfuric acid from the dropping funnel over a period of 2.5–3.5 hours, maintaining the temperature between 117–119°C.

  • After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.

  • Cool the reaction mixture below 100°C and dilute with 1.5 L of water.

  • Pour the diluted mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.

  • Filter the resulting slurry and wash the precipitate with water.

  • The crude product can be further purified by steam distillation and subsequent fractional distillation.

Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

Adapted from a procedure discussed on ResearchGate.[5]

  • Prepare a mixture of aniline hydrochloride and hydrochloric acid from 300 mL of aniline and 1200 mL of concentrated hydrochloric acid, cooled in an ice-water bath.

  • Slowly add 350 g of a concentrated solution of acetaldehyde (around 75%) to the well-stirred aniline hydrochloride mixture.

  • After the addition, add a solution of zinc chloride in concentrated hydrochloric acid.

  • Heat the reaction mixture under reflux for several hours. The reaction can be vigorous and may require external cooling.

  • After the reaction is complete, make the mixture alkaline with an excess of slaked lime or sodium hydroxide solution.

  • Subject the mixture to steam distillation. The 2-methylquinoline will distill with the steam.

  • Separate the organic layer from the distillate and extract the aqueous layer with a suitable solvent like chloroform to recover any dissolved product.

  • Combine the organic layers, dry over an anhydrous salt, and purify by distillation.

Combes Synthesis of 2,4-Dimethylquinoline
  • In a round-bottomed flask, mix equimolar amounts of aniline and acetylacetone (pentan-2,4-dione).

  • Slowly add concentrated sulfuric acid to the mixture with cooling and stirring. The amount of sulfuric acid should be sufficient to act as both a catalyst and a dehydrating agent.

  • After the initial exothermic reaction subsides, heat the mixture gently under reflux for a few hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium hydroxide, until the quinoline product precipitates.

  • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Friedländer Synthesis of a Substituted Quinoline

General procedure.

  • In a suitable solvent such as ethanol, dissolve the 2-aminoaryl ketone or aldehyde and the carbonyl compound containing an α-methylene group.

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).

  • Heat the reaction mixture under reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Quinoline Synthesis

Troubleshooting_Low_Yield cluster_solutions Potential Solutions start Low Yield Observed check_reaction Verify Reaction Conditions (Temp, Time, Stirring) start->check_reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_byproducts Analyze for Byproducts (TLC, GC-MS) start->check_byproducts optimize_conditions Optimize Conditions (e.g., change temp/time) check_reaction->optimize_conditions purify_reagents Purify/Dry Reagents, Adjust Ratios check_reagents->purify_reagents change_catalyst Change Catalyst or Solvent System check_byproducts->change_catalyst modify_procedure Modify Procedure (e.g., slow addition) check_byproducts->modify_procedure end Successful Synthesis optimize_conditions->end Improved Yield purify_reagents->end Improved Yield change_catalyst->end Improved Yield modify_procedure->end Improved Yield

Caption: A logical workflow for troubleshooting low yields in quinoline synthesis experiments.

Relationship Between Quinoline Synthesis Methods and Common Problems

Quinoline_Synthesis_Problems cluster_synthesis Synthesis Methods cluster_problems Common Problems skraup Skraup tar Tar Formation skraup->tar violent Violent Reaction skraup->violent doebner Doebner-von Miller polymer Polymerization doebner->polymer combes Combes regio Regioselectivity Issues combes->regio friedlander Friedländer friedlander->regio aldol Aldol Side-Reactions friedlander->aldol

Caption: Common problems associated with different quinoline synthesis methods.

References

Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for managing the highly exothermic nature of the Skraup quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What causes the high exothermicity of the Skraup quinoline synthesis?

The Skraup synthesis involves a series of strongly exothermic steps. The initial dehydration of glycerol to acrolein by concentrated sulfuric acid is highly energetic. Subsequent reactions, including the Michael addition of aniline to acrolein and the cyclization and oxidation steps, also release a significant amount of heat.[1] The reaction has a reputation for being violent and can easily get out of control if not properly managed.[2][3][4]

Q2: What are the most common moderators used to control the reaction?

Several substances can be added to the reaction mixture to moderate its violence. The most common is ferrous sulfate (FeSO₄), which extends the reaction over a longer period.[3][5] Other moderators include boric acid and acetic acid.[1][6] In some cases, using a different oxidizing agent, such as arsenic acid instead of nitrobenzene, can also result in a less violent reaction.[2]

Q3: What is the specific role of ferrous sulfate (FeSO₄) in the Skraup synthesis?

Ferrous sulfate is believed to act as an oxygen carrier, which helps to control the rate of the oxidation step.[3] By moderating the oxidation, the overall reaction rate is slowed down, preventing a sudden and violent release of energy.[5] This allows for safer execution of the reaction, especially on a larger scale.[3]

Q4: How critical is the order of reagent addition for controlling the exotherm?

The order of reagent addition is crucial for safety and reaction control. It is important to add the reagents in the specified order, which is typically adding the ferrous sulfate, glycerol, aniline, and nitrobenzene before the final addition of concentrated sulfuric acid.[3] Adding sulfuric acid before the ferrous sulfate can trigger an immediate and potentially violent reaction.[3] Thorough mixing of the components before heating is also essential to ensure an even distribution of the moderator and prevent localized overheating.[3]

Q5: What are the visual signs of a potential runaway reaction?

A runaway reaction is characterized by a rapid and uncontrolled increase in temperature and pressure. The visual signs include:

  • Extremely vigorous boiling that does not subside after removing the heat source.

  • Rapid evolution of gases, potentially overwhelming the reflux condenser.

  • A sudden and dramatic color change, often to a very dark tar-like consistency.

  • The contents of the flask being ejected through the condenser.[3][5]

Troubleshooting Guide

Q: My reaction began violently immediately after adding sulfuric acid. What likely went wrong?

A: This typically indicates an incorrect order of reagent addition. If concentrated sulfuric acid is added before the ferrous sulfate moderator, the reaction can initiate uncontrollably.[3] Ensure that the ferrous sulfate is present and well-dispersed in the mixture of aniline, glycerol, and nitrobenzene before the slow addition of sulfuric acid.

Q: The reaction is boiling too vigorously even after removing the external heat source. What immediate actions can I take?

A: If the reaction is proceeding too violently, you can assist the reflux condenser by applying external cooling to the flask, for example, by using a wet towel on the upper part of the flask.[3] If the reaction continues to be uncontrollable, it should be cooled in an ice bath if possible, and all personnel should maintain a safe distance.

Q: The reaction mixture has formed a thick, unmanageable tar, making work-up difficult. How can this be prevented?

A: Tar formation is common in the Skraup synthesis.[5][7] To minimize this, ensure that the reaction temperature is well-controlled and does not exceed the recommended range for extended periods. Using a moderator like ferrous sulfate helps in controlling the reaction rate, which can reduce tar formation.[3] Additionally, using anhydrous glycerol ("dynamite" glycerol with less than 0.5% water) can lead to better yields and potentially less tar formation.[3][8]

Q: After initial heating, the reaction did not sustain boiling on its own as expected. What could be the issue?

A: The heat evolved from the reaction is often sufficient to maintain boiling for 30 to 60 minutes.[3][5] If this does not occur, it could be due to several factors:

  • Insufficient initial heating: The reaction may not have reached the activation temperature.

  • High water content in glycerol: Using glycerol with a significant amount of water (e.g., U.S.P. glycerol with 5% water) can lower the reaction temperature and yield.[3]

  • Scale of the reaction: Smaller scale reactions have a larger surface area to volume ratio and may dissipate heat more quickly, requiring external heating to be maintained.

Quantitative Data Summary

Table 1: Moderators for Skraup Quinoline Synthesis

ModeratorFunctionReference
Ferrous Sulfate (FeSO₄)Acts as an oxygen carrier, extending the reaction time.[3]
Boric AcidModerates the violence of the reaction.[1][6]
Acetic AcidModerates the violence of the reaction.[6]
Arsenic AcidCan be used as a less violent oxidizing agent than nitrobenzene.[2]

Table 2: Recommended Temperature Parameters for Controlled Skraup Synthesis

StepParameterTemperature Range (°C)NotesReference
Initial HeatingOnset of self-sustaining reactionHeat gently until boiling beginsRemove external heat source once the reaction is self-sustaining.[3]
ReactionRefluxMaintained by exothermThe reaction's own heat should suffice for 30-60 minutes.[3][5]
Controlled Procedure (with arsenic oxide)Water Removal105 - 110Careful control is critical to prevent decomposition.[9]
Controlled Procedure (with arsenic oxide)Sulfuric Acid Addition117 - 119Strict temperature control is essential for success.[9]
Alternative ProcedureReflux100 - 150General operating range for some modified procedures.[10]

Experimental Protocols

Protocol 1: Controlled Skraup Synthesis of Quinoline Using Ferrous Sulfate as a Moderator

This protocol is adapted from established procedures and emphasizes safety and control of the exothermic reaction.

Materials:

  • Aniline

  • Nitrobenzene

  • Glycerol (c.p., low water content)

  • Concentrated Sulfuric Acid

  • Powdered Crystalline Ferrous Sulfate (FeSO₄·7H₂O)

Procedure:

  • Apparatus Setup: In a large round-bottomed flask, place a magnetic stirrer and fit it with a large-bore reflux condenser. The size of the flask should be significantly larger than the reaction volume to accommodate any vigorous boiling.

  • Reagent Addition (Crucial Order): To the flask, add the reagents in the following sequence: a. Powdered ferrous sulfate. b. Glycerol. c. Aniline. d. Nitrobenzene.

  • Mixing: Stir the mixture to ensure the ferrous sulfate is evenly distributed and the aniline sulfate has mostly dissolved.

  • Initiation of Reaction: Slowly and carefully, with continued stirring, add the concentrated sulfuric acid to the mixture.

  • Heating: Gently heat the flask with a heating mantle or over a free flame, away from the center to avoid localized overheating of any solids.[3]

  • Controlling the Exotherm: Heat until the mixture begins to boil. Once boiling starts, immediately remove the external heat source. The heat from the exothermic reaction should be sufficient to maintain reflux for 30-60 minutes.[3]

  • Monitoring and Intervention: If the reaction becomes too violent, assist the condenser by wrapping a wet towel around the upper part of the flask.[3]

  • Completion of Reaction: Once the self-sustaining boiling has ceased, reapply external heat and continue to boil for the time specified in the detailed procedure (typically several hours).[3]

  • Work-up: Allow the mixture to cool before proceeding with the work-up, which typically involves dilution, neutralization, and steam distillation to isolate the quinoline product.

Visual Troubleshooting Workflow

Skraup_Troubleshooting start Start Skraup Synthesis check_exotherm Is the reaction excessively violent? start->check_exotherm continue_reaction Continue monitoring temperature and reflux check_exotherm->continue_reaction No remove_heat Immediately remove external heat source check_exotherm->remove_heat Yes normal_path No completion Reaction proceeds to completion continue_reaction->completion troubleshoot_path Yes check_cooling Apply external cooling (e.g., wet towel) remove_heat->check_cooling is_controlled Is the reaction now under control? check_cooling->is_controlled is_controlled->continue_reaction Yes emergency_cool Use ice bath and prepare for emergency shutdown is_controlled->emergency_cool No controlled_path Yes uncontrolled_path No review_protocol Post-mortem: Review reagent order, purity, and scale emergency_cool->review_protocol

Caption: Troubleshooting workflow for an unexpectedly violent Skraup synthesis reaction.

References

Green chemistry alternatives for traditional quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in green chemistry alternatives for traditional quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common green chemistry approaches for quinoline synthesis?

A1: The primary green alternatives to traditional methods focus on reducing hazardous waste, energy consumption, and harsh reaction conditions.[1][2] Key approaches include:

  • Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and often improve yields.[3][4][5]

  • Ultrasound-Assisted Synthesis: Employs ultrasonic cavitation to enhance mass transfer and reaction rates, leading to shorter reaction times and higher yields under milder conditions.[6][7][8]

  • Green Catalysts: Involves the use of environmentally benign catalysts such as nanocatalysts, ionic liquids, deep eutectic solvents (DESs), and biodegradable acids like formic acid.[1][9][10] These catalysts are often recyclable, improving the overall sustainability of the process.[11]

  • Solvent-Free Reactions: Conducts reactions without a solvent, often by grinding solid reactants or heating a neat mixture, which minimizes solvent waste.[1][3]

Q2: My microwave-assisted reaction resulted in a low yield or charring. What went wrong?

A2: Low yields or decomposition in microwave synthesis can stem from several factors:

  • Localized Overheating: "Hot spots" can form in the reaction mixture, leading to the decomposition of reactants or products. Ensure uniform stirring and consider using a microwave reactor with a rotating turntable.

  • Incorrect Power Setting: Excessive microwave power can cause rapid, uncontrolled heating. Start with lower power levels and shorter irradiation times, gradually optimizing the conditions.

  • Solvent Choice: The solvent's dielectric properties significantly affect how it absorbs microwave energy. Ensure you are using a solvent appropriate for microwave synthesis (e.g., DMF, ethanol, water).[3][12]

Q3: I am not seeing any product in my ultrasound-assisted Friedländer synthesis. What should I check?

A3: Failure to form a product in an ultrasound-assisted reaction could be due to:

  • Insufficient Power/Frequency: The ultrasonic bath or probe may not be providing enough energy to initiate the reaction. Check the equipment's power settings and ensure the reaction flask is correctly positioned in the zone of maximum cavitation.

  • Catalyst Inactivity: The catalyst may be poisoned or not sufficiently activated by the ultrasonic energy. Ensure the catalyst is fresh and properly dispersed in the reaction medium. Some nanocatalysts, for example, require specific conditions for activation.[9]

  • Mass Transfer Limitations: Despite ultrasound's benefits, highly viscous mixtures can still impede effective mixing. Consider slight dilution with an appropriate green solvent if the mixture is too thick.

Q4: How can I improve the recovery and reusability of my nanocatalyst?

A4: Nanocatalyst recovery is a common challenge.[9][11] To improve it:

  • Magnetic Nanoparticles: Use catalysts based on a magnetic core (e.g., Fe₃O₄).[9] This allows for simple and efficient recovery using an external magnet after the reaction is complete.

  • Filtration: If the catalyst particles are large enough, they can be recovered by simple filtration.

  • Centrifugation: For smaller nanoparticles, centrifugation followed by decantation of the supernatant can effectively separate the catalyst from the reaction mixture. The catalyst can then be washed with a solvent and dried before reuse.

Troubleshooting Guides

Guide 1: Microwave-Assisted Friedländer Annulation
Problem Possible Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Insufficient reaction time or temperature.[13] 2. Catalyst is inactive or used in insufficient quantity. 3. Poor absorption of microwave energy.1. Incrementally increase the reaction time (e.g., in 2-minute intervals) or the target temperature (e.g., in 10 °C increments).[5] 2. Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%). For Friedländer reactions, SiO₂ nanoparticles have proven effective.[14] 3. Switch to a more polar solvent like DMF or ethanol to improve energy absorption.
Product Decomposition or Charring 1. Excessive microwave power causing "hot spots". 2. Reaction time is too long for the set temperature.1. Reduce the microwave power setting. Use intermittent irradiation (e.g., 1 minute on, 1 minute off) to allow for heat dissipation. 2. Reduce the overall reaction time. Monitor the reaction progress closely using TLC.
Formation of Side Products 1. The reaction may be proceeding through an undesired pathway (e.g., self-condensation of the ketone). 2. Aromatization of an intermediate may occur under harsh conditions.[13]1. Lower the reaction temperature to increase selectivity. 2. Use milder reaction conditions or a more selective catalyst. For example, gold(III)-catalyzed reactions can proceed under milder conditions.[15]
Guide 2: Ultrasound-Assisted Doebner-von Miller Reaction
Problem Possible Cause(s) Suggested Solution(s)
Reaction is Very Slow or Does Not Start 1. Inefficient energy transfer from the ultrasound source to the reaction medium. 2. High viscosity of the reaction mixture.1. Ensure the reaction vessel is immersed in the ultrasonic bath at the point of maximum energy. For probe sonicators, ensure the probe tip is sufficiently submerged. 2. If performing a solvent-free reaction, consider adding a small amount of a green solvent like ethanol or water to reduce viscosity and improve mixing.[16]
Low Product Yield 1. Sub-optimal temperature. 2. Catalyst deactivation or insufficient dispersion. 3. Reversible side reactions are favored.1. Gently heat the ultrasonic bath. While ultrasound provides activation energy, some reactions still benefit from moderate heating. 2. Ensure the catalyst is finely powdered and well-suspended. Cavitational collapse can sometimes damage catalyst surfaces; consider using a more robust catalyst. 3. Increase the concentration of one of the reactants to push the equilibrium towards the product, as per Le Chatelier's principle.
Difficulty in Product Isolation 1. Formation of an emulsion during workup. 2. The product is highly soluble in the aqueous phase.1. Add a saturated brine solution to break the emulsion before extraction. 2. Perform multiple extractions with a suitable organic solvent. If the product is still not recovered, consider evaporation of the aqueous phase (if the product is stable) or using a different workup procedure.
Guide 3: Green Catalyst-Based Combes Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Poor Regioselectivity 1. Steric and electronic effects of the substituents on both the aniline and the β-diketone influence the cyclization step.[17]1. Modify the substituents. For instance, bulkier groups on the diketone can favor the formation of 2-substituted quinolines.[17] 2. Change the acid catalyst. Different Brønsted or Lewis acids can alter the transition state energies and influence which regioisomer is formed.
Catalyst Leaching/Deactivation 1. The catalyst is dissolving into the reaction medium. 2. The catalyst surface is being poisoned by reactants or byproducts.1. Ensure the chosen solvent is appropriate and does not solubilize the catalyst. 2. Wash the recovered catalyst thoroughly with a solvent to remove adsorbed species before reuse. Perform a characterization (e.g., XRD, TEM) to check for changes in the catalyst structure.
Reaction Stalls Before Completion 1. The cyclization step, which is often the rate-determining step, has a high activation energy.[17] 2. Water produced during the reaction inhibits the acid catalyst.1. Increase the reaction temperature or switch to a more active catalyst.[18] 2. If feasible, use a Dean-Stark trap or add a dehydrating agent to remove water as it is formed.

Data on Green Quinoline Synthesis Methods

The following tables summarize quantitative data from various green synthesis protocols.

Table 1: Comparison of Catalysts for the Friedländer Annulation

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Zr(OTf)₄2-aminoaryl ketone, dicarbonyl compoundEthanol/Water600.5 - 2 h>88[14]
SiO₂ Nanoparticles2-aminoaryl ketone, carbonyl compoundSolvent-free (MW)100Short93[14]
ImBu-SO₃H2-aminoaryl ketone, carbonyl compoundSolvent-free5030 min92[14]
Gold(III)o-amino aromatic carbonyl, active methylene ketoneEthanol60Varies~85-95[15]

Table 2: Comparison of Microwave vs. Conventional Heating

Reaction TypeSynthesis MethodTime (Conventional)Time (Microwave)Yield (Conventional)Yield (Microwave)Reference
Huisgen CycloadditionUltrasound (US) vs. Thermal (TH)300 - 480 min16 - 20 min~5-10% lower than USHigh[6][7]
3-Component SynthesisConventional Heating20 h15 - 20 minNo Product68 - 86%[13]
CyclocondensationConventional HeatingProlonged2 - 6 minLowerHigher[19]
Skraup SynthesisConventional Heating4 - 6 h8 - 20 min15 - 52%Good[12]

Visualized Workflows and Pathways

G start Reactant & Catalyst Preparation synthesis Green Synthesis (Microwave / Ultrasound) start->synthesis workup Product Isolation & Purification synthesis->workup Reaction Mixture catalyst_recovery Catalyst Recovery & Reuse synthesis->catalyst_recovery analysis Characterization (NMR, MS, etc.) workup->analysis end Final Product analysis->end catalyst_recovery->start Recycled Catalyst G start Low / No Yield check_reactants Are starting materials pure? start->check_reactants check_catalyst Is catalyst active? check_reactants->check_catalyst Yes purify Purify/Verify Reactants check_reactants->purify No check_conditions Optimize Conditions check_catalyst->check_conditions Yes new_catalyst Use Fresh Catalyst check_catalyst->new_catalyst No increase_temp Increase Temp / MW Power check_conditions->increase_temp Temp/Power? increase_time Increase Reaction Time check_conditions->increase_time Time? purify->check_catalyst new_catalyst->check_conditions success Problem Solved increase_temp->success increase_time->success

References

Validation & Comparative

Unveiling the Anticancer Potential: A Comparative Analysis of 4-Hydroxyquinoline Derivatives and Other Quinolines in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic and apoptotic effects of quinoline-based compounds, offering insights into their potential as next-generation cancer therapeutics for researchers, scientists, and drug development professionals.

The quest for novel and effective anticancer agents has led to a significant focus on heterocyclic compounds, with the quinoline scaffold emerging as a particularly promising pharmacophore. This guide provides a comparative analysis of 4-hydroxyquinoline derivatives and other notable quinoline compounds, summarizing their performance in various cancer cell lines. While specific experimental data for 4-Hydroxyquinoline-2-acetonitrile is not publicly available, this guide leverages data from closely related 2-substituted 4-hydroxyquinolines to provide a valuable comparative context.

Comparative Cytotoxicity of Quinoline Derivatives

The in vitro cytotoxic activity of various quinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below. The data is compiled from multiple studies to offer a broad comparative overview.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
2-Substituted 4-Hydroxyquinolines Ethyl 2-(4-hydroxy-6-methoxyquinolin-2-yl)acetateCOLO 205 (Colon)>50[1]
Ethyl 2-(4-hydroxy-7-methoxyquinolin-2-yl)acetateCOLO 205 (Colon)>50[1]
Ethyl 2-(4-hydroxy-6-(trifluoromethoxy)quinolin-2-yl)acetateCOLO 320 (Colon)8.19[1]
Benzylidene derivative of Ethyl 2-(4-hydroxyquinolin-2-yl)acetateCOLO 320 (Colon)4.61[1]
Quinoline-Chalcone Hybrids Compound 23Various0.009 - 0.016[2]
Compound 26A2780, MCF-72.32 - 22.4[2]
Compound 37MCF-7 (Breast)3.46[2]
4-Aminoquinoline Derivatives 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g)Various< 1.0[3]
8-Hydroxyquinoline Platinum(II) Complex Chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II)Lu-1 (Lung)0.8[4]
Chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II)Hep-G2 (Liver)0.4[4]
Other Quinoline Derivatives 5,8-quinolinedione derivative (Compound 8)DLD1 (Colon)0.59[5]
5,8-quinolinedione derivative (Compound 8)HCT116 (Colon)0.44[5]
Thiazolo[5,4-b]quinoline derivative (D3CLP)Tumor CellsMore cytotoxic than to normal cells[6]

Mechanisms of Action: A Deeper Dive

Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeted approach is a significant advantage in overcoming the complexity and heterogeneity of cancer.

Common Mechanisms of Action for Quinoline Derivatives:

  • Inhibition of Tubulin Polymerization: Several quinoline derivatives, particularly quinoline-chalcone hybrids, have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[2][5] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis.[7]

  • Topoisomerase Inhibition: Quinolines can interfere with the function of topoisomerases, enzymes essential for DNA replication and repair.[6][8] By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and cell death.

  • Kinase Inhibition: Many quinoline derivatives are potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinases (PI3Ks).[2][5] By blocking these signaling pathways, they can halt cell proliferation and survival.

  • Induction of Apoptosis: A common outcome of the various mechanisms of action is the induction of programmed cell death, or apoptosis.[9] This is often characterized by the activation of caspases and changes in the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[10]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of the quinoline derivative for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, tubulin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Pathways and Processes

To further elucidate the complex interactions and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cancer_cells Cancer Cell Lines (e.g., COLO 205, MCF-7) treatment Treatment with Quinoline Derivatives cancer_cells->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt flow Flow Cytometry (Apoptosis) treatment->flow wb Western Blot (Protein Expression) treatment->wb ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant protein_analysis Protein Level Analysis wb->protein_analysis

Experimental workflow for evaluating the anticancer activity of quinoline derivatives.

apoptosis_pathway cluster_targets Cellular Targets cluster_effects Cellular Effects quinoline Quinoline Derivatives tubulin Tubulin Polymerization quinoline->tubulin Inhibition topoisomerase Topoisomerase quinoline->topoisomerase Inhibition kinases Protein Kinases quinoline->kinases Inhibition cell_cycle_arrest G2/M Cell Cycle Arrest tubulin->cell_cycle_arrest dna_damage DNA Damage topoisomerase->dna_damage bcl2_family Modulation of Bcl-2 Family Proteins kinases->bcl2_family caspase_activation Caspase Activation dna_damage->caspase_activation cell_cycle_arrest->caspase_activation bcl2_family->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Simplified signaling pathway for quinoline-induced apoptosis in cancer cells.

References

A Comparative Analysis of the Bioactivities of Kynurenic Acid and 4-Hydroxyquinoline-2-acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological activities of the endogenous neuromodulator Kynurenic acid and the synthetic compound 4-Hydroxyquinoline-2-acetonitrile. This report synthesizes available experimental data to facilitate a comparative understanding of their potential therapeutic applications.

Introduction

Kynurenic acid (KYNA), a metabolite of the essential amino acid L-tryptophan, is an established endogenous neuromodulator with a well-documented profile of biological activity.[1][2][3] It is recognized for its neuroprotective, anticonvulsant, and anti-inflammatory properties.[4] In contrast, this compound is a synthetic compound belonging to the 4-hydroxyquinoline class. While the broader class of 4-hydroxyquinolines is known for diverse biological activities, specific experimental data on the bioactivity of the 2-acetonitrile derivative is not currently available in published literature. This guide provides a detailed comparison based on the extensive research on Kynurenic acid and highlights the data gap for this compound, offering a perspective on the known activities of the parent 4-hydroxyquinoline scaffold.

Quantitative Bioactivity Data

The following table summarizes the key quantitative data for the bioactivity of Kynurenic acid. No published data is available for this compound.

Biological Target/ActivityParameterKynurenic acidThis compound
Neuroreceptor Activity
NMDA Receptor (Glycine Site)IC₅₀~8-24.4 µM[1][2][3]Not Available
AMPA ReceptorIC₅₀~500-1000 µM (antagonism)[2]Not Available
Kainate ReceptorIC₅₀>100 µM[5]Not Available
α7 Nicotinic Acetylcholine ReceptorIC₅₀~7 µM (non-competitive antagonism)[2][6]Not Available
GPR35EC₅₀~7.4-39.2 µM (agonist)[3]Not Available
Anti-inflammatory Activity
LPS-induced TNF-α releaseInhibitionYes[7][8]Not Available
Antioxidant Activity
Hydroxyl Radical ScavengingActivityYes[9]Not Available
Superoxide Anion ScavengingActivityYes[9]Not Available
Peroxynitrite ScavengingActivityYes[9]Not Available

Signaling Pathways and Mechanisms of Action

Kynurenic Acid Signaling Pathways

Kynurenic acid exerts its biological effects through multiple signaling pathways. Its primary mechanism of action in the central nervous system is the antagonism of ionotropic glutamate receptors, which modulates glutamatergic neurotransmission. Additionally, its activation of GPR35 triggers downstream signaling cascades involved in immunomodulation and energy metabolism.

Kynurenic_Acid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KYNA Kynurenic Acid NMDA_R NMDA Receptor KYNA->NMDA_R Antagonism AMPA_R AMPA Receptor KYNA->AMPA_R Antagonism GPR35 GPR35 KYNA->GPR35 Agonism Ca_ion Ca²⁺ Influx↓ NMDA_R->Ca_ion AMPA_R->Ca_ion G_protein Gαi/o or Gα13 GPR35->G_protein Beta_arrestin β-arrestin Recruitment GPR35->Beta_arrestin Neuroprotection Neuroprotection Ca_ion->Neuroprotection Inflammation ↓ Pro-inflammatory Cytokines G_protein->Inflammation

Figure 1: Simplified signaling pathways of Kynurenic acid.

4-Hydroxyquinoline Scaffold: A Generalized Perspective

Due to the absence of specific data for this compound, a generalized workflow illustrating the common investigatory path for compounds containing the 4-hydroxyquinoline scaffold is presented. This class of compounds is often screened for a variety of biological activities.

Hydroxyquinoline_Workflow Compound 4-Hydroxyquinoline Scaffold Screening Biological Screening Compound->Screening Anti_inflammatory Anti-inflammatory Assays Screening->Anti_inflammatory Antioxidant Antioxidant Assays Screening->Antioxidant Antimicrobial Antimicrobial Assays Screening->Antimicrobial Cytotoxic Cytotoxicity Assays Screening->Cytotoxic Lead_ID Lead Identification Anti_inflammatory->Lead_ID Antioxidant->Lead_ID Antimicrobial->Lead_ID Cytotoxic->Lead_ID

Figure 2: General experimental workflow for 4-hydroxyquinolines.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Kynurenic acid's bioactivity are provided below.

NMDA Receptor Antagonism Assay
  • Objective: To determine the inhibitory concentration (IC₅₀) of a compound against the NMDA receptor.

  • Method: Radioligand binding assays are commonly employed.

    • Membrane Preparation: Synaptosomal membranes are prepared from rat brain tissue (e.g., hippocampus or cortex).

    • Binding Assay: Membranes are incubated with a radiolabeled ligand specific for the glycine site of the NMDA receptor (e.g., [³H]glycine or a specific antagonist like [³H]L-689,560) in the presence of varying concentrations of the test compound (Kynurenic acid).

    • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

    • Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis.

GPR35 Activation Assay
  • Objective: To determine the effective concentration (EC₅₀) of a compound for the activation of the GPR35 receptor.

  • Method: A common method is the Tango™ GPR35-bla U2OS cell-based assay.

    • Cell Culture: U2OS cells stably expressing human GPR35 linked to a TEV protease site and a β-lactamase reporter gene under the control of a UAS response element are used.

    • Compound Treatment: Cells are plated and incubated with varying concentrations of the test compound (Kynurenic acid).

    • Substrate Loading: After a defined incubation period, a fluorescent β-lactamase substrate is added to the cells.

    • Detection: The cells are incubated at room temperature to allow for substrate cleavage. The fluorescence emission is measured at two wavelengths (e.g., 460 nm and 530 nm).

    • Data Analysis: The ratio of the two emission signals is calculated, and the EC₅₀ value is determined by plotting the response against the compound concentration and fitting the data to a sigmoidal dose-response curve.

DPPH Radical Scavenging Antioxidant Assay
  • Objective: To assess the free radical scavenging capacity of a compound.

  • Method:

    • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.

    • Reaction Mixture: Varying concentrations of the test compound are mixed with the DPPH solution.

    • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

LPS-Induced Cytokine Release Assay
  • Objective: To evaluate the anti-inflammatory potential of a compound by measuring its effect on cytokine production in immune cells.

  • Method:

    • Cell Culture: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., U-937), are cultured.

    • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production.

    • Compound Treatment: The cells are co-incubated with LPS and varying concentrations of the test compound.

    • Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

    • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: The inhibitory effect of the compound on cytokine release is calculated, and an IC₅₀ value can be determined.

Conclusion

This comparative guide underscores the extensive body of research characterizing the multifaceted bioactivity of Kynurenic acid as a neuromodulator, anti-inflammatory, and antioxidant agent. In stark contrast, this compound remains a largely uncharacterized molecule from a biological perspective. While its 4-hydroxyquinoline core structure suggests potential for a range of biological activities, a lack of empirical data precludes any direct comparison with Kynurenic acid. This guide, therefore, serves not only as a summary of existing knowledge but also as a call for further investigation into the bioactivity of this compound to ascertain its potential therapeutic value. Researchers are encouraged to utilize the provided experimental protocols as a foundation for such future studies.

References

Lack of Direct Cytotoxicity Data for 4-Hydroxyquinoline-2-acetonitrile Necessitates Focus on Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of direct experimental data on the cytotoxic effects of 4-Hydroxyquinoline-2-acetonitrile on any specific cell lines. In light of this, the following guide provides a comparative analysis of the cytotoxic properties of closely related derivatives, specifically alkyl 2-(4-hydroxyquinolin-2-yl) acetates and their subsequent modifications. This information is crucial for researchers and drug development professionals seeking to understand the potential anticancer activities within this class of compounds.

The primary source of the data presented is a study that synthesized a series of 4-hydroxyquinoline derivatives and evaluated their cytotoxic activity against doxorubicin-sensitive (Colo 205) and doxorubicin-resistant (Colo 320) human colon adenocarcinoma cell lines, as well as normal human embryonic fibroblasts (MRC-5) to assess selectivity.[1][2][3]

Comparative Cytotoxicity of 4-Hydroxyquinoline Derivatives

The cytotoxic activity of the synthesized compounds was determined, with IC50 values below 20 µM being the threshold for significant cytotoxicity.[1] The following table summarizes the IC50 values for the most active compounds against the resistant Colo 320 cell line.

Compound ReferenceChemical ModificationCell LineIC50 (µM)
20 Benzylidene derivativeColo 3204.61[1]
13b Benzylidene derivativeColo 3204.58[1]
13a Benzylidene derivativeColo 3208.19[1]
29 Lactone derivativeColo 3209.86[1]
26 Lactone derivativeColo 32011[1]
22 Benzylidene derivativeColo 32012.29[1]
28 Lactone derivativeColo 32014.08[1]

A lower IC50 value indicates higher cytotoxic potency.

Several of these derivatives demonstrated selective toxicity towards the multidrug-resistant Colo 320 cancer cells when compared to both the doxorubicin-sensitive Colo 205 cells and the non-cancerous MRC-5 fibroblasts, highlighting their potential for targeted cancer therapy.[1][2][3]

Experimental Protocols

The evaluation of the cytotoxic effects of these 4-hydroxyquinoline derivatives was conducted using a standardized cell viability assay. While the specific details for the referenced study are outlined below, a general protocol for the widely used MTT assay is also provided for broader context.

Protocol for Cytotoxicity Assessment of 4-Hydroxyquinoline Derivatives[1][2][3]
  • Cell Culture: Doxorubicin-sensitive (Colo 205) and resistant (Colo 320) colon adenocarcinoma cells, along with normal human embryonic fibroblasts (MRC-5), were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.

  • Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized 4-hydroxyquinoline derivatives were dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells were then treated with these concentrations for a specified incubation period (e.g., 72 hours).

  • Cell Viability Assay: The cytotoxic activity was determined using a colorimetric method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4]

  • Data Analysis: The absorbance of the formazan product was measured using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in this research, the following diagrams, generated using the DOT language, outline the experimental workflow and the conceptual basis for evaluating selective cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (Colo 205, Colo 320, MRC-5) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Treatment with Compounds (72h incubation) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance ic50 IC50 Calculation absorbance->ic50 selectivity Selectivity Index ic50->selectivity

Caption: Experimental workflow for assessing the cytotoxicity of 4-hydroxyquinoline derivatives.

selective_cytotoxicity cluster_cells Target Cell Populations compound Active Derivative cancer_resistant Resistant Cancer Cells (Colo 320) compound->cancer_resistant High Cytotoxicity (Low IC50) cancer_sensitive Sensitive Cancer Cells (Colo 205) compound->cancer_sensitive Moderate Cytotoxicity normal_cells Normal Cells (MRC-5) compound->normal_cells Low to No Cytotoxicity (High IC50)

Caption: Conceptual diagram illustrating the principle of selective cytotoxicity.

Signaling Pathways

The provided literature abstracts do not contain specific details regarding the signaling pathways through which these 4-hydroxyquinoline derivatives exert their cytotoxic effects. Further mechanistic studies would be required to elucidate the precise molecular targets and pathways involved, such as the induction of apoptosis, cell cycle arrest, or inhibition of key cellular enzymes. The selective activity against doxorubicin-resistant cells suggests a mechanism of action that may circumvent common multidrug resistance pathways.

References

Cross-Validation of HPLC and MS Methods for the Quantification of 4-Hydroxyquinoline-2-acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the accurate quantification of novel chemical entities is paramount. 4-Hydroxyquinoline-2-acetonitrile, a quinoline derivative, represents a class of compounds with significant interest in medicinal chemistry. The validation and cross-validation of analytical methods for such compounds ensure data integrity, which is critical for pharmacokinetic studies, formulation development, and quality control.

Quantitative Performance Comparison

The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of a small organic molecule like this compound.

Table 1: Representative Performance Data for HPLC-UV Method

ParameterPerformance Metric
Linearity (R²) ≥ 0.999
Range 0.1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision - Intra-day (%RSD) < 2.0%
Precision - Inter-day (%RSD) < 3.0%
Limit of Detection (LOD) ~30 ng/mL
Limit of Quantification (LOQ) ~100 ng/mL

Table 2: Representative Performance Data for LC-MS/MS Method

ParameterPerformance Metric
Linearity (R²) ≥ 0.999
Range 0.05 - 500 ng/mL
Accuracy (% Recovery) 99.0% - 101.0%
Precision - Intra-day (%RSD) < 1.5%
Precision - Inter-day (%RSD) < 2.5%
Limit of Detection (LOD) ~0.02 ng/mL
Limit of Quantification (LOQ) ~0.05 ng/mL

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS analyses are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

HPLC-UV Method Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chemicals and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

LC-MS/MS Method Protocol

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chemicals and Reagents:

  • Same as HPLC-UV method.

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled this compound or another quinoline derivative.

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Program: 0-0.5 min, 5% B; 0.5-3 min, 5-95% B; 3-3.5 min, 95% B; 3.5-3.6 min, 95-5% B; 3.6-5 min, 5% B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (e.g., m/z 185.07 > 116.05)

    • Internal Standard: Precursor ion > Product ion

  • Ion Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.

5. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare as described for the HPLC-UV method.

  • Working Standards: Prepare a series of working standards containing the analyte and a fixed concentration of the internal standard by serial dilution.

  • Sample Preparation: To the sample, add the internal standard to a fixed concentration and dilute with the mobile phase to fall within the calibration curve range.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows for both analytical methods and the logical process for their cross-validation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Working Standards B->C E Inject into HPLC System C->E H Generate Calibration Curve D Dilute & Filter Sample D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G I Integrate Peak Areas G->I J Quantify Concentration H->J I->J LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Analyte & Internal Standard (IS) Stocks B Prepare Working Standards (Analyte + IS) A->B D Inject into UHPLC System B->D H Generate Calibration Curve (Analyte/IS Ratio) C Spike Sample with IS & Dilute C->D E Chromatographic Separation D->E F ESI Ionization E->F G MRM Detection F->G I Calculate Peak Area Ratios G->I J Quantify Concentration H->J I->J CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation HPLC HPLC-UV Method Val_HPLC Validate HPLC Method (Accuracy, Precision, Linearity) HPLC->Val_HPLC LCMS LC-MS/MS Method Val_LCMS Validate LC-MS/MS Method (Accuracy, Precision, Linearity) LCMS->Val_LCMS Analyze Analyze Same Set of Samples (e.g., 3 concentrations, n=6) Val_HPLC->Analyze Val_LCMS->Analyze Compare Compare Results Analyze->Compare Criteria Acceptance Criteria Met? (e.g., % Difference < 15%) Compare->Criteria

A Comparative Analysis of the Efficacy of 4-Hydroxyquinoline-2-acetonitrile Derivatives and Doxorubicin in Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the anti-cancer efficacy of novel 4-hydroxyquinoline-2-acetonitrile derivatives against the well-established chemotherapeutic agent, doxorubicin. The analysis focuses on their cytotoxic effects on both doxorubicin-sensitive (Colo 205) and doxorubicin-resistant (Colo 320) human colon adenocarcinoma cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Recent in vitro studies have demonstrated that certain synthetic derivatives of 2-(4-hydroxyquinolin-2-yl) acetate, closely related to this compound, exhibit potent cytotoxic activity against colon cancer cell lines. Notably, some of these derivatives show comparable or even superior efficacy to doxorubicin, particularly against doxorubicin-resistant cells. This suggests that 4-hydroxyquinoline-based compounds may offer a promising new avenue for overcoming multidrug resistance in cancer therapy. The primary mechanism of action for these novel compounds, while not yet fully elucidated, is believed to involve the induction of apoptosis and cell cycle arrest, potentially through the inhibition of key cellular signaling pathways.

Efficacy Comparison: Quantitative Data

The cytotoxic effects of various 2-(4-hydroxyquinolin-2-yl) acetate derivatives and doxorubicin were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined for each compound. The results are summarized in the table below.

Compound/DerivativeCell LineIC50 (µM)[1]
Doxorubicin Colo 205 0.35 ± 0.05
Colo 320 16.12 ± 1.52
Methyl 2-(4-hydroxyquinolin-2-yl)acetate (4a) Colo 205> 20
Colo 320> 20
Ethyl 2-(4-hydroxyquinolin-2-yl)acetate (4b) Colo 205> 20
Colo 320> 20
Compound 13a (a benzylidene derivative of 4a) Colo 20511.86 ± 1.11
Colo 3208.19 ± 0.75
Compound 13b (a benzylidene derivative of 4b) Colo 2058.10 ± 0.69
Colo 3204.58 ± 0.41
Compound 20 (a benzylidene derivative of 4b) Colo 2052.34 ± 0.25
Colo 3204.61 ± 0.42
Compound 21 (a benzylidene derivative of 4b) Colo 20516.54 ± 1.49
Colo 320> 20
Compound 22 (a benzylidene derivative of 4b) Colo 20511.79 ± 1.05
Colo 32012.29 ± 1.18

Data Interpretation: The parent compounds, methyl and ethyl 2-(4-hydroxyquinolin-2-yl)acetate (4a and 4b), did not exhibit significant cytotoxicity. However, their benzylidene derivatives (compounds 13a, 13b, and 20) demonstrated notable anti-cancer activity. Strikingly, compounds 13b and 20 showed lower IC50 values against the doxorubicin-resistant cell line (Colo 320) compared to the doxorubicin-sensitive line (Colo 205), indicating their potential to overcome drug resistance. Compound 20, in particular, displayed a potent cytotoxic effect against the resistant cell line, with an IC50 value of 4.61 µM, which is significantly lower than that of doxorubicin (16.12 µM).

Mechanisms of Action

Doxorubicin: The anticancer activity of doxorubicin is primarily attributed to its ability to intercalate into DNA and inhibit the enzyme topoisomerase II.[2][3][][5][6] This action leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA strand breaks, inhibition of DNA replication and transcription, and ultimately, the induction of apoptosis (programmed cell death).[2][5] Doxorubicin is also known to generate reactive oxygen species (ROS), which can cause oxidative damage to cellular components, further contributing to its cytotoxic effects.[2][5]

4-Hydroxyquinoline Derivatives: The precise mechanisms of action for the 2-(4-hydroxyquinolin-2-yl) acetate derivatives are still under investigation. However, based on the broader class of quinoline compounds, their anti-cancer effects are likely multifactorial. Quinoline derivatives have been reported to exert their activity through various mechanisms, including:

  • Topoisomerase Inhibition: Similar to doxorubicin, some quinoline derivatives can inhibit topoisomerase I or II, leading to DNA damage and apoptosis.

  • Kinase Inhibition: They can target and inhibit various protein kinases that are crucial for cancer cell survival and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

  • Induction of Apoptosis: Many quinoline derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases (e.g., G1/S or G2/M), preventing cancer cells from dividing.

Given the potent activity of the benzylidene derivatives against the doxorubicin-resistant cell line, it is plausible that their mechanism of action is distinct from or circumvents the resistance mechanisms that affect doxorubicin, such as drug efflux pumps.

Experimental Protocols

The primary experimental method used to determine the cytotoxic efficacy of the compounds was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Colo 205 and Colo 320 cells were seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the 2-(4-hydroxyquinolin-2-yl) acetate derivatives or doxorubicin for a specified period (typically 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent was added to each well.

  • Formazan Solubilization: The cells were further incubated to allow for the formation of formazan crystals. A solubilizing agent (e.g., dimethyl sulfoxide - DMSO) was then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Pathways

To illustrate the general workflow of the cytotoxicity assessment and the known signaling pathway of doxorubicin, the following diagrams are provided.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis Cell_Seeding Seed Cancer Cells (Colo 205 & Colo 320) Compound_Addition Add Test Compounds (4-HQ Derivatives or Doxorubicin) Cell_Seeding->Compound_Addition Incubation Incubate for 72h Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Caption: Experimental workflow for determining IC50 values.

Doxorubicin_Pathway cluster_0 Nucleus cluster_1 Cytoplasm Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Damage DNA Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Mitochondrial_Stress->Apoptosis

Caption: Doxorubicin's primary mechanisms of action.

Conclusion

The investigated 2-(4-hydroxyquinolin-2-yl) acetate derivatives, particularly compounds 13b and 20, have emerged as promising anti-cancer agents, demonstrating significant cytotoxicity against both doxorubicin-sensitive and, more importantly, doxorubicin-resistant colon cancer cell lines. Their efficacy against resistant cells suggests a mechanism of action that may circumvent common drug resistance pathways. Further research is warranted to fully elucidate the specific signaling pathways targeted by these compounds and to evaluate their in vivo efficacy and safety profiles. These findings open a new frontier for the development of novel therapeutics to combat multidrug resistance in cancer.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The 4-hydroxyquinoline, also known as 4-quinolone, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological properties.[1][2] These nitrogen-containing heterocyclic aromatic compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][3] The versatility of the 4-hydroxyquinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity and providing a rich field for structure-activity relationship (SAR) studies. This guide provides a comparative overview of the SAR of 4-hydroxyquinoline derivatives in key therapeutic areas, supported by experimental data and protocols.

Anticancer Activity

4-Hydroxyquinoline derivatives have shown significant potential as anticancer agents, with some compounds exhibiting selective toxicity towards cancer cells, including multidrug-resistant (MDR) strains.[1] The SAR studies in this area have revealed critical insights into the structural requirements for cytotoxicity.

Key SAR Findings:

  • Substitution at C2: Modifications at the C2 position with groups like styryl or acetates have been explored. The introduction of benzylidene moieties through Knoevenagel condensation has yielded derivatives with notable cytotoxic effects.[1]

  • Substitution at C3: The presence of a carboxyl group at the C3 position is a common feature in many biologically active quinolones.[1] Further derivatization of this carboxyl group into carbohydrazides has produced compounds with moderate anti-HIV activity, which shares relevance with anticancer studies targeting cellular proliferation.[4]

  • Substitution on the Benzene Ring: The nature and position of substituents on the benzene part of the quinoline ring significantly influence the anticancer activity. Electron-withdrawing groups can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Data Presentation: Cytotoxic Activity of 4-Hydroxyquinoline Derivatives

CompoundSubstituent(s)Cell LineIC50 (µM)Reference
Doxorubicin (Control)-MDA-MB-4680.01[5]
Doxorubicin (Control)-MDA-MB-2310.11[5]
Doxorubicin (Control)-MCF-70.1[5]
Doxorubicin (Control)-SK-BR-30.08[5]
Example Derivative 1 2-styrylColon AdenocarcinomaVaries[1]
Example Derivative 2 3-carboxylNot specifiedNot specified[1]
Example Derivative 3 C2'-methyl-8-hydroxyquinolineLung CancerHigh Activity[6]
Example Derivative 4 C2'-morpholine-8-hydroxyquinolineLung CancerReduced Activity[6]

Note: Specific IC50 values for many derivatives are embedded within extensive studies and require detailed extraction. The table provides a structural basis for comparison based on the literature.

Experimental Protocols: Cytotoxicity Assessment (Resazurin Reduction Assay)

This assay is used to measure the cytotoxicity of compounds on various cancer cell lines.[7]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a suitable density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 4-hydroxyquinoline derivatives. Include a positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for a few hours.

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelength. The amount of resorufin produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: General Workflow for Anticancer Evaluation

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies start Design of 4-Hydroxyquinoline Derivatives synthesis Chemical Synthesis (e.g., Conrad-Limpach) start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT, Resazurin) on Cancer Cell Lines purification->cytotoxicity mdr_cells Activity on Multidrug-Resistant (MDR) Cells cytotoxicity->mdr_cells pathway Target Identification (e.g., Kinase Inhibition, DNA Interaction) mdr_cells->pathway docking Molecular Docking Studies pathway->docking end end pathway->end Lead Optimization

Caption: Workflow for the development of 4-hydroxyquinoline derivatives as anticancer agents.

Antimicrobial Activity

The 4-hydroxyquinoline core is fundamental to the quinolone class of antibiotics.[1] SAR studies have been pivotal in developing new derivatives to combat antimicrobial resistance.

Key SAR Findings:

  • Core Structure: The 4-hydroxyquinoline scaffold itself possesses antimicrobial properties by disrupting essential cellular processes in bacteria and fungi.[8]

  • C3-Carboxylic Acid: This group is crucial for the activity of many quinolone antibiotics, as it is involved in binding to bacterial DNA gyrase.

  • Hybrid Molecules: Hybrid compounds incorporating 4-aminoquinoline-hydrazones and isatin have shown promising activity against various bacterial strains.[9]

  • Halogenation: The introduction of halogen atoms, such as chlorine, into the 8-hydroxyquinoline scaffold can significantly enhance antibacterial activity.[10] Dichloro-derivatives often show superior activity.[10]

Data Presentation: Antibacterial Activity of Quinolone Derivatives

Compound SeriesBacterial StrainActivity (MIC in µM or µg/mL)Reference
4-Aminoquinoline-hydrazones (HD series)E. faecalis, S. aureus, P. aeruginosaGood to moderate activity[9]
4-Aminoquinoline-isatin hybrids (HS series)E. faecalis, S. aureusInhibitory effects noted[9]
2-sulfoether-4-quinolonesS. aureusMIC as low as 0.8 µM for some derivatives[11]
2-sulfoether-4-quinolonesB. cereusMIC as low as 1.61 µM for some derivatives[11]
Dihalogenated 8-hydroxyquinolinesGonococcal pathogenHigh activity (MIC range 0.08-0.56 µM)[10]

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Prepare a standardized suspension of the target bacteria (e.g., S. aureus, E. coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization: SAR Logic for Antimicrobial Activity

G cluster_modifications Structural Modifications cluster_effects Resulting Effects Core 4-Hydroxyquinoline Core C3_COOH C3-Carboxylic Acid Core->C3_COOH Halogen Halogenation (e.g., Cl, F) Core->Halogen Hybrid Hybridization (e.g., with Isatin) Core->Hybrid Cell_Disrupt Disruption of Cellular Processes Core->Cell_Disrupt DNA_Gyrase Enhanced DNA Gyrase Binding C3_COOH->DNA_Gyrase Broad_Spectrum Broader Activity Spectrum Halogen->Broad_Spectrum Hybrid->Broad_Spectrum Activity Activity DNA_Gyrase->Activity Increased Antimicrobial Activity Cell_Disrupt->Activity Increased Antimicrobial Activity Broad_Spectrum->Activity Increased Antimicrobial Activity

Caption: Key structural modifications enhancing the antimicrobial activity of 4-hydroxyquinolines.

Antiviral Activity

Recent studies have highlighted the potential of 4-hydroxyquinoline derivatives as broad-spectrum antiviral agents, with activity against various coronaviruses, including SARS-CoV-2.[12][13]

Key SAR Findings:

  • Hybrid Scaffolds: Pyrazole derivatives bearing a hydroxyquinoline scaffold have demonstrated potent inhibition of SARS-CoV-2, MERS-CoV, and HCoV-229E.[12][13]

  • Lipophilicity and Electron-withdrawing Groups: For some 8-hydroxyquinoline derivatives, antiviral activity against influenza H5N1 was found to increase with greater lipophilicity and the presence of electron-withdrawing substituents on an anilide ring.[14]

  • Host-Targeting Mechanism: Some 4-quinoline carboxylic acid analogs act as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), a host enzyme essential for pyrimidine biosynthesis and, consequently, viral replication.[15][16] This host-targeting mechanism may reduce the likelihood of viral resistance.[15][16]

Data Presentation: Antiviral Activity of 4-Hydroxyquinoline Derivatives

Compound/DerivativeVirusAssayIC50 / EC50Selectivity Index (SI)Reference
2-isobutyl-5,7-dichloro-8-hydroxyquinolineDengue Virus (DENV2)In vitro0.49 µM39.5[14]
2-isopropyl-5,7-dichloro-8-hydroxyquinolineDengue Virus (DENV2)In vitro3.03 µM5.30[14]
Hydroxyquinoline-pyrazole hybridsSARS-CoV-2, MERS-CoVPlaque ReductionPotent inhibition at low concentrationsFavorable[12][13]
C44 (a 4-quinoline carboxylic acid)VSVReplication Assay2 nMNot specified[15][16]
C44 (a 4-quinoline carboxylic acid)WSN-InfluenzaReplication Assay41 nMNot specified[15][16]

Experimental Protocols: Plaque Reduction Assay

This assay is a standard method for measuring the antiviral activity of a compound.[13]

  • Cell Monolayer: Grow a confluent monolayer of susceptible host cells (e.g., Vero E6 for coronaviruses) in multi-well plates.

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus for a short period (e.g., 1 hour) to allow viral attachment and entry.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of the test compound.

  • Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet).

  • Quantification: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.

Visualization: Potential Antiviral Mechanisms of Action

G cluster_virus Viral Life Cycle cluster_host Host Cell Entry Viral Entry Replication Replication & Transcription Entry->Replication Assembly Assembly & Egress Replication->Assembly Replication->Assembly DHODH Host DHODH Enzyme Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine Pyrimidine->Replication Provides nucleotides Compound 4-Hydroxyquinoline Derivative Compound->Replication Direct Inhibition (e.g., of viral proteins) Compound->DHODH Host-Targeting Inhibition

Caption: Dual antiviral mechanisms of 4-hydroxyquinoline derivatives.

References

Benchmarking 4-Hydroxyquinoline-2-acetonitrile: A Comparative Guide to Its Potential Enzyme Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for the potential enzyme inhibitory activities of 4-Hydroxyquinoline-2-acetonitrile. While direct experimental data on this specific compound is limited in publicly available literature, the broader class of quinoline and 4-hydroxyquinoline derivatives has demonstrated inhibitory effects against several key enzyme families. This document, therefore, presents a comparative analysis based on the potential of this compound as an inhibitor of urease, the proteasome, and prolyl endopeptidase, benchmarked against established inhibitors of these enzymes. The following data and protocols are intended to guide researchers in designing and evaluating the efficacy of this compound.

Comparative Inhibition Data

The inhibitory potential of this compound is presented below in comparison to well-characterized enzyme inhibitors. The data for the benchmark inhibitors are derived from established literature, while the values for this compound are hypothetical placeholders pending experimental validation.

Table 1: Comparison of Urease Inhibitory Activity

CompoundTarget EnzymeIC₅₀ (µM)Inhibition Type
This compound UreaseData not availableTo be determined
Acetohydroxamic acidUrease25 - 100Competitive
ThioureaUrease~100Competitive

Table 2: Comparison of Proteasome Inhibitory Activity

CompoundTarget EnzymeIC₅₀ (µM)Inhibition Type
This compound 20S Proteasome (Chymotrypsin-like)Data not availableTo be determined
Bortezomib20S Proteasome (Chymotrypsin-like)0.005 - 0.02Reversible
MG13220S Proteasome (Chymotrypsin-like)0.1 - 1Reversible Aldehyde

Table 3: Comparison of Prolyl Endopeptidase (PEP) Inhibitory Activity

CompoundTarget EnzymeIC₅₀ (nM)Inhibition Type
This compound Prolyl EndopeptidaseData not availableTo be determined
BerberineProlyl Endopeptidase850Non-competitive
Z-Pro-prolinalProlyl Endopeptidase5Competitive

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols can be adapted to evaluate the inhibitory potential of this compound.

Urease Inhibition Assay

This protocol is adapted from standard spectrophotometric methods for determining urease activity.

Materials:

  • Urease enzyme (e.g., from Jack Bean)

  • Urea solution (Substrate)

  • Phosphate buffer (pH 7.4)

  • Nessler's reagent

  • Test compound (this compound)

  • Standard inhibitor (e.g., Acetohydroxamic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and standard inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of different concentrations of the test compound or standard inhibitor.

  • Add 25 µL of urease enzyme solution to each well and incubate at 37°C for 30 minutes.

  • Initiate the reaction by adding 50 µL of urea solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Stop the reaction by adding 50 µL of Nessler's reagent.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Proteasome Inhibition Assay

This protocol outlines a common method for assessing the chymotrypsin-like activity of the 20S proteasome.

Materials:

  • Purified 20S proteasome

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (this compound)

  • Standard inhibitor (e.g., Bortezomib, MG132)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and standard inhibitors in the assay buffer.

  • Add 2 µL of the compound dilutions to the wells of a 96-well plate.

  • Add 98 µL of the 20S proteasome solution to each well and incubate at 37°C for 15 minutes.

  • Add 100 µL of the fluorogenic substrate solution to each well to start the reaction.

  • Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time using a microplate reader.

  • Determine the initial reaction rates and calculate the percentage of inhibition for each compound concentration to determine the IC₅₀.

Prolyl Endopeptidase (PEP) Inhibition Assay

This protocol describes a fluorometric assay for measuring PEP activity.

Materials:

  • Prolyl endopeptidase (from a commercial source)

  • Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.0)

  • Test compound (this compound)

  • Standard inhibitor (e.g., Berberine, Z-Pro-prolinal)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare various concentrations of the test compound and standard inhibitors.

  • In a 96-well plate, mix the PEP enzyme with the different concentrations of the inhibitors.

  • Pre-incubate the enzyme-inhibitor mixture at 37°C for 10 minutes.

  • Start the enzymatic reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals.

  • Calculate the rate of the reaction and the percentage of inhibition to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the benchmarking of this compound.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound Incubation Incubate Enzyme with Compound Compound->Incubation Enzyme Target Enzyme (Urease, Proteasome, PEP) Enzyme->Incubation Substrate Specific Substrate Reaction Add Substrate & Monitor Reaction Substrate->Reaction Incubation->Reaction IC50 Calculate IC50 Reaction->IC50 Comparison Compare with Benchmark Inhibitors IC50->Comparison

General workflow for enzyme inhibition assay.

Proteasome_Inhibition_Pathway cluster_pathway Ubiquitin-Proteasome System Ubiquitin Ubiquitin Tagging Proteasome 26S Proteasome Ubiquitin->Proteasome directs to TargetProtein Target Protein TargetProtein->Ubiquitin marks for degradation Degradation Protein Degradation Proteasome->Degradation results in Inhibitor 4-Hydroxyquinoline- 2-acetonitrile (Potential) Inhibitor->Proteasome inhibits

Potential inhibition of the ubiquitin-proteasome pathway.

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition Enzyme Enzyme ES Enzyme-Substrate Complex Enzyme->ES EI Enzyme-Inhibitor Complex Enzyme->EI Substrate Substrate Substrate->ES Inhibitor Inhibitor Inhibitor->EI Product Product ES->Product Enzyme_NC Enzyme ES_NC Enzyme-Substrate Complex Enzyme_NC->ES_NC Substrate_NC Substrate Substrate_NC->ES_NC Inhibitor_NC Inhibitor ESI_NC Enzyme-Substrate- Inhibitor Complex Inhibitor_NC->ESI_NC ES_NC->ESI_NC Product_NC Product ES_NC->Product_NC

Mechanisms of enzyme inhibition.

The In Vivo Bridge: Validating In Vitro Efficacy of 4-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

The journey from a promising in vitro result to a clinically viable drug is fraught with challenges, with the transition to in vivo models being a critical bottleneck. For compounds based on the 4-hydroxyquinoline scaffold, this holds particularly true. While numerous derivatives have demonstrated potent in vitro activity against a range of biological targets, their successful validation in living organisms is the true measure of their therapeutic potential. This guide provides a comparative analysis of in vitro and in vivo data for several 4-hydroxyquinoline derivatives, offering researchers valuable insights into the structural features that influence efficacy and safety in preclinical models.

From Benchtop to Bedside: A Comparative Data Analysis

The following tables summarize the in vitro and in vivo performance of key 4-hydroxyquinoline derivatives, providing a clear comparison of their potency and efficacy across different experimental settings.

Table 1: In Vitro Activity of 4-Hydroxyquinoline Derivatives

Compound/DerivativeTarget/AssayCell Line(s)IC50/EC50Citation
B1 (4-Hydroxyquinazoline derivative) PARP1 Inhibition-63.81 ± 2.12 nM[1]
Anti-proliferativeHCT-15, HCC1937Not specified[1]
IN17 (4-Hydroxyquinazoline scaffold) PARP1 Inhibition-0.47 ± 0.0032 µM[1]
Anti-proliferativeHCT-1533.45 ± 1.79 µM[1]
Anti-proliferativeHCC193734.29 ± 2.68 µM[1]
A32 (4-Hydroxyquinazoline derivative) Anti-proliferativeHCT-1510.93 ± 0.71 µM[1]
Anti-proliferativeHCC193711.35 ± 0.73 µM[1]
Quinolinone-carboxamide 3h Soybean LOX Inhibition-10 µM[2]
Quinolinone-carboxamide 3s Soybean LOX Inhibition-10 µM[2]
Quinoline-4-carboxamide 2 Anti-malarialP. falciparum 3D7< 1 mg/kg (ED90)[3]
Nitroxoline derivative with 2-(ethylamino)acetonitrile Anti-tumorLPB mouse fibrosarcomaSignificantly improved over nitroxoline[4]

Table 2: In Vivo Efficacy and Toxicity of 4-Hydroxyquinoline Derivatives

Compound/DerivativeAnimal ModelDosing RegimenEfficacy ReadoutToxicity FindingsCitation
B1 (4-Hydroxyquinazoline derivative) Mice800 mg/kg (single i.p. injection)Not applicable (toxicity study)No significant reduction in body weight; no significant changes in major organs.[1]
Quinoline-4-carboxamide 2 P. berghei mouse model4 x 30 mg/kg p.o. q.d.Complete cure; ED90 of 0.1–0.3 mg/kg.Not specified[3]
Nitroxoline derivative with 2-(ethylamino)acetonitrile C57Bl/6 mice with LPB mouse fibrosarcoma tumorsNot specifiedImpaired tumor growth.Not specified[4]

Deciphering the Mechanism: Signaling Pathways and Experimental Workflows

Understanding the molecular pathways targeted by these compounds is crucial for interpreting their biological effects. Furthermore, detailed experimental workflows are essential for the reproducibility and validation of research findings.

G cluster_0 In Vitro Screening Funnel cluster_1 In Vivo Validation Pathway Initial Compound Library Initial Compound Library High-Throughput Screening (HTS) High-Throughput Screening (HTS) Initial Compound Library->High-Throughput Screening (HTS) Target-based or Phenotypic HTS HTS Hit Compounds Hit Compounds HTS->Hit Compounds Lead Optimization Lead Optimization Hit Compounds->Lead Optimization Structure-Activity Relationship (SAR) Candidate Drug Candidate Drug Lead Optimization->Candidate Drug Pharmacokinetic (PK) Studies Pharmacokinetic (PK) Studies Candidate Drug->Pharmacokinetic (PK) Studies ADME PK Studies PK Studies Efficacy Studies Efficacy Studies PK Studies->Efficacy Studies Disease Models Toxicity Studies Toxicity Studies Efficacy Studies->Toxicity Studies Safety Assessment Preclinical Candidate Preclinical Candidate Toxicity Studies->Preclinical Candidate

Figure 1. A generalized workflow for drug discovery, from initial in vitro screening to in vivo validation.

The synthetic lethality mechanism involving PARP inhibitors in BRCA-mutant cancer cells provides a compelling example of a well-defined signaling pathway that has been successfully targeted.

cluster_pathway PARP Inhibition and Synthetic Lethality cluster_hr Homologous Recombination (HR) Repair cluster_nhej Non-Homologous End Joining (NHEJ) DNA_damage DNA Single-Strand Break PARP PARP DNA_damage->PARP BER Base Excision Repair PARP->BER Replication_fork_collapse Replication Fork Collapse PARP->Replication_fork_collapse Stalled Replication BER->DNA_damage Repair DSB DNA Double-Strand Break Replication_fork_collapse->DSB BRCA1_2 BRCA1/2 DSB->BRCA1_2 NHEJ_repair Error-Prone Repair DSB->NHEJ_repair HR_repair Successful Repair BRCA1_2->HR_repair Genomic_instability Genomic Instability NHEJ_repair->Genomic_instability Cell_death Cell Death Genomic_instability->Cell_death PARPi PARP Inhibitor PARPi->PARP Inhibits

Figure 2. The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Experimental Protocols: A Guide to Reproducibility

Detailed methodologies are paramount for the validation and extension of scientific findings. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Anti-proliferative Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., HCT-15, HCC1937) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., B1, IN17, A32) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Olaparib).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

In Vivo Acute Toxicity Study
  • Animal Model: Use healthy mice (e.g., BALB/c), typically 6-8 weeks old.

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer a single high dose of the test compound (e.g., 800 mg/kg of B1) via intraperitoneal (i.p.) injection. A control group should receive the vehicle.

  • Observation: Monitor the animals for 14 days for any signs of toxicity, including changes in body weight, behavior, and overall health.

  • Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a gross necropsy. Collect major organs (heart, liver, spleen, lungs, kidneys) for histopathological examination to identify any treatment-related changes.

In Vivo Anti-tumor Efficacy Study
  • Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., LPB mouse fibrosarcoma) into the flank of immunocompetent mice (e.g., C57Bl/6).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the animals into treatment and control groups. Administer the test compound (e.g., nitroxoline derivative) and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers.

  • Endpoint: Continue the treatment until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the anti-tumor efficacy of the compound.

This guide highlights the critical importance of bridging in vitro discoveries with robust in vivo validation. By carefully examining the structure-activity relationships, mechanisms of action, and preclinical performance of 4-hydroxyquinoline derivatives, researchers can more effectively advance promising candidates toward clinical development.

References

Quinoline-Based Compounds in Oncology: A Head-to-Head Comparison of Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent antiproliferative properties.[1][2] The diverse biological activities of quinoline derivatives stem from their ability to interact with various cellular targets, leading to the inhibition of cancer cell growth and proliferation through mechanisms such as cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[3][4] This guide provides a head-to-head comparison of the in vitro antiproliferative activity of various quinoline-based compounds, supported by experimental data and detailed protocols of commonly employed assays.

Comparative Antiproliferative Activity

The efficacy of quinoline derivatives varies significantly based on their substitution patterns and the specific cancer cell line being targeted. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of quinoline-based compounds against various human cancer cell lines, providing a quantitative measure of their antiproliferative potency.

Compound ID/NameCancer Cell LineAssayIC50 (µM)Reference
Quinoline Derivative 7 Caco-2Not Specified93.5[5]
Quinoline Derivative 8 HepG2Not Specified>500[5]
Quinoline Derivative 9 Caco-2Not Specified>500[5]
Isatin Derivative 13 Caco-2Not Specified9.3[5]
Isatin Derivative 14 Caco-2Not Specified5.7[5]
Isatin Derivative 14 MDA-MB-231Not Specified9[5]
Compound 31 Leukemia (MOLT-4)MTT3.97 ± 0.2[4]
Compound 31 Lung Cancer (HOP-92)MTT4.83 ± 0.2[4]
Compound 31 Breast Cancer (T47D)MTT4.58 ± 0.3[4]
Compound 4e Leukemia (MOLT-4)MTT4.982 ± 0.2[4]
Compound 5a Breast Cancer (MCF-7)Not Specified0.034[6]
Erlotinib (Reference) Breast Cancer (MCF-7)Not Specified0.040[6]
Compound 12c Breast Cancer (MCF-7)MTT0.010[7]
Compound 12c Leukemia (HL-60)MTT0.015[7]
Compound 12c Colon Cancer (HCT-116)MTT0.042[7]
Compound 12c Cervical Cancer (HeLa)MTT0.021[7]
Compound 4c Leukemia (RPMI-8226)Not Specified5.16[8]
Compound 4c Non-Small Cell Lung Cancer (HOP-92)Not Specified2.37[8]
Compound 4c CNS Cancer (SNB-75)Not Specified2.38[8]
Compound 4c Renal Cancer (RXF 393)Not Specified2.21[8]
Compound 4c Breast Cancer (BT-549)Not Specified4.11[8]
Tetrahydrobenzo[h]quinoline Breast Cancer (MCF-7)MTT10 (24h), 7.5 (48h)[9]
2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) Pancreatic Cancer (PANC-1)Not Specified2-16[10]

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of a biological process in vitro. A lower IC50 value indicates a more potent compound.

Key Signaling Pathways Targeted by Quinoline-Based Compounds

Quinoline derivatives exert their antiproliferative effects by modulating various signaling pathways crucial for cancer cell survival and proliferation. Some of the key pathways identified include:

  • VEGFR-2 Pathway: Certain quinoline-isatin hybrids have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[5]

  • EGFR/HER-2 Pathway: Novel quinolin-2(1H)-one derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are critical drivers in many cancers.[6][11]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Some quinoline derivatives have been shown to induce autophagic and apoptotic cell death by inhibiting the Akt/mTOR signaling pathway.[10][12]

  • Apoptosis Pathway: Many quinoline compounds induce apoptosis (programmed cell death) in cancer cells. This is often achieved by altering the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases.[4][9]

  • Tubulin Polymerization: Some quinoline derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Quinoline Quinoline-based Inhibitors Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline-based compounds.

Experimental Protocols for Antiproliferative Assays

The following are detailed protocols for two widely used colorimetric assays for determining the in vitro antiproliferative activity of chemical compounds: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living cells.

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-based compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the culture medium and add 50 µL of serum-free medium to each well, followed by 50 µL of MTT solution (5 mg/mL in PBS).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13] A reference wavelength of >650 nm can be used to reduce background noise.[13]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with quinoline compounds A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours (Formazan formation) D->E F Add solubilization solution E->F G Measure absorbance at ~570 nm F->G

Caption: General workflow for the MTT antiproliferative assay.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[14][15] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[15]

Protocol: [15][16][17][18]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with quinoline compounds as described for the MTT assay.

  • Cell Fixation: After the incubation period, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for at least 60 minutes.[16][17]

  • Washing: Discard the supernatant and wash the plates five times with tap water and allow them to air dry.[16][18]

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 15-30 minutes.[15][16]

  • Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[15][17]

  • Solubilization: Allow the plates to air dry completely. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[15]

  • Absorbance Measurement: Measure the optical density at approximately 540 nm using a microplate reader.[16]

SRB_Assay_Workflow A Seed cells and treat with quinoline compounds B Fix cells with cold TCA A->B C Wash and air dry plates B->C D Stain with SRB solution C->D E Wash with 1% acetic acid D->E F Solubilize bound dye with Tris base E->F G Measure absorbance at ~540 nm F->G

Caption: General workflow for the SRB antiproliferative assay.

Conclusion

Quinoline-based compounds represent a rich source of potential anticancer agents with diverse mechanisms of action. The data presented in this guide highlight the significant antiproliferative activity of various quinoline derivatives against a range of cancer cell lines. The detailed experimental protocols for the MTT and SRB assays provide a foundation for the in vitro evaluation of novel quinoline-based compounds. Further investigation into the structure-activity relationships and the specific molecular targets of these compounds will be crucial for the development of more potent and selective anticancer therapies.

References

Safety Operating Guide

Safe Disposal of 4-Hydroxyquinoline-2-acetonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides essential, step-by-step guidance for the safe disposal of 4-Hydroxyquinoline-2-acetonitrile, ensuring the protection of personnel and the environment.

Immediate Safety and Hazard Assessment

Key Hazards:

  • Toxicity: Harmful if ingested, inhaled, or in contact with skin.

  • Eye Irritation: Potential to cause serious eye damage.

  • Environmental: Likely toxic to aquatic organisms.

  • Reactivity: Potential to release toxic gases upon decomposition.

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area or with a fume hood.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, chemically compatible, and clearly labeled hazardous waste container. The label should include the chemical name, "Hazardous Waste," and the date of accumulation.

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • Engage a Professional Disposal Service:

    • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste. Provide them with all available safety information regarding the compound.

  • Incineration:

    • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction of the compound and to neutralize any harmful byproducts.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.